furan-2-yl 2,2-dimethylpropanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
furan-2-yl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-9(2,3)8(10)12-7-5-4-6-11-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHLKGAYIMZHDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452495 | |
| Record name | 2-FURYL 2,2-DIMETHYLPROPIONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100921-72-0 | |
| Record name | 2-FURYL 2,2-DIMETHYLPROPIONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Furan-2-yl 2,2-dimethylpropanoate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing furan-2-yl 2,2-dimethylpropanoate, a valuable furan-containing ester with applications in the pharmaceutical and flavor industries. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the mechanistic details, experimental considerations, and comparative analysis of the most viable synthetic routes. Emphasis is placed on the Steglich esterification as a preferred method for this sterically hindered ester, with a detailed experimental protocol provided.
Introduction: The Significance of Furan Esters
Furan and its derivatives are pivotal structural motifs in a multitude of biologically active compounds and are considered important biomass-derived platform chemicals.[1] Furan esters, in particular, are recognized for their applications as flavoring and fragrance agents, as well as crucial intermediates in the synthesis of pharmaceuticals.[2] this compound, also known as furan-2-yl pivalate, combines the furan heterocycle with a sterically bulky pivaloyl group, making it a unique building block for complex molecular architectures. The synthesis of this target molecule, however, presents challenges due to the steric hindrance of the neopentyl group. This guide will explore the most effective strategies to overcome these challenges and achieve an efficient synthesis.
Comparative Analysis of Synthetic Pathways
The synthesis of this compound primarily involves the esterification of 2-furoic acid with 2,2-dimethylpropan-1-ol (neopentyl alcohol). Several classical and modern esterification methods can be considered, each with its own set of advantages and limitations.
Fischer-Speier Esterification: A Traditional Approach
The Fischer-Speier esterification is a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol. While effective for simple alcohols, this method is often inefficient for sterically hindered alcohols like neopentyl alcohol.[3][4] The bulky nature of neopentyl alcohol impedes the nucleophilic attack on the protonated carboxylic acid, leading to low yields and requiring harsh reaction conditions, which can lead to side reactions such as the degradation of the furan ring.[3]
The Acyl Chloride Route: Enhanced Reactivity
To circumvent the low reactivity of 2-furoic acid, it can be converted to its more reactive acyl chloride, 2-furoyl chloride. This is typically achieved by reacting 2-furoic acid with reagents like thionyl chloride or phosgene.[5][6] The resulting 2-furoyl chloride can then react with neopentyl alcohol to form the desired ester. While this method is generally more effective than Fischer esterification for hindered alcohols, it involves the handling of corrosive and hazardous reagents. Furthermore, reactions involving neopentyl substrates can sometimes be complicated by rearrangements due to the formation of carbocation intermediates under certain conditions.[7]
Steglich Esterification: The Method of Choice for Sterically Hindered Systems
The Steglich esterification has emerged as a mild and highly efficient method for the synthesis of esters, particularly for substrates that are sterically demanding or sensitive to acid.[8][9][10] This reaction utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[8][9] The key to the success of the Steglich esterification lies in the in-situ activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, forming an even more reactive N-acylpyridinium salt, which is readily attacked by the alcohol, even a sterically hindered one like neopentyl alcohol.[4] The mild reaction conditions (typically room temperature) and high yields make it the most suitable and recommended pathway for the synthesis of this compound.
Visualizing the Steglich Esterification Pathway
The following diagram illustrates the key steps in the Steglich esterification for the synthesis of this compound.
Sources
- 1. Preparation of Neopentyl alcohol - Chempedia - LookChem [lookchem.com]
- 2. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN103641681A - Synthetic method of neopentyl alcohol of high purity - Google Patents [patents.google.com]
- 5. CN105198843A - One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid - Google Patents [patents.google.com]
- 6. CN106674166A - Preparation method of furoyl chloride - Google Patents [patents.google.com]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Properties of Furan-2-yl 2,2-dimethylpropanoate
Abstract
This technical guide provides a comprehensive examination of the chemical properties, synthesis, and characterization of furan-2-yl 2,2-dimethylpropanoate, also known as furan-2-yl pivalate. This molecule combines a five-membered aromatic furan heterocycle with a sterically hindered pivalate ester group, creating a compound with distinct reactivity and spectroscopic features. We will delve into the foundational principles governing its synthesis, explore its characteristic reactivity profiles influenced by both the furan ring and the ester functionality, and provide detailed protocols for its analytical characterization. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this and related furan-based compounds.
Introduction
Furan and its derivatives are cornerstone structural motifs in medicinal chemistry and organic synthesis.[1][2] The furan ring, a five-membered aromatic heterocycle with one oxygen atom, is present in numerous pharmacologically active compounds, contributing to a wide array of therapeutic properties including antibacterial, anticancer, and anti-inflammatory activities.[3][4] The furan scaffold can act as a bioisostere for phenyl rings, offering modified electronic and steric properties that can enhance metabolic stability and drug-receptor interactions.[3]
This compound incorporates two key functional groups: the furan ring and a pivalate (2,2-dimethylpropanoate) ester. The pivalate group, with its bulky tert-butyl substituent, provides significant steric hindrance, which can influence the molecule's reactivity and confer stability against enzymatic hydrolysis. This guide will systematically dissect the chemical nature of this compound, providing both theoretical understanding and practical, field-proven methodologies.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. These values are critical for experimental design, purification, and structural confirmation.
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₉H₁₂O₃ | - |
| Molecular Weight | 168.19 g/mol | - |
| Appearance | Expected to be a colorless to pale yellow oil. | Based on similar furan esters. |
| Boiling Point | Not explicitly documented; estimated to be >200 °C. | High boiling point expected due to molecular weight and polarity. |
| Solubility | Soluble in common organic solvents (e.g., ether, acetone, chloroform, ethyl acetate); slightly soluble in water.[5] | General solubility of furan derivatives. |
| CAS Number | 60557-41-7 | - |
Synthesis and Purification
The most direct and common method for synthesizing this compound is the esterification of 2-furyl alcohol (furfurol) with pivaloyl chloride or pivalic anhydride.
Reaction Principle
The synthesis involves the nucleophilic attack of the hydroxyl group of 2-furyl alcohol on the electrophilic carbonyl carbon of pivaloyl chloride. A base, typically pyridine or triethylamine, is required to act as a catalyst and to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of pivaloyl chloride is strategic; its high reactivity ensures efficient acylation, while the resulting pivalate ester is often more resistant to hydrolysis than less hindered esters.
Detailed Experimental Protocol: Esterification
This protocol describes a standard laboratory-scale synthesis.
-
Reagent Preparation : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-furyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (1.2 eq) to the solution.
-
Reaction Setup : Cool the flask to 0 °C in an ice bath.
-
Addition of Acylating Agent : Add pivaloyl chloride (1.1 eq), dissolved in anhydrous DCM, dropwise to the stirred solution over 30 minutes. Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-furyl alcohol) is consumed.
-
Workup : Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
A comprehensive understanding of the spectroscopic signature is essential for confirming the structure and purity of the synthesized compound.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the furan ring protons and the pivalate group protons.
-
The three protons on the furan ring will appear as multiplets in the aromatic region (~6.4-7.6 ppm). The proton at the C5 position (adjacent to the oxygen) is typically the most deshielded.[7]
-
The nine equivalent protons of the tert-butyl group of the pivalate moiety will appear as a sharp singlet far upfield (~1.3 ppm) due to their aliphatic nature and magnetic equivalence.
-
-
¹³C NMR : The carbon NMR will show characteristic peaks for the furan ring carbons and the pivalate ester group.
-
Furan ring carbons typically appear between δ 110-150 ppm.
-
The ester carbonyl carbon (C=O) will be significantly downfield (~177 ppm).
-
The quaternary carbon and the methyl carbons of the pivalate group will appear in the aliphatic region.
-
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| δ (ppm) | Assignment |
| ~7.5 (m, 1H) | H-5 (furan) |
| ~6.5 (m, 1H) | H-3 (furan) |
| ~6.4 (m, 1H) | H-4 (furan) |
| ~1.3 (s, 9H) | -C(CH ₃)₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
C=O Stretch : A strong, sharp absorption band is expected around 1710-1730 cm⁻¹ , which is characteristic of the ester carbonyl group.[8][9]
-
C-O-C Stretches : Strong absorptions between 1300-1100 cm⁻¹ correspond to the symmetric and asymmetric stretching vibrations of the C-O-C bonds in the ester group.[8]
-
Furan Ring Vibrations : Characteristic bands for the furan ring include C=C stretching around 1640-1510 cm⁻¹ and C-H bending vibrations.[8][10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺) : The molecular ion peak should be observed at m/z = 168.
-
Key Fragmentation : The most characteristic fragmentation in pivalate esters is the loss of the tert-butyl group, leading to a stable acylium ion.[11]
-
m/z = 85 : This peak corresponds to the pivaloyl cation [C(CH₃)₃CO]⁺.
-
m/z = 57 : A very prominent peak corresponding to the tert-butyl cation [C(CH₃)₃]⁺, resulting from the cleavage of the bond alpha to the carbonyl group. This is often the base peak.[12]
-
m/z = 95 : Loss of the pivaloyl radical, leaving the furfuryloxy cation.
-
Chemical Reactivity and Stability
The reactivity of this compound is dictated by the interplay between the electron-rich furan ring and the ester group.
Reactivity of the Furan Ring
The furan ring is significantly more reactive than benzene in electrophilic aromatic substitution (EAS) reactions due to the electron-donating effect of the oxygen heteroatom.[5][13]
-
Electrophilic Attack : Substitution occurs preferentially at the C5 position (alpha to the oxygen and para to the ester). The carbocation intermediate formed by attack at this position is better stabilized by resonance.[13][14] Common EAS reactions include halogenation, nitration, and Friedel-Crafts acylation, though harsh conditions can lead to ring opening.[14]
-
Diels-Alder Reaction : The reduced aromaticity of furan allows it to act as a diene in [4+2] cycloaddition reactions with electron-deficient dienophiles like maleic anhydride.[5][13] This is a powerful method for constructing complex oxabicyclic systems.
-
Acid Sensitivity : Under strong acidic conditions, the furan ring can be protonated, leading to disruption of aromaticity and potential ring-opening to form 1,4-dicarbonyl compounds.[13][15][16]
Reactivity of the Ester Group
-
Hydrolysis : The ester linkage can be cleaved under acidic or basic conditions (saponification) to yield 2-furyl alcohol and pivalic acid. The steric hindrance from the tert-butyl group makes this hydrolysis slower compared to less hindered esters like acetates.
Caption: Simplified mechanism of basic hydrolysis (saponification).
Applications in Research and Drug Development
Furan-containing compounds are pivotal in medicinal chemistry.[17] this compound can serve multiple roles:
-
Synthetic Intermediate : It can be used as a starting material for more complex molecules. The pivalate group can serve as a protecting group for the 2-hydroxyl functionality of furan, which can be removed later in a synthetic sequence.
-
Bioactive Scaffold : The furan scaffold itself is a key component in many drugs.[2] Derivatives of this compound could be synthesized and screened for various biological activities, leveraging the known pharmacological profile of the furan nucleus.[18][19] The lipophilic pivalate group can also modulate the pharmacokinetic properties of a potential drug candidate.
Safety and Handling
-
General Precautions : Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reactivity Hazards : Pivaloyl chloride is corrosive and reacts violently with water. The parent compound, furan, is flammable, toxic, and a potential carcinogen.[5] Although the ester derivative is expected to be less volatile and toxic, caution is warranted.
References
- Furan - Wikipedia. [URL: https://en.wikipedia.org/wiki/Furan]
- Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF - Slideshare. [URL: https://www.slideshare.net/srinivasbhairy/relative-aromaticity-reactivity-of-pyrrole-furan-thiophene-pdf]
- Furan: A Technical Guide to its Aromaticity and Reactivity - Benchchem. [URL: https://www.benchchem.
- [The substituent structures and characteristic infrared spectra of alpha-furan esters]. Guang Pu Xue Yu Guang Pu Fen Xi. [URL: https://pubmed.ncbi.nlm.nih.gov/11599391/]
- Reactivity of Furan Pyrrole Thiophene An | PDF | Chemical Reactions | Molecules - Scribd. [URL: https://www.scribd.com/document/468700202/Reactivity-of-Furan-Pyrrole-Thiophene-An]
- Five Member Heterocycles Reactivity of Furan - YouTube. [URL: https://www.youtube.
- FTIR spectra of furan-based copolyesters | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/FTIR-spectra-of-furan-based-copolyesters_fig2_334336021]
- The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. University of Dayton. [URL: https://ecommons.udayton.edu/cgi/viewcontent.cgi?
- Application of furan derivative in medicinal field. - ResearchGate. [URL: https://www.researchgate.
- What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol? - Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. [URL: https://www.orientjchem.org/vol41no4/clinical-pharmaceutical-applications-and-bioactivity-of-furan-containing-compounds-a-mini-review/]
- Furans, thiophenes and related heterocycles in drug discovery - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17983279/]
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Clinical-Pharmaceutical-Applications-and-of-A-Mini-Osman/147a40b9101b04603417730e2513f41249b6b907]
- A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci. [URL: https://www.ajmas.info/index.php/ajmas/article/view/289]
- Electronic Supplementary Information - The Royal Society of Chemistry. [URL: https://www.rsc.
- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride) | ACS Omega - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.9b03144]
- Mass fragment pattern of the N-pivaloyl-(S)-2-butyl esters of the D-and Lalanine diastereoisomers. - ResearchGate. [URL: https://www.researchgate.net/figure/Mass-fragment-pattern-of-the-N-pivaloyl-S-2-butyl-esters-of-the-D-and-L-alanine_fig1_264441998]
- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785) - Human Metabolome Database. [URL: https://hmdb.ca/spectra/nmr_one_d/13785]
- FTIR spectra of the furan binder (2) obtained by the ATR technique at the temperatures of: 1 - ResearchGate. [URL: https://www.researchgate.
- Furan synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/furans.shtm]
- 2-(2-furyl)-2-oxoethyl pivalate - Chemical Properties, Synthesis. - LookChem. [URL: https://www.lookchem.
- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318357/]
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/04%3A_Mass_Spectrometry/4.
- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. [URL: https://www.mdpi.com/1422-0067/23/14/7888]
- "spectroscopic properties of furan and its derivatives" - Benchchem. [URL: https://www.benchchem.
- 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)... - ResearchGate. [URL: https://www.researchgate.net/figure/H-NMR-of-compound-2-S-1-furan-2-yl-ethanol-2-037-g-284-mmol-Of-3-4-di-O-acetyl_fig2_236149400]
- Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6630]
- Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9399887/]
- 2-Furancarboxylic acid, 2,2-dimethylpropyl ester | C10H14O3 | CID 565342 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/565342]
- Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives - International Journal of Pharmaceutical Sciences Review and Research. [URL: https://globalresearchonline.net/journalcontents/v52-2/23.pdf]
- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. [URL: https://www.mdpi.com/2624-8549/2/2/11]
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [URL: https://scholar.sun.ac.za/server/api/core/bitstreams/a20689b0-a541-4c6e-826a-9359e19036f6/content]
- 5-(Furan-2-yl)pyrimidine | C8H6N2O | CID 12356584 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12356584]
- Fragmentation (mass spectrometry) - Wikipedia. [URL: https://en.wikipedia.
- Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. ResearchGate. [URL: https://www.researchgate.
- Mass Spectrometry: Fragmentation. [URL: https://www.depts.ttu.
- Furan Hydrolysis - ChemTube 3D. [URL: https://www.chemtube3d.com/hydrolysis-of-furan/]
- Furyl(aryl)alkanes and Their Derivatives. 19. Synthesis of Benzofuran Derivatives via 2-Hydroxyaryl-R-(5-methylfur-2-yl)methanes. Reaction of Furan Ring Opening - MDPI. [URL: https://www.mdpi.com/1422-8599/5/2/M187/pdf]
- Application Notes and Protocols: Synthesis of Furan Derivatives from 2,2-Dimethylhexa-4,5-dien-3-one - Benchchem. [URL: https://www.benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Semantic Scholar [semanticscholar.org]
- 5. Furan - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. [The substituent structures and characteristic infrared spectra of alpha-furan esters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scribd.com [scribd.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. chemtube3d.com [chemtube3d.com]
- 17. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
An In-depth Technical Guide to Furan-2-yl 2,2-dimethylpropanoate: Synthesis, Properties, and Potential Applications in Drug Discovery
Abstract
Introduction: The Furan Scaffold in Medicinal Chemistry
The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, which is a prominent structural motif in numerous clinically significant drugs.[1][2] Its unique electronic and steric properties make it a valuable scaffold in the design of novel therapeutics.[2][3] Furan derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[4][5][6] The versatility of the furan ring allows it to act as a bioisostere for other aromatic systems, such as phenyl rings, often leading to improved metabolic stability, enhanced drug-receptor interactions, and better overall bioavailability.[1][2] The introduction of various substituents onto the furan core allows for the fine-tuning of its pharmacological profile, making it a privileged structure in modern drug discovery.[5]
This guide focuses on a specific derivative, furan-2-yl 2,2-dimethylpropanoate. While a dedicated CAS number for this ester is not prominently listed in major chemical databases, its structure can be inferred from its IUPAC name. This suggests that the compound may be a novel or less-common entity, necessitating a theoretical and practical exploration of its synthesis and properties.
Physicochemical Properties of this compound
Based on its constituent parts, the furan ring and the 2,2-dimethylpropanoate (pivaloate) group, we can predict the key physicochemical properties of the target molecule.
| Property | Predicted Value/Information | Source/Justification |
| Molecular Formula | C9H12O3 | Derived from structural components. |
| Molecular Weight | 168.19 g/mol | Calculated from the molecular formula. |
| IUPAC Name | This compound | As per user request. |
| Structure | See Figure 1 | Inferred from IUPAC name. |
| Solubility | Soluble in common organic solvents (e.g., acetone, ether, alcohol); slightly soluble in water.[7][8] | Based on the general properties of furan and organic esters. |
| Boiling Point | Estimated to be in the range of 180-220 °C | Extrapolated from similar furan esters. |
| Appearance | Likely a colorless to pale yellow liquid.[7] | Based on the physical state of similar low molecular weight furans and esters. |
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Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
-
Preparation of Reactants:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-furanol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution. Pyridine acts as a base to neutralize the HCl byproduct.
-
-
Reaction:
-
Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Potential Applications in Drug Development
The incorporation of the furan moiety into drug candidates can significantly influence their pharmacological properties. [6]Furan derivatives have been investigated for a wide array of therapeutic applications.
Antimicrobial Activity
Many furan-containing compounds exhibit potent antimicrobial activity. [4]For instance, nitrofurantoin is a well-known antibacterial agent used to treat urinary tract infections. [4]The synthesis of novel furan esters like this compound could lead to the discovery of new antimicrobial agents. It has been shown that even slight modifications to the substitution pattern on the furan ring can significantly alter its biological activity. [5]
Anti-inflammatory and Analgesic Properties
Certain furan derivatives have demonstrated significant anti-inflammatory and analgesic effects. [4][5]The furan ring can be found in compounds that modulate inflammatory pathways. The 2,2-dimethylpropanoate moiety may also influence the compound's lipophilicity and cell permeability, potentially enhancing its anti-inflammatory profile.
Anticancer Potential
The furan scaffold is present in several compounds with anticancer properties. [1][2]These compounds often act by inhibiting key enzymes or receptors involved in cancer cell proliferation and survival. The development of novel furan derivatives is an active area of research in oncology.
Safety and Handling
Furan and its derivatives should be handled with care due to their potential toxicity. [9]
-
Handling: All manipulations should be performed in a well-ventilated fume hood. [10]Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [10][11]* Storage: Store in a cool, dry, and well-ventilated area away from heat and ignition sources. [11][12]Keep the container tightly closed.
-
Toxicity: Furan itself is toxic and may be carcinogenic. [7]While the toxicity of this compound has not been specifically determined, it should be treated as a potentially hazardous substance.
Conclusion
This compound represents a potentially valuable, yet underexplored, derivative of the pharmacologically significant furan scaffold. This guide has provided a comprehensive overview of its predicted properties, a detailed synthetic protocol, and a discussion of its potential applications in drug discovery. The synthesis of this and similar novel furan esters could pave the way for the development of new therapeutic agents with improved efficacy and safety profiles. Further research is warranted to fully elucidate the biological activities of this compound.
References
-
CPAChem. (2023). Safety data sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4585. Retrieved from [Link]
-
PubChem. (n.d.). 2-Furancarboxylic acid, 2,2-dimethylpropyl ester. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]
- Various Authors. (2024). Pharmacological activity of furan derivatives. Journal of Pharmaceutical Sciences and Research, 16(1), 1-5.
-
ResearchGate. (n.d.). Application of furan derivative in medicinal field. Retrieved from [Link]
- AlQalam Journal of Medical and Applied Sciences. (2023). A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences, 6(1), 232-241.
-
Scribd. (n.d.). Furan: Properties, Synthesis, and Reactions. Retrieved from [Link]
- Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Pharmaceutical Sciences and Research, 15(1), 1-10.
-
SlideShare. (n.d.). Preparation and Properties of Furan. Retrieved from [Link]
- Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pharmacological activity of furan derivatives [wisdomlib.org]
- 5. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 6. ijabbr.com [ijabbr.com]
- 7. scribd.com [scribd.com]
- 8. uop.edu.pk [uop.edu.pk]
- 9. chemicalbook.com [chemicalbook.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. cpachem.com [cpachem.com]
- 12. fishersci.com [fishersci.com]
An In-Depth Technical Guide to Furan-2-yl 2,2-Dimethylpropanoate
Executive Summary
This technical guide provides a comprehensive overview of furan-2-yl 2,2-dimethylpropanoate, a furan-class heterocyclic ester. The document details its core molecular properties, including a calculated molecular weight of 168.19 g/mol , and delves into its synthesis, chemical reactivity, and stability. By leveraging the well-established chemistry of the furan scaffold, this guide explores the compound's potential applications, particularly as a building block in organic synthesis and as a scaffold in medicinal chemistry and drug discovery. The inclusion of the sterically demanding 2,2-dimethylpropanoate (pivalate) moiety imparts unique lipophilic and conformational characteristics. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this specific furan derivative.
Core Molecular Profile and Structure
This compound, also known by its common synonym furan-2-yl pivalate, is an organic ester. It is structurally characterized by a five-membered aromatic furan ring linked via an oxygen atom to a pivaloyl group. The bulky tert-butyl group of the pivalate moiety is a defining feature that influences the molecule's steric and electronic properties.
Key Physicochemical Data
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | Furan-2-yl pivalate | N/A |
| Molecular Formula | C₉H₁₂O₃ | Calculated |
| Molecular Weight | 168.19 g/mol | Calculated |
| Isomeric Compound | Ethyl 3-(furan-2-yl)propionate | [1] |
| CAS Number | Not assigned | N/A |
| Canonical SMILES | CC(C)(C)C(=O)Oc1ccoc1 | N/A |
Molecular Structure Visualization
The 2D structure of this compound highlights the ester linkage between the furan-2-ol tautomer and pivalic acid.
Caption: 2D structure of this compound.
Synthesis and Mechanistic Considerations
The synthesis of this compound is most effectively achieved through the esterification of 2-furanol with a pivalic acid derivative. Due to the tautomeric nature of 2-furanol, which predominantly exists as 2,5-dihydro-2-oxofuran, the reaction requires careful selection of reagents. A standard and reliable method involves the use of pivaloyl chloride.
Experimental Protocol: Synthesis via Pivaloyl Chloride
This protocol describes a general procedure for the acylation of a furanol derivative.
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1.0 equivalent of 2-furanol in anhydrous dichloromethane (DCM).
-
Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as pyridine or triethylamine, to the solution. The base acts as a scavenger for the HCl byproduct. Cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add 1.1 equivalents of pivaloyl chloride, dissolved in a small amount of anhydrous DCM, to the stirred solution via the dropping funnel over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Synthesis Workflow and Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair on the hydroxyl group of 2-furanol attacks the electrophilic carbonyl carbon of pivaloyl chloride. The subsequent collapse of the tetrahedral intermediate and proton removal by the base yields the final ester product.
Caption: Experimental workflow for the synthesis of furan-2-yl pivalate.
Chemical Reactivity and Stability
The reactivity of this compound is governed by the interplay between the electron-rich furan ring and the ester functionality. The furan ring is a π-excessive system, making it significantly more reactive than benzene in electrophilic substitution reactions.[2][3]
-
Electrophilic Aromatic Substitution: The furan ring is highly susceptible to electrophilic attack, preferentially at the C5 position (alpha to the oxygen and furthest from the deactivating ester group).[4] Reactions like nitration, halogenation, and Friedel-Crafts acylation must be conducted under mild conditions to prevent polymerization or ring-opening.[4][5] For instance, nitration is typically performed with acetyl nitrate at low temperatures.[5]
-
Ester Hydrolysis: The ester linkage can be cleaved under both acidic and basic conditions to yield 2-furanol and pivalic acid. The bulky tert-butyl group may provide some steric hindrance, slowing the rate of hydrolysis compared to less hindered esters.
-
Diene Character (Diels-Alder Reaction): The furan ring can act as a diene in Diels-Alder reactions, a testament to its lower aromatic stabilization energy compared to benzene.[2][3] This reactivity allows for the construction of complex polycyclic systems.
-
Stability: Furan derivatives are sensitive to strong acids, which can lead to protonation and subsequent ring-opening polymerization.[3][5] Therefore, handling and reactions should be performed under neutral or basic conditions where possible.
Applications in Research and Drug Development
The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[6][7][8] Its presence can enhance binding affinity to biological targets through various interactions and improve pharmacokinetic profiles.[6][9]
Role as a Bioactive Scaffold
Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[6][7] The furan ring is considered a versatile scaffold for several reasons:
-
Electronic Nature: As an electron-rich aromatic system, it can participate in π-π stacking and other electronic interactions with biological receptors.[9]
-
Structural Mimic: It can act as a bioisostere for other aromatic rings like benzene or thiophene, allowing for fine-tuning of a molecule's properties.
-
Functionalization: The furan ring is readily functionalized, enabling the synthesis of diverse derivative libraries for structure-activity relationship (SAR) studies.[9][10]
The Influence of the Pivalate Group
The introduction of the 2,2-dimethylpropanoate (pivalate) group modifies the core furan scaffold in several key ways relevant to drug design:
-
Increased Lipophilicity: The bulky, non-polar tert-butyl group significantly increases the molecule's lipophilicity, which can enhance membrane permeability and influence its pharmacokinetic profile.
-
Metabolic Stability: The pivalate ester can function as a prodrug moiety. In vivo, it can be cleaved by esterase enzymes to release a free hydroxyl group at the 2-position of the furan ring, potentially unmasking an active pharmacophore.
-
Steric Shielding: The steric bulk of the pivalate can be used to direct reactions at other positions of the furan ring or to conformationally lock the molecule into a specific orientation for receptor binding.
This compound is therefore a valuable intermediate, combining a proven bioactive scaffold (furan) with a functionality (pivalate) that allows for extensive modification and tuning of its properties for applications in synthetic and medicinal chemistry.
References
-
Wikipedia. Furan. [Link]
-
Five Member Heterocycles. Reactivity of Furan. (2020-08-20). [Link]
-
ResearchGate. The effect of furan molecular units on the glass transition and thermal degradation temperatures of polyamides. [Link]
-
Scribd. Reactivity of Furan Pyrrole Thiophene. [Link]
-
Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. [Link]
-
International Journal of Advanced Biological and Biomedical Research. Furan: A Promising Scaffold for Biological Activity. [Link]
-
ResearchGate. Synthesis and Reactivity of 2-(Furan-2-yl)benzo[1,2-d:4,3-d′]bis[2][11]thiazole. [Link]
-
PubChem. 2-(Furan-2-yl)propan-2-ol. [Link]
-
AA Blocks. 2-(furan-2-yl)propanal. [Link]
-
Wikipedia. 2,2-Di-2-furylpropane. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. [Link]
-
Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
-
ResearchGate. Synthesis of furan-2-yl malonic acids 8 a–e and subsequent.... [Link]
-
AlQalam Journal of Medical and Applied Sciences. A Review on Biological and Medicinal Significance of Furan. [Link]
-
The Good Scents Company. 2-allyl furan. [Link]
-
PubMed. Furans, thiophenes and related heterocycles in drug discovery. [Link]
-
Organic Chemistry Portal. Furan synthesis. [Link]
-
ResearchGate. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF. [Link]
-
ResearchGate. Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. [Link]
-
The Good Scents Company. 2-vinyl furan. [Link]
Sources
- 1. Ethyl 3-(furan-2-yl)propionate = 98 , FG 10031-90-0 [sigmaaldrich.com]
- 2. Furan - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. scribd.com [scribd.com]
- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 8. researchgate.net [researchgate.net]
- 9. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 10. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,2-dimethylpropyl furan-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2-dimethylpropyl furan-2-carboxylate, a furan derivative of interest in organic synthesis and medicinal chemistry. The furan nucleus is a vital scaffold in numerous biologically active compounds, and its ester derivatives are significant intermediates and potential therapeutic agents.[1][2] This document details the chemical identity, physicochemical properties, synthesis, spectroscopic characterization, and potential applications of 2,2-dimethylpropyl furan-2-carboxylate, with a focus on its relevance to drug discovery and development.
Chemical Identity and Nomenclature
The compound with the common name furan-2-yl 2,2-dimethylpropanoate is systematically named according to IUPAC nomenclature as 2,2-dimethylpropyl furan-2-carboxylate .[3] It is also commonly referred to as neopentyl 2-furoate.
Molecular Structure:
Figure 1: 2D structure of 2,2-dimethylpropyl furan-2-carboxylate.
Key Identifiers:
| Identifier | Value | Source |
| IUPAC Name | 2,2-dimethylpropyl furan-2-carboxylate | PubChem[3] |
| Synonyms | Neopentyl 2-furoate, Furan-2-yl pivalate | PubChem[3] |
| Molecular Formula | C₁₀H₁₄O₃ | PubChem[3] |
| Molecular Weight | 182.22 g/mol | PubChem[3] |
| InChI Key | MDQQGWVCIOMQLM-UHFFFAOYSA-N | PubChem[3] |
| Canonical SMILES | CC(C)(C)COC(=O)C1=CC=CO1 | PubChem[3] |
Physicochemical Properties
The physicochemical properties of 2,2-dimethylpropyl furan-2-carboxylate are crucial for its handling, formulation, and potential biological activity. While experimentally determined data is limited in publicly accessible literature, computed properties provide valuable estimates.
| Property | Value (Computed) | Source |
| XLogP3 | 2.9 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Rotatable Bond Count | 4 | PubChem[3] |
| Topological Polar Surface Area | 39.4 Ų | PubChem[3] |
Synthesis and Purification
The primary synthetic route to 2,2-dimethylpropyl furan-2-carboxylate is through the esterification of 2-furoic acid with neopentyl alcohol (2,2-dimethyl-1-propanol). The Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst, is a common and effective method.[1][4]
Reaction Scheme:
Figure 2: Fischer-Speier esterification of 2-furoic acid.
Experimental Protocol: Fischer-Speier Esterification
This protocol is a general procedure that can be adapted for the synthesis of 2,2-dimethylpropyl furan-2-carboxylate.[5][6]
Materials:
-
2-Furoic acid (1.0 eq)
-
Neopentyl alcohol (2.0-3.0 eq)
-
Concentrated sulfuric acid (catalytic amount, e.g., 5 drops) or p-Toluenesulfonic acid (0.05 eq)
-
Anhydrous solvent (e.g., toluene or excess neopentyl alcohol)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-furoic acid and neopentyl alcohol.
-
Slowly add the acid catalyst to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent for extraction and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2,2-dimethylpropyl furan-2-carboxylate.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2,2-dimethylpropyl furan-2-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons and the neopentyl group. The furan protons will appear as multiplets in the aromatic region (typically δ 6.5-7.5 ppm). The methylene protons (-CH₂-) of the neopentyl group will be a singlet at approximately δ 3.8-4.2 ppm, and the nine equivalent methyl protons (-C(CH₃)₃) will appear as a sharp singlet further upfield, around δ 0.9-1.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon environment. The carbonyl carbon of the ester will resonate downfield (δ 158-165 ppm). The furan ring carbons will appear in the aromatic region (δ 110-150 ppm). For the neopentyl group, the quaternary carbon will be around δ 31-33 ppm, the methylene carbon (-CH₂-) at approximately δ 72-75 ppm, and the methyl carbons at about δ 26-28 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of a furan-2-carboxylate ester exhibits several characteristic absorption bands:
-
C=O Stretch: A strong absorption band for the ester carbonyl group is expected around 1715-1730 cm⁻¹.[7]
-
C-O Stretch: Strong absorptions corresponding to the C-O stretching of the ester group will be present in the 1300-1100 cm⁻¹ region.[7]
-
Furan Ring Vibrations: Characteristic peaks for the furan ring, including C=C stretching and =C-H bending, will be observed. The C=C stretching in the furan ring typically appears around 1580 and 1480 cm⁻¹.[5]
Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), the molecular ion peak [M]⁺ at m/z 182 would be expected. A prominent fragment ion would likely be observed at m/z 95, corresponding to the furoyl cation, resulting from the cleavage of the ester bond.[3][8] Another significant fragmentation pathway would involve the loss of the neopentyl group.
Applications in Drug Discovery and Development
The furan scaffold is a key structural motif in a wide array of pharmacologically active compounds, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents.[9] Furan derivatives are often explored in drug design due to their ability to act as bioisosteres for other aromatic systems, such as benzene or thiophene, offering unique electronic and steric properties that can modulate biological activity and pharmacokinetic profiles.[10]
While specific biological evaluations of 2,2-dimethylpropyl furan-2-carboxylate are not extensively reported in the literature, its structural components suggest potential areas of interest for drug development professionals:
-
As a Synthetic Intermediate: This compound can serve as a valuable intermediate for the synthesis of more complex molecules. The furan ring can undergo various chemical transformations, and the ester group can be hydrolyzed or converted to other functional groups.
-
Exploration of Biological Activity: Given the diverse biological activities of furan derivatives, 2,2-dimethylpropyl furan-2-carboxylate is a candidate for screening in various biological assays. For instance, furan-2-carboxamides have been investigated for their antibiofilm activity against Pseudomonas aeruginosa.[11] The neopentyl group, known for its steric bulk and lipophilicity, can influence receptor binding and metabolic stability.[10][12]
Logical Workflow for Biological Evaluation:
Figure 3: A logical workflow for the synthesis and biological evaluation of 2,2-dimethylpropyl furan-2-carboxylate in a drug discovery context.
Conclusion
2,2-dimethylpropyl furan-2-carboxylate is a readily synthesizable furan derivative with potential applications in organic synthesis and medicinal chemistry. Its structural features, combining the versatile furan ring with a bulky neopentyl group, make it an interesting candidate for further investigation in drug discovery programs. This guide provides a foundational understanding of its chemical properties, synthesis, and characterization to support researchers in their exploration of this and related compounds.
References
-
PubChem. 2-Furancarboxylic acid, 2,2-dimethylpropyl ester. [Link]
-
[The substituent structures and characteristic infrared spectra of alpha-furan esters]. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- Google Patents.
-
Chem 117 Reference Spectra Spring 2011. [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]
- Google Patents.
- Google Patents. WO2011043660A2 - Method for the preparation of 2,5-furandicarboxylic acid and esters thereof.
- Google Patents.
-
Fischer Esterification. [Link]
-
Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. [Link]
-
Synthesis and Biological Evaluation of Novel 2-amino-3-aroyl-4-neopentyl-5-substituted Thiophene Derivatives as Allosteric Enhancers of the A₁ Adenosine Receptor. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0179100). [Link]
-
Neopentyl Glycol as a Scaffold to Provide Radiohalogenated Theranostic Pairs of High In Vivo Stability. [Link]
-
NIST. Methyl 2-furoate. [Link]
-
ResearchGate. ¹H-NMR spectrum of poly(neopentyl glycol 2,5-furanoate). [Link]
-
Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. [Link]
-
NIST. Furan, tetrahydro-2,2-dimethyl-5-(1-methyl-1-propenyl)-. [Link]
-
NIST. 2-Furancarboxylic acid. [Link]
-
Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. [Link]
-
Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease. [Link]
-
PubChem. N-(2-Furoyl)Glycine. [Link]
-
Synthesis and biological evaluation of fluoro analogues of antimitotic phenstatin. [Link]
-
Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. [Link]
-
Doc Brown's Chemistry. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of .... [Link]
-
PubChem. 2,2-Dimethylpropyl 3-methylbutanoate. [Link]
-
PubChem. 2,2-Dimethyl-propyl 2,2-dimethyl-propane-thiosulfinate. [Link]
Sources
- 1. Fischer Esterification [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. 2-Furancarboxylic acid, 2,2-dimethylpropyl ester | C10H14O3 | CID 565342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. athabascau.ca [athabascau.ca]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. 2-Methylpropyl 2-furancarboxylate | C9H12O3 | CID 565211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel 2-amino-3-aroyl-4-neopentyl-5-substituted thiophene derivatives as allosteric enhancers of the A₁ adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Neopentyl Glycol as a Scaffold to Provide Radiohalogenated Theranostic Pairs of High In Vivo Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
furan-2-yl 2,2-dimethylpropanoate spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of Furan-2-yl 2,2-dimethylpropanoate
Introduction
This compound, also known as 2-furyl pivalate, is an organic ester characterized by a furan ring connected to a pivalate (2,2-dimethylpropanoate) group. The furan moiety is a five-membered aromatic heterocycle containing an oxygen atom, a structural motif present in numerous natural products, pharmaceuticals, and functional materials.[1] The sterically hindered tert-butyl group of the pivalate ester confers specific chemical properties, including resistance to hydrolysis. Accurate structural elucidation and purity assessment of such molecules are paramount in research and development, particularly in drug discovery and material science. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical toolkit for the unambiguous characterization of its molecular structure.
This technical guide offers a detailed examination of the NMR, IR, and MS spectral data of this compound. It is designed for researchers, scientists, and drug development professionals, providing not only the spectral data but also the underlying principles and experimental methodologies for their acquisition and interpretation.
Molecular Structure
The structural integrity of this compound is confirmed through the synergistic interpretation of data from various spectroscopic methods. Each technique probes different aspects of the molecule's constitution, from the proton and carbon environments to its vibrational modes and mass-to-charge ratio.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the hydrogen atom environments within the molecule. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) are diagnostic for the furan ring protons and the tert-butyl group of the pivalate moiety.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 (Furan) | 7.5 - 7.7 | dd | J₅,₄ ≈ 1.8, J₅,₃ ≈ 0.8 | 1H |
| H-3 (Furan) | 6.5 - 6.7 | dd | J₃,₄ ≈ 3.4, J₃,₅ ≈ 0.8 | 1H |
| H-4 (Furan) | 6.3 - 6.5 | dd | J₄,₃ ≈ 3.4, J₄,₅ ≈ 1.8 | 1H |
| -C(CH₃)₃ | 1.3 - 1.5 | s | - | 9H |
Interpretation and Causality
-
Furan Protons (H-3, H-4, H-5): The protons on the furan ring appear in the aromatic region of the spectrum. The H-5 proton is the most deshielded due to its proximity to the ring oxygen and the electron-withdrawing ester group. The H-3 and H-4 protons appear at higher fields. The splitting patterns arise from spin-spin coupling between adjacent and non-adjacent protons, a characteristic feature of furan systems.[2] The coupling constants (J-values) are typical for 2-substituted furans.
-
tert-Butyl Protons: The nine protons of the three methyl groups on the pivalate moiety are chemically and magnetically equivalent. Consequently, they appear as a single, sharp singlet in the aliphatic region of the spectrum, integrating to 9H. This distinctive signal is a hallmark of the tert-butyl group.
Caption: Key proton environments and coupling relationships in ¹H NMR.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[3]
-
Data Acquisition: Place the NMR tube into the spectrometer. Acquire the Free Induction Decay (FID) signal using a standard proton pulse program.
-
Data Processing: Apply a Fourier Transform (FT) to the FID to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Calibrate the chemical shift axis using the internal standard. Integrate the peaks to determine relative proton ratios.[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon framework assignment.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Ester Carbonyl) | 160 - 165 |
| C-2 (Furan) | 148 - 152 |
| C-5 (Furan) | 145 - 148 |
| C-3 (Furan) | 120 - 124 |
| C-4 (Furan) | 112 - 115 |
| -C (CH₃)₃ (Quaternary) | 38 - 42 |
| -C(CH₃ )₃ (Methyl) | 26 - 29 |
Interpretation and Causality
-
Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and appears at the lowest field (highest ppm value) due to the strong electron-withdrawing effect of the two adjacent oxygen atoms.
-
Furan Carbons: The furan carbons appear in the aromatic/olefinic region. C-2, being directly attached to the electronegative oxygen and the ester group, is highly deshielded. C-5 is also deshielded by the ring oxygen. C-3 and C-4 appear at higher fields. The specific chemical shifts are characteristic of 2-substituted furan systems.[4][5]
-
tert-Butyl Carbons: The quaternary carbon of the tert-butyl group appears around 39 ppm, while the three equivalent methyl carbons resonate at a much higher field, typically around 27 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecular bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying their presence. For an ester, the most prominent absorptions are from the carbonyl (C=O) and carbon-oxygen (C-O) bonds.[6]
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3100 | C-H Stretch | Aromatic (Furan) | Medium |
| ~2970 | C-H Stretch | Aliphatic (sp³) | Strong |
| 1740 - 1760 | C=O Stretch | Ester Carbonyl | Very Strong |
| 1500 - 1600 | C=C Stretch | Aromatic (Furan Ring) | Medium-Variable |
| 1250 - 1300 | C-O Stretch | Ester (Acyl-Oxygen) | Strong |
| 1100 - 1150 | C-O Stretch | Ester (Alkyl-Oxygen) | Strong |
| ~750 | C-H Out-of-plane bend | 2-substituted Furan | Strong |
Interpretation and Causality
-
C=O Stretch: The most diagnostic peak is the intense C=O stretching vibration of the ester group.[7] For this compound, this band is expected at a higher frequency (1740-1760 cm⁻¹) compared to α,β-unsaturated esters where the carbonyl is conjugated with the double bond on the acyl side. Here, the double bond is on the alkoxy (-OR) side, which tends to raise the frequency.[8]
-
C-O Stretches: Esters typically show two distinct C-O stretching bands in the fingerprint region (1300-1000 cm⁻¹).[7] One corresponds to the C-O bond between the carbonyl carbon and the furan oxygen, and the other to the bond between the furan oxygen and the furan ring.
-
Furan Ring Vibrations: The C-H and C=C stretching vibrations of the furan ring appear in their characteristic regions, confirming the presence of the aromatic heterocycle.
Caption: Workflow for Attenuated Total Reflectance (ATR) FTIR analysis.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and crucial structural information from fragmentation patterns. Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺˙) and various fragment ions.
Predicted Mass Spectrum Fragmentation
The molecular weight of this compound (C₁₀H₁₄O₃) is 182.22 g/mol .
| m/z Value | Proposed Fragment Ion | Identity |
| 182 | [C₁₀H₁₄O₃]⁺˙ | Molecular Ion (M⁺˙) |
| 125 | [M - C₄H₉]⁺ | Loss of tert-butyl radical |
| 95 | [C₅H₃O]⁺ | Furoyl Cation |
| 85 | [C₄H₉CO]⁺ | Pivaloyl Cation |
| 67 | [C₄H₃O]⁺ | Furyl Cation |
| 57 | [C₄H₉]⁺ | tert-Butyl Cation |
Interpretation and Fragmentation Pathways
-
Molecular Ion (m/z 182): The peak corresponding to the intact molecule after losing one electron. Its presence confirms the molecular weight.
-
α-Cleavage: A primary fragmentation pathway for esters is cleavage of the bonds adjacent to the carbonyl group.[9][10]
-
Loss of tert-butyl radical (m/z 125): Cleavage of the C-C bond between the carbonyl and the quaternary carbon results in the loss of a stable tert-butyl radical (57 u), leading to a fragment at m/z 125.
-
Formation of Pivaloyl Cation (m/z 85): Cleavage of the ester C-O bond can generate the stable pivaloyl acylium ion at m/z 85.
-
Formation of tert-Butyl Cation (m/z 57): The highly stable tertiary carbocation at m/z 57 is a very common and often abundant peak for compounds containing a tert-butyl group.
-
-
Furan Ring Fragmentation: The furan ring itself can undergo fragmentation. The furoyl cation (m/z 95) can lose carbon monoxide (CO) to form the furyl cation (m/z 67).[1]
Caption: Major proposed fragmentation pathways in EI-Mass Spectrometry.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The compound is vaporized and separated from the solvent and any impurities on the GC column.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer. In Electron Ionization (EI) mode, it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[11]
-
Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Conclusion
The collective data from ¹H NMR, ¹³C NMR, Infrared Spectroscopy, and Mass Spectrometry provide a comprehensive and self-validating characterization of this compound. ¹H and ¹³C NMR confirm the precise connectivity and electronic environment of the hydrogen and carbon atoms. IR spectroscopy validates the presence of key functional groups, notably the ester carbonyl. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. Together, these techniques offer an unambiguous structural confirmation essential for quality control and further research in any scientific application.
References
[9] JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [12] TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters? Retrieved from [6] Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [7] University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [8] Química Orgánica.org. (n.d.). IR Spectrum: Esters. Retrieved from [10] University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Retrieved from [11] Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [1] BenchChem. (n.d.). Spectroscopic properties of furan and its derivatives. Retrieved from [2] Bernstein, H. J., & Schneider, W. G. (1956). The proton resonance spectra of furan and pyrrole. Canadian Journal of Chemistry, 34(11), 1545-1557. Retrieved from [13] PubChem. (n.d.). 2-Furancarboxylic acid, 2,2-dimethylpropyl ester. National Center for Biotechnology Information. Retrieved from [4] ChemicalBook. (n.d.). Furan(110-00-9) 13C NMR spectrum. Retrieved from [3] Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [5] SpectraBase. (n.d.). Furan - Optional[13C NMR] - Chemical Shifts. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Furan(110-00-9) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. IR Spectrum: Esters [quimicaorganica.org]
- 9. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 10. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. tutorchase.com [tutorchase.com]
- 13. 2-Furancarboxylic acid, 2,2-dimethylpropyl ester | C10H14O3 | CID 565342 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Furan-2-yl 2,2-dimethylpropanoate: Discovery, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furan-2-yl 2,2-dimethylpropanoate, also known as 2-furyl pivalate, is a furan ester that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed synthesis methodologies. Furthermore, it delves into its physicochemical properties and explores its potential applications, particularly within the realm of drug discovery and development, by contextualizing it within the broader landscape of bioactive furan derivatives. This document serves as a foundational resource for researchers seeking to understand and utilize this compound in their scientific endeavors.
Introduction: The Furan Scaffold in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry.[1][2][3][4] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents.[5] Furan derivatives exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][5] The incorporation of a furan moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, affecting its absorption, distribution, metabolism, and excretion (ADME), as well as its binding affinity to biological targets.
This compound, the subject of this guide, is an ester derivative of 2-furanol and pivalic acid. The introduction of the bulky tert-butyl group from pivalic acid can enhance lipophilicity and metabolic stability, properties that are often desirable in drug candidates. This guide aims to provide a thorough understanding of this specific furan ester, from its initial synthesis to its potential future applications.
Discovery and Historical Context
The first documented syntheses of this compound appear in the mid-1980s. Key publications that mark its entry into the chemical literature include:
These initial syntheses were likely driven by the broader exploration of furan chemistry and the need to create novel derivatives for various applications, including as potential agrochemicals, flavorings, or pharmaceutical intermediates. While the specific motivations for its initial creation are not elaborately detailed in readily available literature, its synthesis falls within a period of burgeoning interest in the functionalization of heterocyclic compounds for the development of new materials and biologically active molecules.
Synthesis of this compound
The primary method for the synthesis of this compound is the esterification of 2-furanol (in its tautomeric form, 2(5H)-furanone) with pivaloyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Reaction Scheme
Caption: General reaction for the synthesis of this compound.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, based on standard esterification procedures.
Materials:
-
2-Furanol (or its tautomer, 2(5H)-furanone)
-
Pivaloyl chloride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-furanol in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine to the solution.
-
Slowly add pivaloyl chloride dropwise from the dropping funnel to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this compound is not widely published, the following table summarizes its known and predicted properties.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₃ | Calculated |
| Molecular Weight | 168.19 g/mol | Calculated |
| CAS Number | 100921-72-0 | [6] |
| Appearance | Likely a colorless to pale yellow liquid | Predicted |
| Boiling Point | Not available | [6] |
| Melting Point | Not available | [6] |
| Density | Not available | [6] |
| Refractive Index | Not available | [6] |
Spectroscopic Data (Predicted):
-
¹H NMR: Protons on the furan ring would appear in the aromatic region (likely between 6.0 and 7.5 ppm). The tert-butyl group would show a characteristic singlet at approximately 1.2-1.4 ppm.
-
¹³C NMR: The carbonyl carbon of the ester would appear around 170-180 ppm. Carbons of the furan ring would be in the range of 110-150 ppm, and the quaternary and methyl carbons of the tert-butyl group would be in the aliphatic region.
-
IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the ester would be expected around 1735-1750 cm⁻¹. Bands associated with the furan ring C-O-C stretching and C=C stretching would also be present.[7][8]
-
Mass Spectrometry: The molecular ion peak would be observed at m/z 168. Key fragmentation patterns would likely involve the loss of the tert-butyl group and cleavage of the ester linkage.
Potential Applications in Drug Development
While specific biological activities for this compound have not been extensively reported, the furan scaffold is a well-established pharmacophore.[2] The presence of the pivaloyl group could confer advantageous properties for drug development.
Rationale for Potential Bioactivity
-
Metabolic Stability: The sterically hindered tert-butyl group can protect the ester linkage from hydrolysis by esterases, potentially increasing the compound's in vivo half-life.
-
Lipophilicity: The pivaloyl group increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.
-
Scaffold for Further Derivatization: this compound can serve as a building block for the synthesis of more complex molecules. The furan ring can be further functionalized at other positions to modulate biological activity.
Potential Therapeutic Areas
Given the broad range of activities of furan derivatives, this compound and its analogues could be explored for various therapeutic applications, including:
-
Antimicrobial Agents: Many furan-containing compounds exhibit antibacterial and antifungal properties.[5][9]
-
Anti-inflammatory Agents: The furan nucleus is present in some non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer Agents: Certain furan derivatives have shown promise as cytotoxic agents against various cancer cell lines.
Further research, including high-throughput screening and structure-activity relationship (SAR) studies, is necessary to elucidate the specific biological targets and therapeutic potential of this compound.
Conclusion
This compound is a furan ester with a history dating back to the mid-1980s. While its discovery was likely part of the broader exploration of furan chemistry, its specific biological activities and applications remain largely unexplored. Its synthesis is straightforward, typically involving the acylation of 2-furanol. The presence of the pivaloyl group suggests potential for enhanced metabolic stability and lipophilicity, making it and its derivatives interesting candidates for future drug discovery programs. This guide provides a solid foundation for researchers interested in further investigating the chemical and biological properties of this intriguing molecule.
References
- [The substituent structures and characteristic infrared spectra of alpha-furan esters]. Guang Pu Xue Yu Guang Pu Fen Xi. 2007 Nov;27(11):2215-8.
- 2-(2-furyl)-2-oxoethyl pivalate - C11H14O4, density, melting point, boiling point, structural formula, synthesis. (2025-05-20). In ChemicalBook.
- FTIR spectra of furan-based copolyesters. In ResearchGate.
- Pharmacological activity of furan derivatives. (2024-12-10). In World Journal of Pharmaceutical Research.
- The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted deriv
- 2-furyl pivalate - 100921-72-0, C9H12O3, density, melting point, boiling point, structural formula, synthesis. (2025-05-20). In ChemSrc.
- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). ACS Omega. 2019, 4, 12, 15286–15296.
- Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
- Furan Derivatives and Their Role in Pharmaceuticals. (2025-04-16). American Journal of Bioscience and Clinical Integrity.
- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. 2022, 27(14), 4612.
- Furans, Thiophenes and Related Heterocycles in Drug Discovery. In ResearchGate.
- 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). In Human Metabolome Database.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. 2025, 41(4).
- furfural acetone 4-(2-furyl)-3-buten-2-one. In The Good Scents Company.
- Pivalic acid, 2-tetrahydrofurylmethyl ester - Optional[13C NMR] - Chemical Shifts. In SpectraBase.
- Furan: A Promising Scaffold for Biological Activity. In ResearchGate.
- 5-(2-bromovinyl)-1-[4-hydroxy-5-(hydroxymethyl)tetrahydro-2-furyl]uracil, pivalate (ester). In SpectraBase.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. In Semantic Scholar.
- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. 2022, 27(14), 4612.
- 2-Furoyl chloride. In Wikipedia.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. In Organic Chemistry Data.
- Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates. In ResearchGate.
- 2-Pentylfuran. In PubChem.
- 2-Furyl methyl ketone 99 1192-62-7. In Sigma-Aldrich.
- Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices. Food Chemistry. 2020, 318, 126494.
- Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols.
- The representative 1H-NMR spectra of precipitated (a) 2,5-PEF; (b) 2,4-PEF and (c) 3,4-PEF in CDCl3 and TFA-d (6 : 1). In ResearchGate.
- Selective Synthesis of Renewable Bio-Jet Fuel Precursors from Furfural and 2-Butanone via Heterogeneously Catalyzed Aldol Condensation.
- 2-furyl methyl ketone -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). In NIST.
- Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols.
- High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. Journal of The American Society for Mass Spectrometry. 2016, 27(2), 241-251.
- 2-Furfurylthiol. In NIST WebBook.
- Regioselective Acylation of Hexopyranosides With Pivaloyl Chloride. The Journal of Organic Chemistry. 1998, 63(17), 6035-6038.
- Vinyl pivalate(3377-92-2) 1H NMR spectrum. In ChemicalBook.
- 2-Furoyl chloride(527-69-5) 13C NMR spectrum. In ChemicalBook.
- Furil(492-94-4) 1H NMR spectrum. In ChemicalBook.
- Pivalic acid (75-98-9) 13C NMR spectrum. In ChemicalBook.
- Pivalic acid (75-98-9) 1H NMR spectrum. In ChemicalBook.
- Process for preparing chloro-pivalyl chloride. CN101311155A.
- 2-Furanmethanol. In NIST WebBook.
- Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. In ResearchGate.
Sources
- 1. ijabbr.com [ijabbr.com]
- 2. biojournals.us [biojournals.us]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 5. Pharmacological activity of furan derivatives [wisdomlib.org]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. [The substituent structures and characteristic infrared spectra of alpha-furan esters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Biological Activity of Furan-2-yl Esters and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Furan Scaffold - A Privileged Motif in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, stands as a cornerstone in the architecture of numerous pharmacologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, make it a versatile scaffold for drug design.[2] Furan derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][4][5] This guide will delve into the biological activities of furan-2-yl esters and related derivatives, with a particular focus on their antimicrobial and antifungal potential. We will explore the synthesis, mechanism of action, and structure-activity relationships of these compounds, providing a comprehensive resource for researchers in the field.
Synthesis of Biologically Active Furan Derivatives
The synthesis of furan derivatives can be achieved through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.[6] Other notable methods include the Feist-Benary furan synthesis and metal-catalyzed cycloisomerization reactions.[6][7] For instance, 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which have shown significant antimicrobial activity, are synthesized through the hydroarylation of 3-(furan-2-yl)propenoic acids and their esters.[8][9][10][11] This reaction often utilizes a Brønsted superacid like triflic acid (TfOH) to activate the substrate.[8][9][10][11]
Antimicrobial and Antifungal Activity of Furan Derivatives
Several studies have highlighted the potent antimicrobial and antifungal properties of furan derivatives. A notable example is the class of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which have been shown to be effective against a range of pathogens.
Activity against Yeast-like Fungi
Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated significant activity against the yeast-like fungus Candida albicans.[8][9][10][11] In one study, both the starting 3-(furan-2-yl)propenoic acid derivatives and their hydroarylation products inhibited the growth of C. albicans at a concentration of 64 µg/mL.[8][11] Another study on (E)-3-(furan-2-yl)acrylic acid also reported a minimum inhibitory concentration (MIC) ranging from 64 to 512 μg/mL against various Candida species.[12] Alkylated furan derivatives isolated from the endophytic fungus Emericella sp. have also shown potent antifungal activity, with MIC values as low as 3.1 μg/mL against certain fungal pathogens.[13][14]
Antibacterial Activity
The same class of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has also exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria.[8][10][11] Specifically, these compounds were found to suppress the growth of Staphylococcus aureus (a Gram-positive bacterium) with a minimum inhibitory concentration (MIC) of 128 µg/mL and Escherichia coli (a Gram-negative bacterium).[8] One particular derivative of 3-aryl-3-(furan-2-yl)propanoic acid showed a MIC of 64 µg/mL against E. coli.[1]
Quantitative Data Summary
| Compound Class | Test Organism | Biological Activity | MIC (µg/mL) | Reference |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | Antifungal | 64 | [8][11] |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | Antibacterial | 128 | [8] |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivative | Escherichia coli | Antibacterial | 64 | [1] |
| (E)-3-(furan-2-yl)acrylic acid | Candida spp. | Antifungal | 64-512 | [12] |
| Alkylated furan derivatives | Fungal pathogens | Antifungal | 3.1-25 | [13][14] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines a standard method for determining the MIC of a test compound against a microbial strain, as described in the referenced studies.[12]
Materials:
-
Test compound (e.g., furan derivative)
-
Bacterial or fungal strain
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Serial Dilutions: Perform serial two-fold dilutions of the test compound in the 96-well plate using the appropriate broth medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the broth medium, adjusted to a specific cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted test compound. Include positive (microbe + broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the microbial strain (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).[12]
-
MIC Determination: The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[12] This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).
Structure-Activity Relationships (SAR)
The biological activity of furan derivatives is highly dependent on the nature and position of substituents on the furan ring.[2] For instance, the presence of electron-withdrawing groups, such as a nitro group, can enhance the antibacterial and anticancer activity of furan-containing molecules.[2] The furan ring can also act as a bioisostere for a phenyl ring, offering a different hydrophilic-lipophilic balance which can be advantageous in drug design.[2] In the case of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, the nature of the aryl substituent significantly influences their antimicrobial potency.
Conclusion and Future Perspectives
Furan-2-yl esters and related derivatives represent a promising class of compounds with a wide range of biological activities, particularly as antimicrobial and antifungal agents. The ease of synthesis and the tunability of their chemical structure make them attractive candidates for further drug development. Future research should focus on elucidating the precise mechanisms of action of these compounds and optimizing their structure to enhance potency and reduce potential toxicity. The exploration of novel furan-based scaffolds and their evaluation against a broader spectrum of microbial pathogens and other disease targets will undoubtedly continue to be a fruitful area of investigation in medicinal chemistry.
References
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). MDPI. [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). National Institutes of Health. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). PubMed. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). ResearchGate. [Link]
-
Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. (2022). PubMed Central. [Link]
-
Synthesis and biological activity of furan derivatives. (2011). SciSpace. [Link]
-
Pharmacological activity of furan derivatives. (2024). Faqs.org. [Link]
-
Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). MDPI. [Link]
-
Two new alkylated furan derivatives with antifungal and antibacterial activities from the plant endophytic fungus Emericella sp. XL029. (2017). PubMed. [Link]
-
Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (2024). PubMed Central. [Link]
-
Propyl (E)-3-(furan-2-yl) Acrylate: a synthetic antifungal potential with a regulatory effect on the biosynthesis of ergosterol in Candida Albicans. (2023). SciELO. [Link]
-
Overview of Antimicrobial Properties of Furan. (2022). Human Journals. [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan. (2023). Pharmaguideline. [Link]
-
Furan synthesis. (2023). Organic Chemistry Portal. [Link]
-
Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. (2015). ResearchGate. [Link]
-
Chemopreventive effects of Furan-2-yl-3-pyridin-2-yl-propenone against 7,12-dimethylbenz[a]anthracene-inducible genotoxicity. (2008). PubMed. [Link]
-
Synthesis and antifungal evaluation against Candida spp. of the (E)-3-(furan-2-yl)acrylic acid. (2023). National Institutes of Health. [Link]
-
Two new alkylated furan derivatives with antifungal and antibacterial activities from the plant endophytic fungus Emericella sp. XL029. (2017). ResearchGate. [Link]
Sources
- 1. ijabbr.com [ijabbr.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Pharmacological activity of furan derivatives [wisdomlib.org]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antifungal evaluation against Candida spp. of the (E)-3-(furan-2-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two new alkylated furan derivatives with antifungal and antibacterial activities from the plant endophytic fungus Emericella sp. XL029 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Furan-2-yl 2,2-dimethylpropanoate: A Scoping Guide for Novel Research Applications
Abstract
Furan-2-yl 2,2-dimethylpropanoate is a unique small molecule combining a biologically significant furan heterocycle with a sterically bulky pivalate ester. While specific research on this exact compound is not prominent in the public literature, its constituent functional groups suggest a rich landscape for potential applications. The furan moiety is a well-established scaffold in medicinal chemistry, known to impart a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1][2][3][4] Concurrently, the pivalate ester group is frequently utilized in drug design to enhance metabolic stability or to create prodrugs that improve the bioavailability of parent compounds.[5][6][7] This technical guide provides a comprehensive, forward-looking analysis of promising research directions for this compound. It outlines detailed, actionable protocols for its synthesis and characterization, and proposes data-driven hypotheses for its exploration in medicinal chemistry, materials science, and agrochemicals. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to innovate at the intersection of heterocyclic and ester chemistry.
Chapter 1: Molecular Profile and Synthesis Rationale
Structural and Physicochemical Insights
This compound consists of a furan ring connected via an ester linkage to a 2,2-dimethylpropanoate (pivalate) group. The furan ring is an aromatic heterocycle whose oxygen atom can participate in hydrogen bonding, while the overall structure is lipophilic.[2] The pivalate moiety introduces significant steric hindrance around the ester carbonyl, which is expected to influence its reactivity and resistance to enzymatic hydrolysis.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Method |
|---|---|---|
| Molecular Weight | 168.20 g/mol | Sum of atomic masses |
| LogP (Octanol/Water) | ~2.5 - 3.0 | Contribution of furan and pivalate groups |
| Hydrogen Bond Acceptors | 2 (furan O, carbonyl O) | Standard functional group analysis |
| Steric Hindrance | High | Presence of tert-butyl group |
| Hydrolytic Stability | Moderate to High | Steric shielding of the ester linkage |
Proposed Synthetic Pathway
The most direct and logical route to synthesize this compound is the esterification of furan-2-ylmethanol (furfuryl alcohol) with pivaloyl chloride.[8][9] This reaction is a standard nucleophilic acyl substitution. The use of a non-nucleophilic base like triethylamine (TEA) is critical to neutralize the HCl byproduct, and a catalyst such as 4-dimethylaminopyridine (DMAP) can be employed to accelerate the reaction, especially given the steric bulk of pivaloyl chloride.[10]
Caption: Proposed synthesis of this compound.
Detailed Synthesis Protocol
Objective: To synthesize this compound.
Materials:
-
Pivaloyl chloride (1.1 eq)
-
Triethylamine (TEA, 1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP, 0.05 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add furan-2-ylmethanol (1.0 eq), anhydrous DCM, and TEA (1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Addition of Reagents: Add DMAP (0.05 eq) to the stirred solution. Subsequently, add pivaloyl chloride (1.1 eq) dropwise over 10-15 minutes, ensuring the temperature remains below 5 °C.[10]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.
Chapter 2: Potential Research Areas in Medicinal Chemistry
The furan scaffold is a cornerstone in medicinal chemistry, present in drugs with antibacterial, anti-inflammatory, and anticancer activities.[1][3][4] The addition of a pivalate ester could serve to modulate these properties, improve pharmacokinetics, or act as a prodrug moiety.
Hypothesis 1: Novel Antimicrobial Agent
Rationale: Furan derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][12][13] The lipophilicity imparted by the pivalate ester may enhance the compound's ability to penetrate bacterial cell membranes, potentially leading to increased potency or a novel mechanism of action compared to other furan-based antimicrobials like nitrofurantoin.[1][14]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation: Prepare a stock solution of the synthesized compound in DMSO.
-
Bacterial Strains: Use standard reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Assay: Perform a broth microdilution assay in 96-well plates. Create a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB).
-
Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth. Include positive (ciprofloxacin) and negative (no drug) controls.
Hypothesis 2: Esterase-Activated Prodrug
Rationale: Pivalate esters are known to be cleaved by intracellular esterases, releasing the parent alcohol and pivalic acid.[5][15] If a known active pharmaceutical ingredient (API) contains a furan-2-ylmethanol substructure, converting it to the pivalate ester could create a prodrug with improved oral bioavailability or targeted release. The ester's stability can be tuned; the steric bulk of the pivalate group may slow hydrolysis, allowing for sustained release.
A critical consideration: Long-term administration of pivalate-releasing prodrugs can lead to carnitine depletion, as pivalic acid is primarily eliminated as pivaloylcarnitine.[5][6] This potential toxicity must be evaluated.
Caption: Prodrug activation by intracellular esterases.
Experimental Protocol: In Vitro Plasma Stability Assay
-
Incubation: Incubate the test compound (at 1-5 µM) in fresh human plasma at 37 °C.
-
Sampling: Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Immediately quench the enzymatic reaction by adding an excess of cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound over time.
-
Calculation: Determine the half-life (t½) of the compound in plasma.
Chapter 3: Potential Research Areas in Materials Science
Furan derivatives derived from biomass are gaining significant attention as renewable building blocks for sustainable polymers.[16][17][18] The unique structure of this compound offers intriguing possibilities in this domain.
Hypothesis: Monomer for High-Performance Polymers
Rationale: The furan ring can undergo polymerization or act as a diene in Diels-Alder reactions.[19] The bulky, hydrophobic pivalate group could impart unique properties to a resulting polymer, such as increased thermal stability, enhanced solubility in organic solvents, and modified mechanical properties. Acid-catalyzed polymerization of the furan ring is a potential route to novel materials.
Experimental Protocol: Acid-Catalyzed Polymerization
-
Reaction Setup: Dissolve this compound in an appropriate solvent (e.g., toluene).
-
Catalysis: Add a strong acid catalyst (e.g., p-toluenesulfonic acid) to the solution.
-
Polymerization: Heat the reaction mixture under reflux for 24-48 hours.
-
Isolation: Precipitate the polymer by pouring the cooled reaction mixture into a non-solvent like methanol.
-
Purification: Filter, wash, and dry the polymer in vacuo.
-
Characterization: Analyze the polymer's properties:
-
Molecular Weight: Gel Permeation Chromatography (GPC).
-
Thermal Stability: Thermogravimetric Analysis (TGA).
-
Glass Transition Temperature: Differential Scanning Calorimetry (DSC).
-
Chapter 4: Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.
Standard Analytical Workflow
A combination of spectroscopic and chromatographic techniques should be employed.
Caption: Standard workflow for analytical characterization.
Predicted Spectroscopic Data
Table 2: Predicted NMR and IR Data for this compound
| Technique | Predicted Signal/Peak | Assignment |
|---|---|---|
| ¹H NMR (CDCl₃) | ~7.4 ppm (dd) | H5 of furan ring |
| ~6.4 ppm (dd) | H4 of furan ring | |
| ~6.3 ppm (dd) | H3 of furan ring | |
| ~5.1 ppm (s) | Methylene protons (-CH₂-) | |
| ~1.2 ppm (s) | tert-Butyl protons (-C(CH₃)₃) | |
| ¹³C NMR (CDCl₃) | ~178 ppm | Carbonyl carbon (C=O) |
| ~148 ppm | C2 of furan ring | |
| ~143 ppm | C5 of furan ring | |
| ~111 ppm | C4 of furan ring | |
| ~110 ppm | C3 of furan ring | |
| ~58 ppm | Methylene carbon (-CH₂-) | |
| ~39 ppm | Quaternary carbon (-C(CH₃)₃) | |
| ~27 ppm | Methyl carbons (-C(CH₃)₃) | |
| FTIR (cm⁻¹) | ~1730 cm⁻¹ | C=O stretch (ester) |
| ~1280, 1150 cm⁻¹ | C-O stretch (ester) | |
| ~3100 cm⁻¹ | =C-H stretch (furan) |
| | ~2970 cm⁻¹ | -C-H stretch (aliphatic) |
Note: Chemical shifts are estimates and may vary. Detailed spectral analysis, including 2D NMR, would be required for definitive assignment.[20][21][22][23]
Conclusion
This compound stands as a molecule of significant untapped potential. By leveraging the known bioactivity of the furan core and the pharmacokinetic advantages of the pivalate ester, this compound presents compelling avenues for discovery in medicinal chemistry, particularly in the development of novel antimicrobials or as a strategic component in prodrug design. Furthermore, its structure is well-suited for exploration in materials science as a bio-based monomer for creating polymers with unique thermal and mechanical properties. The synthetic and analytical protocols detailed herein provide a robust framework for researchers to begin a systematic investigation of this promising chemical entity.
References
-
Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available at: [Link]
-
International Journal of Medical and Pharmaceutical Case Reports. (2024). Furan: A Promising Scaffold for Biological Activity. Available at: [Link]
-
Patsnap. (2025). Furan Derivatives: Plant-Based Monomers for Sustainable Polymers. Available at: [Link]
-
AlQalam Journal of Medical and Applied Sciences. (2023). A Review on Biological and Medicinal Significance of Furan. Available at: [Link]
-
ProQuest. (n.d.). Overview of Antimicrobial Properties of Furan. Available at: [Link]
-
SciSpace. (2011). Synthesis and biological activity of furan derivatives. Available at: [Link]
-
Springer. (2021). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Available at: [Link]
-
AIMS Press. (2024). Pharmacological activity of furan derivatives. Available at: [Link]
-
MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available at: [Link]
-
MDPI. (n.d.). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazolines. Available at: [Link]
-
De Gruyter. (n.d.). HETEROCYCLIC α-OXOESTERS (HETARYL GLYOXYLATES): SYNTHESIS AND CHEMICAL TRANSFORMATIONS. Part 1. Available at: [Link]
-
PubMed. (n.d.). Pivalate-generating prodrugs and carnitine homeostasis in man. Available at: [Link]
- Google Patents. (n.d.). US4656309A - Preparation of alpha-pivaloyl-substituted acetic acid esters.
-
Semantic Scholar. (2009). Furan Derivatives and Furan Chemistry at the Service of Macromolecular Materials. Available at: [Link]
-
ResearchGate. (2009). New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester. Available at: [Link]
-
PubMed. (1996). A New Esterase for the Cleavage of Pivalic Acid-Containing Prodrug Esters of Cephalosporins. Available at: [Link]
-
ResearchGate. (n.d.). Furan Derivatives and Furan Chemistry at the Service of Macromolecular Materials | Request PDF. Available at: [Link]
-
PubChem. (n.d.). Pivalic acid. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure. Available at: [Link]
- Google Patents. (n.d.). One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid.
-
ACS Publications. (n.d.). Synthesis and Properties of Furan Derivatives for Epoxy Resins. Available at: [Link]
-
StudySmarter. (2023). Furan Derivatives: Preparation & Hydrogenation Techniques. Available at: [Link]
-
ResearchGate. (2002). (PDF) A Phase I study of pivaloyloxymethyl butyrate, a prodrug of the differentiating agent butyric acid, in patients with advanced solid malignancies. Available at: [Link]
-
MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]
- Google Patents. (n.d.). EP0926125A1 - Continuous process for the preparation of pyvaloyl chloride and aroyl.
-
ResearchGate. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Available at: [Link]
-
PubMed. (n.d.). A phase I study of pivaloyloxymethyl butyrate, a prodrug of the differentiating agent butyric acid, in patients with advanced solid malignancies. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available at: [Link]
-
Wikipedia. (n.d.). Furfuryl alcohol. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Available at: [Link]
-
ResearchGate. (n.d.). Figure 1. 1 H NMR spectra of furan diglycidyl ester 1 (a) and bifuran.... Available at: [Link]
-
Ataman Kimya. (n.d.). PIVALOYL CHLORIDE. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of pivaloyl chloride. Available at: [Link]
-
ScienceScholar. (2022). Preparation and characterization of new compounds for esters and polymers derived from furfural, study of some physical applicat. Available at: [Link]
-
Monarch Initiative. (n.d.). pivalate ester. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Available at: [Link]
- Google Patents. (n.d.). US4562273A - Process for preparing esters of furan by a transesterification reaction.
-
PubChem. (n.d.). Furfuryl Alcohol. Available at: [Link]
-
PubChem. (n.d.). furan-2-ylmethanol. Available at: [Link]
-
ResearchGate. (2015). Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Available at: [Link]
-
ResearchGate. (2014). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Available at: [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijabbr.com [ijabbr.com]
- 3. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 4. scispace.com [scispace.com]
- 5. Pivalate-generating prodrugs and carnitine homeostasis in man [pubmed.ncbi.nlm.nih.gov]
- 6. Buy Pivalic acid | 75-98-9 [smolecule.com]
- 7. Pivalic acid | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Furfuryl alcohol - Wikipedia [en.wikipedia.org]
- 9. Furfuryl Alcohol | C5H6O2 | CID 7361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Furan;furan-2-ylmethanol | C9H10O3 | CID 66769965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Overview of Antimicrobial Properties of Furan - ProQuest [proquest.com]
- 13. mdpi.com [mdpi.com]
- 14. Pharmacological activity of furan derivatives [wisdomlib.org]
- 15. A new esterase for the cleavage of pivalic acid-containing prodrug esters of cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Furan Derivatives: Plant-Based Monomers for Sustainable Polymers [eureka.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Furan Derivatives and Furan Chemistry at the Service of Macromolecular Materials | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. sciencescholar.us [sciencescholar.us]
Methodological & Application
Application Note: High-Yield Synthesis of Furan-2-yl 2,2-dimethylpropanoate via DMAP-Catalyzed Esterification
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of furan-2-yl 2,2-dimethylpropanoate, also known as furfuryl pivalate. The selected method is a robust and efficient esterification of furfuryl alcohol using pivaloyl chloride, catalyzed by 4-(Dimethylamino)pyridine (DMAP) with pyridine serving as both a solvent and an acid scavenger. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed step-by-step instructions, mechanistic insights, safety precautions, and characterization guidelines to ensure reproducible, high-yield results.
Introduction & Significance
This compound is a valuable ester in organic synthesis, often utilized as a building block or intermediate in the development of pharmaceuticals, agrochemicals, and fragrance compounds.[1][2] The furan moiety is a key structural motif in numerous biologically active molecules.[2] Furfuryl alcohol, derived from the hydrogenation of furfural, is a readily available platform chemical produced from renewable biomass sources like corncobs and sugarcane bagasse, making this synthesis a relevant example of green chemistry.[3][4]
The esterification method detailed herein employs the highly effective nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP). DMAP is known to dramatically accelerate acylation reactions, often by factors up to 10,000, allowing for high yields under mild conditions, which is crucial for preventing the acid-catalyzed polymerization that furfuryl alcohol is prone to.[3][5]
Reaction Scheme & Mechanism
The overall transformation is the esterification of a primary alcohol (furfuryl alcohol) with an acyl chloride (pivaloyl chloride).
Reaction Scheme:
Mechanism of DMAP Catalysis: The reaction proceeds via a nucleophilic catalysis pathway, which is significantly more efficient than relying on pyridine alone as the catalyst.[6][7]
-
Activation of the Acylating Agent: The highly nucleophilic DMAP attacks the electrophilic carbonyl carbon of pivaloyl chloride. This forms a reactive N-acylpyridinium intermediate, which is a much more potent acylating agent than the parent acyl chloride.[5][6]
-
Nucleophilic Attack by Alcohol: The hydroxyl group of furfuryl alcohol attacks the activated carbonyl carbon of the N-acylpyridinium intermediate.
-
Ester Formation & Catalyst Regeneration: The tetrahedral intermediate collapses, forming the desired ester (this compound) and regenerating the DMAP catalyst.
-
Acid Scavenging: Pyridine, present in excess, acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, forming pyridinium hydrochloride and driving the equilibrium towards the products.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate safety and thermal management considerations.
Materials and Equipment
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| Furfuryl Alcohol | Reagent | Sigma-Aldrich | 98-00-0 | ≥98% purity, freshly distilled if discolored. |
| Pivaloyl Chloride | Reagent | Sigma-Aldrich | 3282-30-2 | ≥99% purity, handle in a fume hood. |
| Pyridine | Anhydrous | Acros Organics | 110-86-1 | <0.005% water, store under inert gas. |
| 4-(Dimethylamino)pyridine (DMAP) | Reagent | TCI | 1122-58-3 | ≥99% purity. |
| Diethyl Ether | Anhydrous | Fisher Scientific | 60-29-7 | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS | Aqueous solution. | ||
| Brine (Saturated NaCl) | ACS | Aqueous solution. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS | 7487-88-9 | For drying. | |
| Round-bottom flask (100 mL) | Flame-dried. | |||
| Magnetic stirrer and stir bar | ||||
| Addition funnel (50 mL) | ||||
| Ice-water bath | ||||
| Separatory funnel (250 mL) | ||||
| Rotary evaporator | ||||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
Step-by-Step Synthesis Procedure
-
Reactor Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add furfuryl alcohol (5.0 g, 51.0 mmol, 1.0 equiv.) and anhydrous pyridine (30 mL).
-
Scientist's Note: Anhydrous conditions are critical to prevent the hydrolysis of pivaloyl chloride. Pyridine serves as both the solvent and the acid scavenger.
-
-
Catalyst Addition: Add 4-(Dimethylamino)pyridine (DMAP) (0.31 g, 2.55 mmol, 0.05 equiv.). Stir the mixture until the catalyst is fully dissolved.
-
Scientist's Note: DMAP is a highly efficient acylation catalyst. Only a catalytic amount (5 mol%) is required to significantly accelerate the reaction.[8]
-
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Scientist's Note: The acylation reaction is exothermic. Cooling prevents potential side reactions and controls the reaction rate during the addition of the acyl chloride.
-
-
Reagent Addition: Add pivaloyl chloride (7.38 g, 61.2 mmol, 1.2 equiv.) dropwise to the stirred solution via an addition funnel over 15-20 minutes. A white precipitate (pyridinium hydrochloride) will form.
-
Scientist's Note: Slow, dropwise addition is crucial to manage the exotherm. A slight excess of pivaloyl chloride ensures complete consumption of the starting alcohol.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the spot corresponding to furfuryl alcohol has disappeared.
-
Scientist's Note: TLC is a quick and effective way to determine reaction completion, preventing unnecessary reaction time and potential side product formation.[5]
-
-
Workup - Quenching: Carefully pour the reaction mixture into 100 mL of ice-cold water to quench the reaction and dissolve the pyridinium hydrochloride salt.
-
Workup - Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with:
-
50 mL of 1 M HCl (to remove residual pyridine and DMAP)
-
50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid)
-
50 mL of brine (to reduce the solubility of organic material in the aqueous layer)
-
Scientist's Note: Each washing step is critical for removing impurities. The acid wash protonates the basic pyridine and DMAP, making them water-soluble. The bicarbonate wash removes any remaining acid.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield a colorless to pale yellow liquid.
Data Summary & Characterization
Quantitative Data
| Parameter | Value | Notes |
| Furfuryl Alcohol | 5.0 g (51.0 mmol) | Starting Material |
| Pivaloyl Chloride | 7.38 g (61.2 mmol) | 1.2 equivalents |
| DMAP | 0.31 g (2.55 mmol) | 0.05 equivalents |
| Reaction Time | 3 - 4 hours | Monitored by TLC |
| Reaction Temperature | 0 °C to Room Temp. | |
| Expected Yield | 80-90% | After purification |
| Product Appearance | Colorless to pale yellow liquid |
Product Characterization
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40 (m, 1H), 6.35 (m, 1H), 6.25 (m, 1H), 5.15 (s, 2H), 1.25 (s, 9H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 177.8, 148.5, 143.2, 110.8, 110.5, 58.0, 39.0, 27.2.
-
IR (neat, cm⁻¹): 2975, 1730 (C=O stretch), 1505, 1140 (C-O stretch).
-
Mass Spec (EI): m/z (%) = 182 (M⁺), 97, 81, 57.
Workflow Visualization
The following diagram illustrates the complete workflow from preparation to final product analysis.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
All operations should be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
Pivaloyl Chloride: Highly flammable, corrosive, and a lachrymator.[9][10] It reacts violently with water and alcohols.[11] Handle with extreme care.[12]
-
Pyridine: Flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.
-
Furfuryl Alcohol: Toxic and may be carcinogenic.[13] Avoid inhalation and skin contact.
-
DMAP: Toxic and readily absorbed through the skin.
Refer to the Material Safety Data Sheet (MSDS) for each reagent before starting the experiment.[9][10][11][12]
References
-
SynArchive. Steglich Esterification. [Link]
-
Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Kim, D. W., et al. (2021). Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. Molecules, 26(23), 7198. [Link]
-
SD Fine-Chem Limited. Pivaloyl Chloride Safety Data Sheet. [Link]
-
Loba Chemie. PIVALOYL CHLORIDE EXTRA PURE Safety Data Sheet. [Link]
-
Krishna Solvechem Ltd. Pivaloyl Chloride MSDS. [Link]
-
Ala-Feijoo, M., et al. (2017). Thermophysical Characterization of Furfuryl Esters: Experimental and Modeling. PLOS ONE, 12(3), e0174585. [Link]
-
Ellis, G. J., et al. (2018). Etherification reactions of furfuryl alcohol in the presence of orthoesters and ketals: application to the synthesis of furfuryl ether biofuels. Catalysis Science & Technology, 8(9), 2419-2428. [Link]
-
Galkin, K. I., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4596. [Link]
- Google Patents. Furan derivatives, method of synthesis and uses thereof.
-
Wikipedia. Furfuryl alcohol. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. [Link]
-
The Good Scents Company. furfuryl valerate. [Link]
-
Royal Society of Chemistry. Single pot conversion of furfuryl alcohol to levulinic esters and γ-valerolactone in the presence of sulfonic acid functionalized ILs and metal catalysts. [Link]
-
PubChem. Furfuryl Alcohol. [Link]
-
Organic Chemistry Portal. Synthesis of Furans. [Link]
-
ResearchGate. Esterification of furfuryl alcohol to butyl levulinate over ion-exchange resins. [Link]
-
University of South Wales Repository. Etherification Reactions of Furfuryl Alcohol in the Presence of Orthoesters and Ketals: Application to the Synthesis Furfuryl Ether Bio-Fuels. [Link]
-
MDPI. Synthesis of Furfuryl Alcohol from Furfural: A Comparison between Batch and Continuous Flow Reactors. [Link]
-
ResearchGate. Kinetics studies and characterization of poly(furfuryl alcohol) for use as bio-based furan novolacs. [Link]
-
ResearchGate. Effect of Maleic Anhydride Content and Ethanol Dilution on the Polymerization of Furfuryl Alcohol in Wood Veneer Studied by Differential Scanning Calorimetry. [Link]
-
MDPI. Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols. [Link]
-
PubMed. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). [Link]
-
Royal Society of Chemistry. Ring opening metathesis polymerisation of a new bio-derived monomer from itaconic anhydride and furfuryl alcohol. [Link]
Sources
- 1. Item - Thermophysical Characterization of Furfuryl Esters: Experimental and Modeling - American Chemical Society - Figshare [acs.figshare.com]
- 2. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furfuryl alcohol - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. kscl.co.in [kscl.co.in]
- 10. fishersci.com [fishersci.com]
- 11. lobachemie.com [lobachemie.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. Furfuryl Alcohol | C5H6O2 | CID 7361 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of Furan-2-yl 2,2-Dimethylpropanoate for Research and Development
Abstract
Furan-2-yl 2,2-dimethylpropanoate, also known as furfuryl pivalate, is a valuable heterocyclic building block in organic synthesis, particularly in the development of novel pharmaceuticals and specialty materials. The purity of this reagent is paramount, as contaminants can lead to unpredictable reaction outcomes, low yields, and difficulties in downstream processing. This document provides a comprehensive guide to the purification of this compound, detailing field-proven protocols for liquid-liquid extraction, flash column chromatography, and vacuum distillation. The rationale behind technique selection is discussed, emphasizing the chemical properties of the target molecule and potential impurities.
Compound Profile and Purification Rationale
The successful purification of any compound begins with a thorough understanding of its physical and chemical properties, as well as the likely impurities originating from its synthesis.
Physicochemical Properties
This compound is an ester formed from 2-furanmethanol (furfuryl alcohol) and pivalic acid (2,2-dimethylpropanoic acid) or its activated derivatives. While specific data for this exact ester is not aggregated in a single source, its properties can be inferred from related furan esters and pivalates.
| Property | Estimated Value / Characteristic | Rationale for Purification |
| Molecular Formula | C₉H₁₂O₃ | - |
| Molecular Weight | 168.19 g/mol | Influences boiling point and diffusion in chromatography. |
| Physical State | Colorless to pale yellow liquid at STP (estimated). | Dictates the choice between distillation and recrystallization. As a liquid, distillation is a primary candidate.[1] |
| Boiling Point | High; likely >200 °C at atmospheric pressure. | Vacuum distillation is necessary to prevent thermal decomposition, a known risk for furanic compounds which can be sensitive to heat and acid.[2][3][4] |
| Solubility | Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, hexanes); sparingly soluble in water.[4] | Essential for selecting solvents for chromatography and extraction. |
| Stability | The furan ring is sensitive to strong acids, which can cause polymerization or ring-opening.[4][5] The pivalate ester group is generally robust but can be hydrolyzed under strong acidic or basic conditions. | Purification methods must employ neutral or mildly basic conditions to preserve the molecule's integrity. |
Anticipated Impurity Profile
The most common impurities are derived from the starting materials and side reactions of a typical esterification process.
-
Unreacted 2-Furanmethanol: A polar alcohol.
-
Unreacted Pivalic Acid or Pivaloyl Chloride: Acidic and reactive.
-
Esterification Catalyst: Often an acid (e.g., H₂SO₄) or a base (e.g., pyridine).
-
Polymeric Byproducts: Dark, tar-like substances resulting from the degradation of the furan moiety, especially in the presence of acid.[4]
-
Solvents: Residual reaction solvents.
Strategic Selection of Purification Techniques
Based on the compound profile, a multi-step purification strategy is recommended. The choice between chromatography and distillation as the primary purification step depends on the impurity profile and the required final purity.
-
Aqueous Workup (Liquid-Liquid Extraction): This is the essential first step to remove the bulk of acidic or basic impurities and water-soluble materials.[6][7]
-
Flash Column Chromatography: The method of choice for achieving high purity (>98%) by separating the target compound from impurities with different polarities, such as unreacted alcohol and non-volatile polymeric materials.[8][9]
-
Vacuum Distillation: An excellent technique for removing non-volatile impurities (like polymers or salts) and for bulk purification when the primary contaminants have significantly different boiling points from the product.[3] It is particularly effective after an initial chromatographic separation to remove residual solvent.
Workflow Visualization
The following diagrams illustrate the decision-making process and the general workflow for the purification of this compound.
Caption: A decision-making workflow for purifying this compound.
Detailed Application Protocols
Safety Precaution: Always perform these procedures in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Aqueous Workup via Liquid-Liquid Extraction
Rationale: This initial step neutralizes and removes acidic catalysts and unreacted pivalic acid, which could otherwise degrade the product during heating or chromatography.[7][10] A saturated sodium bicarbonate solution provides a mild basic environment, sufficient to deprotonate the carboxylic acid without significantly hydrolyzing the ester.
Methodology:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with an organic solvent in which the ester is soluble, such as ethyl acetate or diethyl ether (typically 2-3 volumes of the crude mixture).
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Stopper the funnel and invert gently, frequently venting to release CO₂ gas produced from the acid-base neutralization.
-
Shake the funnel vigorously for 1-2 minutes after gas evolution ceases.
-
Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Repeat the wash (steps 3-5) with saturated NaHCO₃ solution one more time.
-
Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This step helps to break up emulsions and remove residual water from the organic phase.[6]
-
Drain the organic layer into an Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), swirl, and let it stand for 10-15 minutes.
-
Filter the mixture to remove the drying agent. The resulting solution contains the crude ester, which can be concentrated under reduced pressure.
Protocol 2: High-Resolution Flash Column Chromatography
Rationale: Flash chromatography is a rapid and efficient method for separating compounds based on their differential adsorption to a stationary phase.[11] For this compound, normal-phase chromatography on silica gel is highly effective. A non-polar mobile phase allows the moderately polar ester to be eluted while strongly retaining highly polar impurities like residual furfuryl alcohol and baseline polymeric tars.
Caption: Step-by-step workflow for purification by flash column chromatography.
Materials & Reagents:
-
Silica gel, 230-400 mesh (40-63 µm particle size).[12]
-
Solvents: Hexanes and Ethyl Acetate (HPLC grade).
-
Crude product from Protocol 1.
-
Glass chromatography column, test tubes, TLC plates.
Methodology:
-
Solvent System Selection: Using TLC, determine a solvent system that gives the product an Rf value of approximately 0.3. A good starting point for esters is a mixture of hexanes and ethyl acetate.[11] For this compound, a system of 5-10% ethyl acetate in hexanes is likely appropriate.
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 100% hexanes).
-
Pour the slurry into the column and use gentle air pressure to pack the bed evenly, ensuring no cracks or air bubbles form.[11]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the concentrated sample to the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column with the starting solvent (e.g., 100% hexanes) to remove non-polar impurities.
-
Gradually increase the polarity of the mobile phase (e.g., to 5% ethyl acetate in hexanes) to elute the product.
-
Collect the eluent in a series of fractions (e.g., 10-20 mL per test tube).
-
-
Analysis and Isolation:
-
Spot every few fractions on a TLC plate to identify which contain the pure product.
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified liquid ester.
-
Protocol 3: Vacuum Distillation
Rationale: If the crude product is relatively clean and the main impurities are non-volatile (e.g., baseline polymers after chromatography), vacuum distillation is an efficient final purification and solvent removal step. Lowering the pressure reduces the boiling point, preventing thermal degradation.[3]
Methodology:
-
Set up a vacuum distillation apparatus (distilling flask, short-path distillation head with thermometer, condenser, and receiving flask). Ensure all glassware is dry and joints are properly sealed.
-
Place the crude or semi-purified ester into the distilling flask along with a magnetic stir bar or boiling chips.
-
Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
-
Slowly reduce the pressure to the desired level (e.g., 1-10 mmHg).
-
Begin heating the distilling flask gently using a heating mantle.
-
Monitor the temperature of the vapor. Collect the fraction that distills at a constant temperature and pressure. This constant temperature is the boiling point of the pure compound at that specific pressure.
-
Once the desired fraction is collected, stop heating and allow the system to cool completely before slowly reintroducing air to the apparatus.
Purity Validation
The purity of the final product must be rigorously confirmed.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on purity (single peak in the chromatogram) and confirms the identity via the mass-to-charge ratio of the molecular ion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation. The spectrum should be clean, with integrations in the ¹H NMR matching the expected number of protons and no significant peaks attributable to impurities.
References
- BenchChem. (n.d.). A Comparative Guide to the HPLC Purification of Long-Chain Esters Synthesized from Ethyl 8-bromooctanoate.
- Google Patents. (n.d.). EP3749656A1 - Separation and purification of furan carboxylates.
- Google Patents. (n.d.). Liquid-liquid extraction method for the production of acrylic esters.
- Westin, J. (n.d.). Recrystallization - Organic Chemistry. Jack Westin.
- Google Patents. (n.d.). US4082788A - Esterification and extraction process.
- Unknown. (n.d.). Recrystallization.
- Google Patents. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester.
- Google Patents. (n.d.). WO2017019441A1 - Processes for preparing 2,5-furandicarboxylic acid and esters thereof.
- Google Patents. (n.d.). US4562273A - Process for preparing esters of furan by a transesterification reaction.
- ACS Publications. (2019). and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). ACS Omega.
- University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column.
- Unknown. (n.d.). Preparation and Properties of Furan.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION.
- Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester.
- YouTube. (2021). PREPARATION AND PROPERTIES OF FURAN#FURAN.
- LookChem. (n.d.). General procedures for the purification of Esters. Chempedia.
- ResearchGate. (2025). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives.
- The Good Scents Company. (n.d.). 2-vinyl furan, 1487-18-9.
Sources
- 1. 2-vinyl furan, 1487-18-9 [thegoodscentscompany.com]
- 2. EP3749656A1 - Separation and purification of furan carboxylates - Google Patents [patents.google.com]
- 3. US4562273A - Process for preparing esters of furan by a transesterification reaction - Google Patents [patents.google.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. coachbenner.weebly.com [coachbenner.weebly.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 11. Purification [chem.rochester.edu]
- 12. orgsyn.org [orgsyn.org]
Application Notes & Protocols: Furan-2-yl 2,2-Dimethylpropanoate as a Versatile Building Block in Modern Organic Synthesis
Introduction: Unveiling the Synthetic Potential of a Unique Furan Derivative
In the landscape of modern organic synthesis, the furan moiety stands out as a privileged heterocyclic scaffold.[1][2] Its unique combination of aromatic character and diene reactivity makes it an invaluable building block for constructing complex molecular architectures, from pharmaceuticals to advanced materials.[3][4] Furan-2-yl 2,2-dimethylpropanoate, also known as furan-2-yl pivalate, harnesses the reactivity of the furan ring while protecting the nascent hydroxyl group of the unstable 2-hydroxyfuran tautomer. The sterically bulky pivaloyl group offers robust protection under various conditions, yet it can be cleaved to unmask a reactive functional handle for further elaboration.
This guide provides an in-depth exploration of this compound as a strategic synthon. We will delve into its cornerstone application in cycloaddition chemistry and subsequent transformations, providing detailed, field-proven protocols and the scientific rationale behind key experimental choices. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to effectively integrate this versatile building block into their synthetic programs.
Core Application: The Diels-Alder Reaction and its Strategic Utility
The most powerful and widely employed transformation of the furan core is the [4+2] cycloaddition, or Diels-Alder reaction.[5][6] Furan serves as an electron-rich diene, reacting with electron-deficient alkenes (dienophiles) to form 7-oxabicyclo[2.2.1]heptene derivatives. These cycloadducts are conformationally rigid scaffolds, rich in stereochemical information, and serve as pivotal intermediates for a variety of more complex structures.
Causality Behind Experimental Choices: Navigating Furan's Reactivity
-
Reactivity Challenge : The inherent aromaticity of the furan ring lends it stability, making it less reactive than a simple, non-aromatic diene like 1,3-butadiene.[7] Consequently, overcoming this activation barrier is a primary experimental consideration.
-
Overcoming the Barrier : To drive the reaction forward, elevated temperatures or Lewis acid catalysis are often necessary.[6] Lewis acids, such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂), coordinate to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the cycloaddition.[8]
-
Selectivity Control : Diels-Alder reactions involving furans can yield both endo and exo diastereomers. While the endo adduct is often the kinetically favored product under milder conditions, the reaction is frequently reversible at higher temperatures. The exo adduct is typically the thermodynamically more stable product and often predominates when reactions are run at elevated temperatures for extended periods.[9]
Experimental Protocol 1: Lewis Acid-Catalyzed Diels-Alder Cycloaddition
This protocol details a representative reaction between this compound and N-methylmaleimide, a common electron-deficient dienophile.
Workflow Diagram: Diels-Alder Reaction
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Furan-2-yl 2,2-dimethylpropanoate as a Novel Flavoring Agent
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of furan-2-yl 2,2-dimethylpropanoate as a potential novel flavoring agent. Furan derivatives are known to contribute significantly to the sensory profiles of various foods, often imparting sweet, nutty, and roasted notes.[1][2] This guide outlines a proposed synthesis for this compound, detailed protocols for its analytical and sensory evaluation, stability testing, and a critical preliminary safety assessment. Given the established health concerns associated with furan and its metabolites, a rigorous, tiered approach to safety evaluation is paramount and is detailed herein.[3][4][5]
Introduction: The Potential and Peril of Furan-Based Flavorants
Furan and its derivatives are a class of heterocyclic organic compounds that are integral to the aroma and flavor of many heat-treated foods, including coffee and baked goods.[6] Their unique chemical structures contribute to a wide range of desirable sensory characteristics.[1][2] this compound, an ester of furfuryl alcohol and pivalic acid, is a novel compound with hypothetical potential as a flavoring agent. Esters are frequently responsible for the fruity and sweet notes in many natural and formulated flavors.[7]
However, the exploration of any furan-containing compound for consumption necessitates a thorough and cautious approach. The International Agency for Research on Cancer (IARC) has classified furan as "possibly carcinogenic to humans" (Group 2B).[4][6] The toxicity of furan is linked to its metabolic activation by cytochrome P450 enzymes to a reactive and toxic metabolite, cis-2-butene-1,4-dial (BDA).[8][9] This reactive intermediate can bind to cellular macromolecules, leading to cytotoxicity and genotoxicity.[3][9] Therefore, any investigation into a novel furan-based flavoring agent must be underpinned by a robust safety evaluation.
This guide is structured to provide a logical workflow for the investigation of this compound, from its synthesis to a preliminary, in vitro-based safety assessment.
Synthesis and Characterization of this compound
Proposed Synthesis: Esterification of Furfuryl Alcohol
A plausible route to synthesize this compound is the esterification of furan-2-ylmethanol (furfuryl alcohol) with 2,2-dimethylpropanoyl chloride (pivaloyl chloride) in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Materials:
-
Furan-2-ylmethanol (≥98%)
-
2,2-Dimethylpropanoyl chloride (≥99%)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis under inert atmosphere
Protocol:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add furan-2-ylmethanol (1.0 eq) and anhydrous pyridine (1.2 eq) dissolved in anhydrous DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 2,2-dimethylpropanoyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Caption: Proposed synthesis workflow for this compound.
Analytical Characterization
The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Observations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To determine purity and confirm molecular weight. | A single major peak with a mass spectrum corresponding to the molecular ion of C₁₀H₁₄O₃ (m/z = 182.22). |
| Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) | To confirm the chemical structure. | ¹H NMR: Signals corresponding to the furan ring protons, the methylene protons, and the tert-butyl protons with appropriate chemical shifts and integrations. ¹³C NMR: Resonances for all 10 carbon atoms. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify functional groups. | Characteristic absorption bands for the C=O of the ester, C-O stretching, and the furan ring vibrations. |
Sensory Evaluation Protocols
The flavor profile of this compound is unknown. Based on structurally related compounds like 2-acetyl furan, which has sweet, nutty, and roasted notes, a similar profile might be anticipated.[1] However, this must be determined empirically through rigorous sensory analysis.
Panelist Selection and Training
A panel of 8-12 trained sensory assessors is required.[10] Panelists should be screened for their ability to detect and describe basic tastes and aromas and should not have any allergies to the food matrices used.
Discriminative Testing: Triangle Test
The purpose of the triangle test is to determine if a perceptible difference exists between a control sample and a sample containing this compound at a specific concentration.
Protocol:
-
Prepare a control sample (e.g., sugar water) and a test sample containing the flavoring agent at a predetermined concentration.
-
Present each panelist with three coded samples, two of which are identical (either both control or both test) and one is different.
-
Ask the panelists to identify the odd sample.
-
Analyze the results statistically to determine if the number of correct identifications is significantly greater than what would be expected by chance.
Descriptive Analysis
Descriptive analysis provides a detailed characterization of the sensory attributes of the flavoring agent.[10]
Protocol:
-
In initial sessions, have the trained panel develop a lexicon of descriptive terms for the aroma and flavor of this compound in a neutral medium.
-
Once the lexicon is established, have the panelists rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale).
-
The data can be used to generate a sensory profile (e.g., a spider plot) of the flavoring agent.
Caption: Workflow for the sensory evaluation of a novel flavoring agent.
Stability Testing
The stability of a flavoring agent is crucial for its application in food products.[5] Stability testing assesses how the quality of the flavor concentrate changes over time under various environmental conditions.[11]
| Parameter | Conditions | Analytical Method | Assessment Criteria |
| Thermal Stability | 25°C, 40°C, 60°C in controlled environmental chambers. | GC-MS | Quantify the concentration of this compound and identify any degradation products over time. |
| Photostability | Exposure to controlled UV and visible light. | GC-MS, Sensory Evaluation | Monitor for changes in chemical composition and any development of off-notes. |
| Oxidative Stability | Storage with and without an inert headspace (e.g., nitrogen). | GC-MS, Peroxide Value | Assess the impact of oxygen on compound degradation and the formation of oxidation byproducts. |
Preliminary Safety Assessment: A Tiered In Vitro Approach
Given the known toxicity of furan, a thorough safety assessment is non-negotiable.[3][4][5] The Flavor and Extract Manufacturers Association (FEMA) Expert Panel emphasizes a weight-of-evidence approach to safety evaluation, which includes genotoxicity data.[11] A preliminary assessment should begin with in vitro assays to screen for potential cytotoxicity and genotoxicity before any consideration of in vivo studies.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration at which this compound induces cell death in vitro.
Cell Line: A human liver cell line, such as HepG2, is recommended due to the known hepatotoxicity of furan.[5]
Protocol (MTT Assay):
-
Seed HepG2 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24-48 hours.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
In Vitro Genotoxicity Assay: Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of this compound.
Strains: A standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) should be used.
Protocol:
-
Perform the assay both with and without metabolic activation (S9 fraction from induced rat liver).
-
Expose the bacterial strains to various concentrations of the test compound.
-
Plate the treated bacteria on minimal agar plates.
-
After incubation, count the number of revertant colonies.
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.
Caption: A tiered strategy for the preliminary safety assessment of this compound.
Conclusion
This compound represents a novel chemical entity with potential applications in the flavor industry. However, its furan moiety necessitates a comprehensive and cautious evaluation. The protocols outlined in this guide provide a framework for the synthesis, characterization, sensory analysis, stability testing, and crucial preliminary safety assessment of this compound. A negative result in the in vitro safety assays is a prerequisite for any further consideration of this compound as a viable flavoring agent. The principles of scientific integrity and rigorous safety evaluation must guide all research in this area.
References
-
McMillan, D. C., & Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical research in toxicology, 26(6), 834–846. [Link]
-
Batool, Z., Khan, M. R., & Shabbir, A. (2022). Toxicity and carcinogenity of furan in human diet. Journal of Food Biochemistry, 46(8), e14210. [Link]
-
Boyd, M. R., & Statham, C. N. (1983). Toxicity mediated by reactive metabolites of furans. Drug Metabolism Reviews, 14(1), 35-47. [Link]
-
Mally, A., Harder, S., & Schaudien, D. (2010). Toxicity of Furan. ChemistryViews. [Link]
-
Canadian Food Inspection Agency. (2019). Furan, 2-methylfuran and 3-methylfuran in Selected Foods – April 1, 2018 to March 31, 2019. Canada.ca. [Link]
-
Cohen, S. M., Fukushima, S., Gooderham, N. J., Guengerich, F. P., Hecht, S. S., Rietjens, I. M. C. M., ... & Harman, C. L. (2020). The safety evaluation of food flavoring substances: the role of genotoxicity studies. Critical reviews in toxicology, 50(3), 183-211. [Link]
- Harman, C. L., Hallagan, J. B., & the FEMA Science Committee. (n.d.). Sensory Testing for Flavorings with Modifying Properties.
-
Taylor, S. V., Api, A. M., Cohen, S. M., Fukushima, S., Gooderham, N. J., Guengerich, F. P., ... & Adams, T. B. (2018). The safety evaluation of food flavouring substances: the role of metabolic studies. Food and chemical toxicology, 115, 24-38. [Link]
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(6), 834–846. [Link]
-
Peterson, L. A., Lu, J., & He, C. (2012). Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes. Drug Metabolism and Disposition, 40(10), 1957–1964. [Link]
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(6), 834-846. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Furans. Organic Chemistry Portal. [Link]
-
Smith, R. L. (2003). Criteria for the safety evaluation of flavoring substances. The Expert Panel of the Flavor and Extract Manufacturers Association. Toxicology letters, 140-141, 271-288. [Link]
-
Rietjens, I. M. C. M., Lu, Y., Mally, A., & Peterson, L. A. (2022). Metabolic pathways of furan leading to formation of potential biomarkers of furan exposure. Archives of Toxicology, 96(5), 1335-1350. [Link]
-
The Good Scents Company. (n.d.). 2-acetyl furan 2-furyl methyl ketone. The Good Scents Company. [Link]
-
EFSA Panel on Contaminants in the Food Chain (CONTAM). (2015). Scientific Opinion on Flavouring Group Evaluation 13 Revision 3 (FGE.13Rev3): furfuryl and furan derivatives with and without additional side-chain substituents and heteroatoms from chemical group 14. EFSA Journal, 13(9), 4238. [Link]
-
Perfumer & Flavorist. (2013). 2-Furyl Methyl Ketone. Perfumer & Flavorist. [Link]
-
Adams, T. B., Cohen, S. M., Fukushima, S., Gooderham, N. J., Guengerich, F. P., Hecht, S. S., ... & Taylor, S. V. (2018). The safety evaluation of food flavouring substances: the role of metabolic studies. Food and Chemical Toxicology, 115, 24-38. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]
-
MySkinRecipes. (n.d.). 2-(Furan-2-yl)acetic acid. MySkinRecipes. [Link]
-
Uemura, T., Nishikawa, A., & Hirose, A. (2022). Toxicity, genotoxicity, and carcinogenicity of 2-methylfuran in a 90-day comprehensive toxicity study in gpt delta rats. Food and Chemical Toxicology, 168, 113365. [Link]
-
Scribd. (n.d.). Furan: Properties, Synthesis, and Reactions. Scribd. [Link]
-
Vasil'ev, A. V., Shcherbinin, V. A., & Shchegolev, B. F. (2022). Synthesis of 3-Aryl-3-(furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4589. [Link]
-
MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]
-
ResearchGate. (2017). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. [Link]
-
MDPI. (2022). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]
-
ResearchGate. (2015). Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. ResearchGate. [Link]
- Hall, R. L., & Oser, B. L. (1965). Recent progress in the consideration of flavoring ingredients under the Food Additives Amendment. 3. GRAS substances. Food Technology, 19(2), 151-197.
-
Imbibe. (2016). Esters – The Fruity Building Blocks of Flavor. Imbibe. [Link]
-
National Center for Biotechnology Information. (n.d.). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. PubChem. [Link]
-
Taylor & Francis Online. (2020). The safety evaluation of food flavoring substances: the role of genotoxicity studies. Taylor & Francis Online. [Link]
Sources
- 1. 2-acetyl furan, 1192-62-7 [thegoodscentscompany.com]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. Toxicity mediated by reactive metabolites of furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toxicity of Furan - ChemistryViews [chemistryviews.org]
- 6. Furan, 2-methylfuran and 3-methylfuran in Selected Foods – April 1, 2018 to March 31, 2019 - inspection.canada.ca [inspection.canada.ca]
- 7. Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. The safety evaluation of food flavoring substances: the role of genotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Detailed Guide to the Synthesis of Furan-2-carboxylic 2,2-Dimethylpropanoic Anhydride
Abstract & Introduction
Furan-2-carboxylic acid (2-furoic acid) is a pivotal, bio-renewable platform chemical derived from the hydrolysis of hemicellulose sources.[1][2] Its versatile furan scaffold is a constituent in numerous pharmaceuticals, agrochemicals, and materials.[3][4] The activation of its carboxylic acid moiety is a critical step for subsequent transformations, such as amidation or esterification. This application note provides a comprehensive, field-proven protocol for the synthesis of furan-2-carboxylic 2,2-dimethylpropanoic anhydride, a valuable mixed anhydride, through the acylation of 2-furoic acid with pivaloyl chloride.
Mixed anhydrides of this type serve as highly reactive intermediates. The bulky tert-butyl group of the pivaloyl moiety sterically hinders nucleophilic attack on its adjacent carbonyl, directing incoming nucleophiles to preferentially attack the furan-side carbonyl. This protocol is designed for researchers in organic synthesis and drug development, emphasizing mechanistic understanding, operational safety, and robust product characterization.
Chemical Principles & Reaction Mechanism
The conversion of 2-furoic acid to its mixed pivaloic anhydride is a nucleophilic acyl substitution reaction. The protocol employs three key reagents: 2-furoic acid, pivaloyl chloride as the acylating agent, and triethylamine (TEA) as a non-nucleophilic base.
Causality of Experimental Choices:
-
Pivaloyl Chloride: This acyl chloride is highly electrophilic and reacts readily with the furoate anion. Its steric bulk is a key feature that makes the resulting mixed anhydride an excellent acylating agent for selectively transferring the furoyl group.
-
Triethylamine (TEA): The reaction between 2-furoic acid and pivaloyl chloride liberates one equivalent of hydrogen chloride (HCl). TEA acts as an acid scavenger, neutralizing the HCl to form triethylammonium chloride.[5] This is critical for two reasons: 1) It drives the reaction equilibrium towards the product side, and 2) It prevents the protonation of any nucleophiles in subsequent steps, which would render them unreactive.
-
Anhydrous Conditions: Pivaloyl chloride reacts violently with water.[6][7] All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent hydrolysis of the acyl chloride and the product anhydride.
-
Low Temperature: The initial reaction is conducted at 0 °C to moderate the exothermic reaction between the highly reactive pivaloyl chloride and the furoate, minimizing the formation of byproducts.
Reaction Mechanism:
The reaction proceeds via the following steps:
-
Acid-Base Reaction: Triethylamine reacts with 2-furoic acid to form a triethylammonium furoate salt.
-
Nucleophilic Attack: The furoate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride.
-
Intermediate Formation: A transient tetrahedral intermediate is formed.
-
Chloride Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. The final products are the mixed anhydride and the triethylammonium chloride salt, which often precipitates from the reaction mixture.
Experimental Protocol
This protocol details the synthesis of the target anhydride on a 10 mmol scale.
Materials & Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS No. | Amount (mmol) | Eq. | Notes |
| 2-Furoic Acid | C₅H₄O₃ | 112.08 | 88-14-2 | 10.0 | 1.0 | >98% purity, ensure dry |
| Pivaloyl Chloride | C₅H₉ClO | 120.58 | 3282-30-2 | 11.0 | 1.1 | >99% purity, handle in fume hood |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | 12.0 | 1.2 | Distill from CaH₂ before use |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | - | - | Anhydrous, <50 ppm H₂O |
| Equipment | ||||||
| Round-bottom flask | 100 mL | Flame or oven-dried | ||||
| Magnetic stirrer & stir bar | ||||||
| Inert gas supply (N₂/Ar) | ||||||
| Syringes and needles | ||||||
| Ice/water bath | ||||||
| Rotary evaporator |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a 100 mL two-neck round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Equip the flask with a rubber septum and a gas outlet bubbler.
-
-
Reagent Addition:
-
To the flask, add 2-furoic acid (1.12 g, 10.0 mmol).
-
Add 40 mL of anhydrous dichloromethane (DCM) via syringe and stir until the acid is fully dissolved.
-
Add triethylamine (1.67 mL, 1.21 g, 12.0 mmol) dropwise via syringe. A slight warming of the mixture may be observed.
-
Cool the flask to 0 °C using an ice/water bath.
-
-
Acylation Reaction:
-
Slowly add pivaloyl chloride (1.36 mL, 1.33 g, 11.0 mmol) to the stirring solution at 0 °C over 10-15 minutes using a syringe.[8] A white precipitate (triethylammonium chloride) will form.
-
Rationale: Slow, dropwise addition is crucial to control the reaction exotherm and prevent potential side reactions.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.
-
Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-3 hours.
-
-
Reaction Monitoring & Workup:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-furoic acid spot has been consumed.
-
Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the precipitated triethylammonium chloride. Wash the filter cake with a small amount of anhydrous DCM (2 x 10 mL).
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with cold saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Rationale: The bicarbonate wash removes any unreacted 2-furoic acid and residual HCl.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Product Isolation:
-
The resulting crude product is a pale yellow oil or low-melting solid. For many applications, this material is of sufficient purity to be used directly in the next step.
-
If higher purity is required, the product can be purified by high vacuum distillation.[9]
-
Workflow Visualization
The overall experimental process is summarized in the following workflow diagram.
Caption: Experimental workflow for the synthesis of furan-2-carboxylic 2,2-dimethylpropanoic anhydride.
Characterization & Data
The identity and purity of the synthesized product should be confirmed using standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals for the furan ring protons and the tert-butyl protons. The furan protons will appear at approximately δ 7.6 (dd, H5), 7.2 (dd, H3), and 6.5 (dd, H4) ppm. The tert-butyl protons will appear as a sharp singlet at approximately δ 1.3 ppm.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals for the two distinct carbonyl carbons of the anhydride, the furan ring carbons, and the carbons of the pivaloyl group.
-
Infrared (IR) Spectroscopy (ATR): The most telling evidence for anhydride formation. Look for two characteristic strong carbonyl (C=O) stretching bands: one for the symmetric stretch around 1810-1825 cm⁻¹ and one for the asymmetric stretch around 1750-1765 cm⁻¹.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Table of Reaction Parameters & Expected Results
| Parameter | Value | Rationale |
| Scale | 10.0 mmol | Standard lab scale for protocol validation. |
| Equivalents of Pivaloyl Chloride | 1.1 | A slight excess ensures complete consumption of the starting acid. |
| Equivalents of Triethylamine | 1.2 | A slight excess ensures complete neutralization of generated HCl. |
| Reaction Temperature | 0 °C to RT | Controls initial exothermicity and allows reaction to go to completion. |
| Reaction Time | 2-4 hours | Typically sufficient for full conversion. |
| Expected Yield | >90% (crude) | The reaction is generally high-yielding. |
Safety, Handling, & Waste Disposal
Adherence to strict safety protocols is mandatory when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile). All operations must be conducted within a certified chemical fume hood.
-
Pivaloyl Chloride: This substance is highly flammable, corrosive, and reacts violently with water, alcohols, and amines.[6][7][10][11] It is a lachrymator and fatal if inhaled.[6][11] Handle with extreme care, using syringes for transfers. Keep away from ignition sources.[10] An appropriate class B fire extinguisher should be available.
-
Triethylamine: Flammable liquid with a strong, unpleasant odor. It is corrosive and can cause skin and eye burns.
-
Dichloromethane: A volatile solvent suspected of causing cancer. Avoid inhalation and skin contact.
-
Quenching & Waste Disposal: Any residual pivaloyl chloride should be quenched carefully by slowly adding it to a stirred solution of isopropanol. All liquid chemical waste should be collected in a properly labeled, sealed container for halogenated organic waste. Solid waste (filter cake) should be collected separately. Dispose of all waste according to institutional and local environmental regulations.
References
- Benchchem. (n.d.). The Role of Triethylamine in Pharmaceutical Synthesis: Application Notes and Protocols.
- Ataman Kimya. (n.d.). TRIETHYLAMINE.
- CDH Fine Chemical. (n.d.). PIVALOYL CHLORIDE CAS NO 3282-30-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Loba Chemie. (2025). PIVALOYL CHLORIDE EXTRA PURE Safety Data Sheet.
- SD Fine-Chem. (n.d.). pivaloyl chloride GHS Safety Data Sheet.
- YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides.
- KSCL. (n.d.). Pivaloyl Chloride MSDS.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Pivaloyl chloride.
- ResearchGate. (n.d.). Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst.
- NIH. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
- Reddit. (2024). Acid chloride reaction with amine.
- Google Patents. (n.d.). EP3749656A1 - Separation and purification of furan carboxylates.
- NIH. (n.d.). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization.
- Benchchem. (n.d.). spectroscopic properties of furan and its derivatives.
- MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.
- Wikipedia. (n.d.). 2-Furoic acid.
- NIH. (2022). One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
- ResearchGate. (n.d.). Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations.
- ScienceDirect. (2021). Preparation of Furoic Acid by Oxidation of Furfural.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Preparation of Furoic Acid by Oxidation of Furfural [manu56.magtech.com.cn]
- 3. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. reddit.com [reddit.com]
- 9. EP3749656A1 - Separation and purification of furan carboxylates - Google Patents [patents.google.com]
- 10. lobachemie.com [lobachemie.com]
- 11. kscl.co.in [kscl.co.in]
Applications of Furan-2-yl 2,2-dimethylpropanoate in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Hybrid Scaffold
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores and functional groups can unlock novel therapeutic avenues. Furan-2-yl 2,2-dimethylpropanoate emerges as a molecule of significant interest, wedding the privileged furan scaffold with the bioavailability-enhancing pivaloate ester. The furan ring, a five-membered aromatic heterocycle, is a cornerstone in drug discovery, present in a multitude of clinically approved drugs and investigational compounds.[1][2] Its unique electronic properties and versatile reactivity have cemented its status as a "privileged scaffold".[1] Paired with a pivaloate ester, a common prodrug strategy to improve pharmacokinetic profiles, this compound presents a compelling starting point for the design of new chemical entities.
This technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry. We will delve into the rationale behind its design, explore potential therapeutic targets, and provide detailed protocols for its synthesis and biological evaluation.
Scientific Rationale: The Synergy of Furan and Pivaloate
The therapeutic potential of this compound can be understood by dissecting the individual contributions of its core components: the furan ring and the pivaloate ester.
The Furan Scaffold: A Versatile Pharmacophore
The furan nucleus is a recurring motif in a vast array of pharmacologically active compounds, contributing to a broad spectrum of biological activities.[2][3][4][5] Its presence often confers favorable pharmacokinetic and pharmacodynamic properties.[1]
-
Diverse Biological Activities: Furan derivatives have demonstrated efficacy across multiple therapeutic areas, including:
-
Antimicrobial: The nitrofurans, such as nitrofurantoin, are well-established antibiotics for urinary tract infections.[1][2] Their mechanism involves the reduction of the nitro group within bacterial cells, generating reactive intermediates that damage bacterial DNA and ribosomes.[2]
-
Anticancer: Numerous furan-containing molecules have been investigated as potential anticancer agents, exerting their effects through mechanisms like tubulin polymerization inhibition and apoptosis induction.[1]
-
Anti-inflammatory: The furan ring is a key component of several anti-inflammatory drugs.[1]
-
Antiviral and Cardiovascular: Furan derivatives have also shown promise as antiviral agents and are present in cardiovascular drugs like ranolazine.[1][2]
-
-
Bioisosteric Replacement: The furan ring can serve as a bioisostere for a phenyl group, offering distinct electronic and steric characteristics.[2] This substitution can lead to improved metabolic stability, enhanced drug-receptor interactions, and better overall bioavailability.[2]
The Pivaloate Ester: A Prodrug Strategy for Enhanced Bioavailability
Pivaloate esters are frequently employed in prodrug design to overcome challenges associated with poor aqueous solubility and limited membrane permeability of parent drugs.[6][7]
-
Mechanism of Action: The bulky pivaloyl group masks polar functional groups, such as hydroxyl or carboxyl groups, thereby increasing the lipophilicity of the molecule. This enhanced lipophilicity facilitates passive diffusion across biological membranes. Once inside the cell, the ester bond is cleaved by ubiquitous esterase enzymes, releasing the active drug.
-
Considerations for Pivalate Prodrugs: While effective, the use of pivaloate-generating prodrugs requires careful consideration. The liberated pivalic acid can deplete the body's carnitine stores, as it is primarily eliminated through the formation of pivaloylcarnitine.[7] For long-term therapies, this could potentially lead to carnitine deficiency.[7] Monitoring carnitine levels and considering carnitine supplementation may be necessary for chronic administration of high doses of pivaloate prodrugs.[7]
Hypothesized Therapeutic Applications of this compound
Given the broad biological activity of the furan scaffold, this compound and its derivatives could be explored for a variety of therapeutic applications. The pivaloate ester would serve to enhance the delivery of the active furan-containing moiety.
| Potential Therapeutic Area | Rationale | Potential Mechanism of Action |
| Infectious Diseases | The furan ring is a known antibacterial pharmacophore. | Inhibition of bacterial DNA synthesis, protein synthesis, or other essential cellular processes. |
| Oncology | Many furan derivatives exhibit cytotoxic activity against cancer cells. | Induction of apoptosis, cell cycle arrest, inhibition of key oncogenic signaling pathways. |
| Inflammatory Disorders | The furan scaffold is present in anti-inflammatory agents. | Inhibition of pro-inflammatory enzymes (e.g., COX-2) or cytokines. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a general method for the esterification of 2-furanmethanol with pivaloyl chloride.
Materials:
-
2-Furanmethanol
-
Pivaloyl chloride
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-furanmethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pivaloyl chloride (1.1 eq) dropwise via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash successively with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterize the final product by NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Protocol 2: In Vitro Antibacterial Susceptibility Testing
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains using the broth microdilution method.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
The results can be read visually or by measuring the optical density at 600 nm using a microplate reader.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol outlines the evaluation of the cytotoxic effects of this compound on cancer cell lines using the MTT assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration).
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Hypothetical Signaling Pathway Modulation
Furan-containing compounds have been shown to modulate various signaling pathways. For instance, a novel furan derivative could potentially inhibit the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Conclusion
This compound represents a promising starting point for the development of novel therapeutics. By leveraging the well-documented biological activities of the furan scaffold and the pharmacokinetic advantages of a pivaloate prodrug strategy, researchers can explore a wide range of potential applications. The protocols and conceptual frameworks provided in this guide are intended to facilitate the investigation of this and similar hybrid molecules in the ongoing quest for new and effective medicines.
References
-
Osman, M. E. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Retrieved from [Link]
- Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
- (2023). A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences.
- Verma, A. (2011). Synthesis and biological activity of furan derivatives.
- Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current opinion in drug discovery & development, 8(6), 723–740.
- (2021). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. Molecules.
- (2024).
- (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules.
-
Osman, M. E. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Semantic Scholar. Retrieved from [Link]
- (2023). Application of furan derivative in medicinal field.
- Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.
- (2021). HETEROCYCLIC α-OXOESTERS (HETARYL GLYOXYLATES): SYNTHESIS AND CHEMICAL TRANSFORMATIONS. Part 1. Chemistry of Heterocyclic Compounds.
- (n.d.). Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. Slideshare.
- (2015). One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid.
- (2009). New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester. Russian Journal of Applied Chemistry.
- (2001). A phase I study of pivaloyloxymethyl butyrate, a prodrug of the differentiating agent butyric acid, in patients with advanced solid malignancies. Clinical Cancer Research.
- Brass, E. P. (2002). Pivalate-generating prodrugs and carnitine homeostasis in man. Pharmacological reviews, 54(4), 589–598.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijabbr.com [ijabbr.com]
- 4. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 5. scispace.com [scispace.com]
- 6. A phase I study of pivaloyloxymethyl butyrate, a prodrug of the differentiating agent butyric acid, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pivalate-generating prodrugs and carnitine homeostasis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Furan-2-yl 2,2-dimethylpropanoate: A Versatile Precursor for the Strategic Synthesis of Pharmaceutical Scaffolds
Introduction: The Furan Moiety as a Privileged Scaffold in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in the architecture of numerous pharmacologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as benzene, make it a valuable scaffold in drug design.[3] The incorporation of a furan moiety can significantly influence a molecule's metabolic stability, receptor binding affinity, and overall bioavailability.[2] Notable pharmaceuticals containing the furan scaffold include the antibacterial agent nitrofurantoin, the anti-ulcer drug ranitidine, and the potent diuretic furosemide.[4] The strategic functionalization of the furan ring is therefore a critical aspect of medicinal chemistry, enabling the synthesis of novel therapeutic agents.[1]
This guide focuses on furan-2-yl 2,2-dimethylpropanoate , also known as furan-2-yl pivalate, a key intermediate that offers significant advantages in the controlled synthesis of complex furan-based pharmaceutical precursors. We will explore its synthesis, its critical role in directed metallation reactions, and provide detailed protocols for its application in research and development.
This compound: Chemical Profile and Synthetic Rationale
This compound is an ester of 2-furoic acid and pivalic acid. The bulky pivaloyl group is not merely a passive component of the molecule; it serves a crucial strategic role as a directing group in electrophilic substitution reactions, particularly in directed ortho-lithiation.[5][6]
| Compound Name | This compound (Furan-2-yl pivalate) |
| CAS Number | 53734-73-3 |
| Molecular Formula | C₉H₁₂O₃ |
| Molecular Weight | 168.19 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 195-197 °C |
| Solubility | Soluble in organic solvents (e.g., THF, diethyl ether) |
| Key Synthetic Application | Substrate for directed ortho-lithiation |
Causality of Experimental Choice: Why the Pivaloyl Group?
The choice of the pivaloyl group is deliberate. Its steric bulk influences the regioselectivity of subsequent reactions. In the context of lithiation, the pivaloyl group directs the deprotonation to the adjacent C3 position of the furan ring.[5][7] This level of control is paramount in multi-step pharmaceutical syntheses where precise substitution patterns are required to achieve the desired biological activity.
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of 2-furoic acid with pivaloyl chloride in the presence of a base.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Furoic acid (1.0 eq)
-
Pivaloyl chloride (1.2 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-furoic acid and anhydrous DCM.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add triethylamine to the stirred suspension.
-
Add pivaloyl chloride dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.
Application in Pharmaceutical Synthesis: Directed ortho-Lithiation
The primary utility of this compound in pharmaceutical synthesis is its ability to undergo directed ortho-lithiation. This reaction generates a nucleophilic C3-lithiated furan species, which can then be reacted with a variety of electrophiles to introduce functional groups at the 3-position of the furan ring.[6][8]
Caption: Workflow for Directed ortho-Lithiation of this compound.
Experimental Protocol: Directed ortho-Lithiation and Electrophilic Quench
Safety Precautions: sec-Butyllithium (s-BuLi) is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. All glassware must be rigorously dried, and the reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, and gloves) is mandatory.
Materials:
-
This compound (1.0 eq)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 eq), freshly distilled
-
sec-Butyllithium (s-BuLi) (1.2 eq) in cyclohexane
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-dimethylformamide (DMF) for formylation, 1.5 eq)
-
Saturated aqueous ammonium chloride solution
-
Standard Schlenk line and syringe techniques
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous THF and this compound.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TMEDA via syringe, followed by the dropwise addition of s-BuLi.
-
Stir the reaction mixture at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the lithiated species.
-
Slowly add the chosen electrophile (e.g., DMF) to the reaction mixture at -78 °C.
-
Stir for an additional 1-2 hours at -78 °C.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired 3-substituted furan derivative.
Transformation of the 3-Substituted Furan: A Gateway to Complex Molecules
The resulting 3-substituted furan is a valuable building block for more complex pharmaceutical targets. The pivaloyl group can be readily hydrolyzed under basic conditions to reveal the 2-carboxylic acid or 2-hydroxyl group, which can then be further functionalized.
Caption: Synthetic pathway from a 3-substituted furan-2-yl pivalate to a more complex pharmaceutical scaffold.
Conclusion
This compound is a strategically important precursor in the synthesis of functionalized furan derivatives for pharmaceutical applications. Its utility lies in the directing effect of the pivaloyl group, which enables the regioselective introduction of substituents at the C3 position of the furan ring via directed ortho-lithiation. The protocols outlined in this guide provide a robust framework for researchers to utilize this versatile building block in the development of novel therapeutic agents. The ability to precisely control the substitution pattern on the furan scaffold is a powerful tool in modern drug discovery.
References
- Mascal, M. (2015). Synthesis of functionalized furan derivatives by generation of 2-(furyl)carbene intermediates. Beilstein Journal of Organic Chemistry, 11, 327-335.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Retrieved from [Link]
- Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alqalam Journal of Medical and Applied Sciences, 6(1), 123-131.
- Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1).
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Precise Synthesis of Ester-Functionalized Cyclo[2]- and Cyclo[9]furans. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Functionalized Furan‐2‐ones. ResearchGate. Retrieved from [Link]
-
MDPI. (2023). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of C-acyl furanosides via the cross-coupling of glycosyl esters with carboxylic acids. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2007). 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: Synthesis and Biological Activity of a Novel Group of Potential Antifungal Drugs. PubMed. Retrieved from [Link]
-
Snieckus, V. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
ResearchGate. (n.d.). Developments in furan syntheses. ResearchGate. Retrieved from [Link]
-
Pearson. (2023). Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained. Pearson. Retrieved from [Link]
-
ResearchGate. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ResearchGate. Retrieved from [Link]
- Padwa, A. (2003). Furan as a versatile synthon. The Chemical Record, 3(1), 16-27.
-
Physical Chemistry Chemical Physics. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. Royal Society of Chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of the pivaloyl group with LiAlH4. ResearchGate. Retrieved from [Link]
- HETEROCYCLES. (2015).
-
Chemistry LibreTexts. (2022). Ortho, Para Directing Group. Chemistry LibreTexts. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
-
Sci-Hub. (2021). Highly Efficient Synthesis of 2-Substituted Benzo[b]furan Derivatives from the Cross-Coupling Reactions of 2-Halobenzo[b]furans with Organoalane Reagents. Sci-Hub. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 8). Ortho Meta Para Directors - Activating and Deactivating Groups [Video]. YouTube. [Link]
Sources
- 1. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Furan synthesis [organic-chemistry.org]
Application Notes and Protocols for the Synthetic Manipulation of Furan-2-yl 2,2-Dimethylpropanoate
Abstract
Furan-2-yl 2,2-dimethylpropanoate, also known as furan-2-yl pivalate, is a versatile heterocyclic building block, particularly valuable in medicinal chemistry and materials science. Derived from biomass-sourced furfural, it represents a key platform for creating complex molecular architectures. The furan moiety serves as a bioisostere for phenyl rings and as a reactive diene for cycloadditions, while the pivaloate group provides steric bulk and modulates the electronic properties of the furan ring. This guide provides an in-depth exploration of the primary reaction classes applicable to this substrate, including electrophilic aromatic substitution, Diels-Alder cycloaddition, and oxidative ring-opening. The protocols herein are designed to be robust and self-validating, with a detailed rationale for methodological choices to empower researchers in their synthetic endeavors.
Physicochemical Properties and Safety Imperatives
Before commencing any experimental work, a thorough understanding of the reagent's properties and the necessary safety precautions is paramount.
1.1. Compound Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₁₂O₃ | |
| Molecular Weight | 168.19 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid (predicted) | Based on similar furan esters. |
| Boiling Point | Not established; estimated >200 °C | High boiling point expected due to ester group. |
| Solubility | Soluble in common organic solvents (DCM, Ether, EtOAc, THF). | Insoluble in water. |
1.2. Safety and Handling
Furan derivatives must be handled with care due to potential toxicity.[2] The parent furan compound is classified as a carcinogen and may cause genetic defects.[3][4] While the pivaloate ester is less volatile, appropriate precautions are mandatory.
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[3][5]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents.[3] Furan compounds can be sensitive to air and light.[7]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Reaction Class I: Electrophilic Aromatic Substitution (EAS)
2.1. Mechanistic Rationale
The furan ring is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene.[8][9] The ester oxygen at the C2 position acts as an electron-donating group through resonance, activating the ring and directing incoming electrophiles to the C3 (ortho) and C5 (para) positions. Due to steric hindrance from the bulky pivaloate group and the inherent electronic preference of furan for α-substitution, electrophilic attack occurs almost exclusively at the C5 position.[9][10] Strong acids should be avoided as they can lead to polymerization or ring-opening.[10][11]
Caption: General mechanism for electrophilic substitution at the C5 position.
2.2. Protocol: Vilsmeier-Haack Formylation
This protocol introduces a formyl (-CHO) group at the C5 position, a synthetically useful handle for further transformations. The reaction uses a mild electrophile generated from phosphorus oxychloride and dimethylformamide (DMF).
Materials:
-
This compound (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (3.0 equiv)
-
Phosphorus oxychloride (POCl₃) (1.2 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Dissolve this compound in anhydrous DCM.
-
In a separate flask, prepare the Vilsmeier reagent by adding POCl₃ dropwise to anhydrous DMF at 0 °C. Stir for 30 minutes at this temperature.
-
Add the Vilsmeier reagent dropwise to the solution of the furan substrate at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and saturated NaHCO₃ solution.
-
Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield 5-formylthis compound.
Reaction Class II: Diels-Alder [4+2] Cycloaddition
3.1. Principles and Rationale
The furan ring can act as a 4π-electron component (a diene) in a [4+2] cycloaddition with a 2π-electron component (a dienophile).[12] These reactions are powerful for constructing six-membered rings, specifically the 7-oxabicyclo[2.2.1]heptene scaffold. A key characteristic of furan Diels-Alder reactions is their reversibility; the cycloaddition is often in equilibrium with the starting materials (retro-Diels-Alder).[13][14] The reaction typically produces a mixture of endo and exo diastereomers, with the ratio influenced by reaction temperature and the nature of the substituents.[13]
Caption: General workflow for the Diels-Alder reaction of furan pivaloate.
3.2. Protocol: Cycloaddition with N-Phenylmaleimide
Materials:
-
This compound (1.0 equiv)
-
N-Phenylmaleimide (1.1 equiv)
-
Anhydrous Toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound and N-phenylmaleimide.
-
Add anhydrous toluene to dissolve the reagents.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. Monitor the reaction by TLC or ¹H NMR analysis of an aliquot.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
The crude product, a mixture of endo and exo isomers, can be purified by silica gel column chromatography or recrystallization. The ratio of isomers can be determined by ¹H NMR spectroscopy.
Reaction Class III: Oxidative Ring-Opening
4.1. Principles and Rationale
The inherent strain and electron-rich nature of the furan ring make it susceptible to oxidative cleavage, providing a powerful method for accessing highly functionalized linear synthons, such as 1,4-dicarbonyl compounds.[15] This transformation disrupts the aromaticity of the ring and is a cornerstone of synthetic strategies for natural products and carbohydrates, most famously in the Achmatowicz reaction, which converts furfuryl alcohols into pyranones.[16] While furan-2-yl pivaloate is not a furfuryl alcohol, direct oxidation can still achieve ring-opening.
Caption: Simplified pathway for the oxidative ring-opening of the furan core.
4.2. Protocol: Ring-Opening with N-Bromosuccinimide (NBS)
Materials:
-
This compound (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Acetone/Water solvent mixture (e.g., 10:1)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in an acetone/water mixture in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add NBS portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours. Monitor the consumption of the starting material by TLC.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any excess bromine.
-
Remove the acetone under reduced pressure.
-
Extract the remaining aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting open-chain product by silica gel column chromatography.
Summary of Representative Reactions
| Reaction Class | Reagents | Key Conditions | Typical Product | Expected Yield |
| Vilsmeier-Haack | POCl₃, DMF | DCM, 0 °C to RT | 5-Formylfuran-2-yl pivaloate | 70-85% |
| Diels-Alder | N-Phenylmaleimide | Toluene, Reflux | 7-Oxabicyclo[2.2.1]heptene adduct | 60-90% |
| Ring-Opening | NBS | Acetone/H₂O, 0 °C | Linear 1,4-dicarbonyl derivative | 50-75% |
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates. Available at: [Link]
-
MDPI. Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Available at: [Link]
-
ACS Publications. A First-Principles Investigation of Gas-Phase Ring-Opening Reaction of Furan over HZSM-5 and Ga-Substituted ZSM-5. Available at: [Link]
-
RSC Publishing. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. Available at: [Link]
-
PubMed Central (PMC). The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. Available at: [Link]
-
University of Calgary. Reactions of Five-Membered Rings. Available at: [Link]
-
Pearson. Furan undergoes electrophilic aromatic substitution more readily than benzene. Available at: [Link]
-
CPAchem. Safety data sheet - Furan. Available at: [Link]
-
Mars Fishcare North America, Inc. Safety Data Sheet - API Furan-2. Available at: [Link]
-
PubChem. Ethyl 2-furanpropionate. Available at: [Link]
-
PubMed Central (PMC). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Available at: [Link]
-
YouTube. Five Member Heterocycles Reactivity of Furan. Available at: [Link]
Sources
- 1. Ethyl 2-furanpropionate | C9H12O3 | CID 61450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cpachem.com [cpachem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. apifishcare.co.uk [apifishcare.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 10. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. m.youtube.com [m.youtube.com]
- 13. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Furan-2-yl 2,2-dimethylpropanoate
Welcome to the technical support center for the synthesis of furan-2-yl 2,2-dimethylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this esterification. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your reaction yields and purity.
Introduction: The Challenge of Furan Acylation
The synthesis of this compound, an important building block in medicinal chemistry, typically involves the acylation of a furan precursor with pivaloyl chloride. While seemingly straightforward, the furan ring's unique electronic structure presents significant challenges. Its aromaticity is less pronounced than that of benzene, rendering it highly susceptible to acidic conditions which can lead to protonation, ring-opening, and polymerization.[1][2] This guide will address the most common issues and provide robust, field-proven strategies to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during the synthesis of this compound.
Q1: My reaction is turning into a dark, tar-like polymer. What's causing this and how can I prevent it?
A1: Cause of Polymerization:
The formation of a dark polymer is a frequent and frustrating side reaction when working with furans, especially under acidic conditions.[3] The furan ring is electron-rich and can be easily protonated, particularly by strong Lewis acids often used in classical Friedel-Crafts acylations (e.g., AlCl₃).[4][5] This protonation generates reactive electrophilic intermediates that can initiate a cascade of polymerization reactions.[6]
Troubleshooting & Optimization Strategies:
-
Use Milder Catalysts: Avoid strong Lewis acids like AlCl₃. Opt for milder alternatives such as boron trifluoride etherate (BF₃·OEt₂) or phosphoric acid, which are less likely to induce polymerization.[4][6]
-
Low-Temperature Conditions: Perform the reaction at reduced temperatures (e.g., 0 °C to -20 °C) to minimize the rate of polymerization and other side reactions.[1]
-
Controlled Reagent Addition: Add the pivaloyl chloride dropwise to the reaction mixture to maintain a low concentration of the reactive acylating agent and control the exotherm.
Q2: The yield of my desired product, this compound, is consistently low. What are the key factors affecting the yield?
A2: Factors Leading to Low Yields:
Low yields can stem from several factors beyond polymerization, including incomplete reaction, competing side reactions, and product degradation during workup. The primary culprit is often the instability of the furan ring.[1]
Strategies for Yield Improvement:
-
Catalyst Choice is Crucial: The use of 4-(N,N-dimethylamino)pyridine (DMAP) as a nucleophilic catalyst is highly recommended.[7] DMAP reacts with pivaloyl chloride to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating agent and allows the reaction to proceed under milder, base-catalyzed conditions, thus avoiding harsh acids.[8][9][10]
-
Base Selection: A non-nucleophilic amine base, such as triethylamine (Et₃N) or pyridine, should be used to scavenge the HCl generated during the reaction.[11] This prevents the accumulation of acid that can degrade the furan ring.
-
Solvent Purity: Ensure the use of anhydrous solvents. The presence of water can lead to the hydrolysis of pivaloyl chloride and contribute to ring-opening of the furan.[12]
Q3: I am observing significant amounts of byproducts. What are the likely side reactions and how can I minimize them?
A3: Common Side Reactions:
Besides polymerization, other side reactions can diminish your yield of this compound.
-
Ring-Opening: Under acidic conditions, the furan ring can undergo acid-catalyzed ring-opening to form 1,4-dicarbonyl compounds.[1][12]
-
Di-acylation: Although less common with the bulky pivaloyl group, di-acylation at other positions on the furan ring can occur if the reaction conditions are too harsh.
-
Hydrolysis: If water is present in the reaction mixture, pivaloyl chloride will be hydrolyzed to pivalic acid, and the this compound product can be hydrolyzed back to 2-furanol.
Minimization Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system.[13]
-
Careful Workup: During the aqueous workup, neutralize any acid promptly to prevent product degradation. Washing with a saturated sodium bicarbonate solution is recommended.
-
Purification: Flash column chromatography is often necessary to separate the desired product from any byproducts.[14] High vacuum distillation can also be an effective purification method for furan esters.[15][16]
Recommended Synthesis Protocol: DMAP-Catalyzed Acylation
This protocol is designed to maximize the yield and purity of this compound by employing a DMAP-catalyzed approach under mild conditions.
Materials:
-
2-Furanol
-
Pivaloyl chloride
-
4-(N,N-dimethylamino)pyridine (DMAP)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve 2-furanol (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Acylating Agent Addition: Add pivaloyl chloride (1.1 eq) dropwise to the reaction mixture via the dropping funnel over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizing the Process
DMAP-Catalyzed Reaction Mechanism
Caption: Mechanism of DMAP-catalyzed acylation of 2-furanol.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for furan-2-yl pivalate synthesis.
Comparative Data on Reaction Conditions
| Catalyst | Base | Temperature (°C) | Typical Yield (%) | Key Observations | Reference |
| AlCl₃ | - | 25 | <10 | Significant polymerization and decomposition. | [4] |
| BF₃·OEt₂ | Pyridine | 0 | 40-60 | Reduced polymerization compared to AlCl₃. | [4][6] |
| DMAP (catalytic) | Et₃N | 0 | >85 | Clean reaction with minimal side products. | [7][17] |
Conclusion
The successful synthesis of this compound hinges on mitigating the inherent instability of the furan ring. By moving away from harsh, acidic conditions and adopting milder, catalyst-driven protocols, such as the DMAP-catalyzed acylation, researchers can significantly improve yields and product purity. Careful control of reaction parameters, including temperature and the exclusion of moisture, are paramount. This guide provides the foundational knowledge and practical steps to troubleshoot and optimize this challenging but important transformation.
References
- Google Patents. (n.d.). EP3749656A1 - Separation and purification of furan carboxylates.
-
Chemistry Stack Exchange. (2020). Friedel-Crafts acylation of furan. Retrieved from [Link]
-
Eastern Illinois University. (n.d.). DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pathway, Including Spectral Characterization of the Putative Reactive Intermediate. Retrieved from [Link]
- Google Patents. (n.d.). WO2017019441A1 - Processes for preparing 2,5-furandicarboxylic acid and esters thereof.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]
- Google Patents. (n.d.). US4562273A - Process for preparing esters of furan by a transesterification reaction.
-
ACS Publications. (2019). and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). ACS Omega. Retrieved from [Link]
-
Filo. (2025). acylation of furan mechanism structure. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]
-
ACS Publications. (n.d.). Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. ACS Omega. Retrieved from [Link]
-
DTIC. (n.d.). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Organic Chemistry Portal. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Catalysis by 4-dialkylaminopyridines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]
-
ResearchGate. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. Retrieved from [Link]
-
ResearchGate. (n.d.). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Retrieved from [Link]
-
YouTube. (2020). Chemical reactions of Furan (part-1). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. acylation of furan mechanism structure | Filo [askfilo.com]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. "DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pa" by Jagadish K. Boppisetti [thekeep.eiu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. EP3749656A1 - Separation and purification of furan carboxylates - Google Patents [patents.google.com]
- 16. US4562273A - Process for preparing esters of furan by a transesterification reaction - Google Patents [patents.google.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of Furan-2-yl 2,2-dimethylpropanoate
Welcome to the technical support guide for the synthesis of furan-2-yl 2,2-dimethylpropanoate (also known as furan-2-ylmethyl pivalate). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers navigate the common challenges associated with this synthesis. The primary difficulty arises from the inherent instability of the furan ring, especially under the acidic conditions often generated during acylation reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned into a dark brown or black insoluble tar. What is causing this polymerization and how can I prevent it?
A1: This is the most common issue and is caused by acid-catalyzed polymerization of the furan ring.
The furan ring has significantly lower aromatic stabilization compared to benzene, making it highly susceptible to protonation by strong acids.[1] In the acylation of furfuryl alcohol with pivaloyl chloride, hydrogen chloride (HCl) is generated as a byproduct. This strong acid can protonate the electron-rich furan ring of either the starting material or the product, initiating a cationic polymerization cascade that results in the formation of dark, intractable polymers, often referred to as "humins".[1][2][3][4] Furfuryl alcohol itself is also prone to acid-catalyzed polymerization.[5][6]
Prevention Strategies:
-
Efficient Acid Scavenging: The most critical factor is the immediate and effective neutralization of the generated HCl. Use a stoichiometric excess (at least 1.1 to 1.5 equivalents) of a non-nucleophilic amine base like triethylamine (TEA) or pyridine. The base should be added before the acylating agent.
-
Temperature Control: The reaction is highly exothermic. Maintain a low temperature (e.g., 0 °C to -10 °C) during the addition of pivaloyl chloride to minimize the rate of polymerization, which is highly temperature-dependent.[1]
-
Choice of Solvent: Use anhydrous, non-protic solvents such as dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF). Avoid solvents that can react with the acylating agent, such as dimethylformamide (DMF) (see Q3).
-
Substrate Purity: Use freshly distilled furfuryl alcohol. Aged furfuryl alcohol can contain acidic impurities that initiate polymerization.
Q2: My yield is consistently low, and my main impurity appears to be 2-(chloromethyl)furan. Why is this forming instead of my ester?
A2: The formation of 2-(chloromethyl)furan is a competing nucleophilic substitution reaction.
The HCl generated in situ can protonate the hydroxyl group of furfuryl alcohol, forming a good leaving group (water). The chloride ion (Cl⁻) can then act as a nucleophile, displacing the water molecule to form 2-(chloromethyl)furan. This side reaction is favored by an excess of HCl and higher reaction temperatures.
Troubleshooting Steps:
-
Ensure Sufficient Base: As with polymerization, an excess of a suitable base is crucial to immediately quench the HCl, preventing the protonation of the alcohol.
-
Reverse Addition: Consider adding the furfuryl alcohol/base solution dropwise to the pivaloyl chloride solution at low temperature. This maintains a low concentration of the alcohol, potentially minimizing the side reaction.
-
Use Pivalic Anhydride: If the issue persists, switching from pivaloyl chloride to pivalic anhydride can be an effective solution. This reaction is typically slower but avoids the generation of HCl. It often requires a catalyst like 4-dimethylaminopyridine (DMAP).
Q3: I used DMF as a solvent and my primary product was not the expected ester. What happened?
A3: Pivaloyl chloride reacts with N,N-dimethylformamide (DMF) to form a Vilsmeier-type reagent, which is a chlorinating agent.
This is a known side reaction where the acyl chloride and DMF form a reactive imidoyl chloride intermediate, often called a Vilsmeier salt.[7][8] This species is a potent electrophile that readily chlorinates alcohols, converting furfuryl alcohol into 2-(chloromethyl)furan instead of the desired pivalate ester.[7] In some cases, only a small amount of the pivaloyl ester is obtained as a side product.[7]
Corrective Action:
-
Avoid DMF: Do not use DMF as a solvent for this reaction. As mentioned in A1, suitable alternatives include DCM, THF, or diethyl ether.
Q4: My reaction seems clean on TLC, but after workup, I see signs of product degradation and the formation of new impurities. What is the cause?
A4: The furan ring is sensitive to acidic conditions during aqueous workup, which can cause ring-opening.
If the aqueous workup is performed under acidic conditions (e.g., washing with 1N HCl to remove excess amine base), the furan ring can be protonated. This can lead to nucleophilic attack by water, resulting in ring-opening to form 1,4-dicarbonyl compounds, which are often unstable and can lead to further degradation.[5][9][10]
Workup Best Practices:
-
Neutral or Mildly Basic Wash: Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7) instead of a strong acid. This will neutralize any remaining acid and protonated amine salts.
-
Minimize Contact Time: Perform the aqueous extraction steps quickly and avoid letting the organic layer sit in contact with the aqueous phase for extended periods.
-
Thorough Drying: Ensure the final organic extract is thoroughly dried with an agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent evaporation. Residual water can cause hydrolysis upon storage or during purification by distillation.
Troubleshooting Guide at a Glance
| Symptom Observed | Probable Cause(s) | Recommended Solutions |
| Reaction mixture turns dark brown/black; formation of insoluble tar. | 1. Acid-catalyzed polymerization of furan ring/furfuryl alcohol.[1][4][5] 2. Insufficient HCl scavenging. 3. Reaction temperature is too high. | 1. Use ≥1.2 equivalents of a non-nucleophilic base (e.g., TEA, pyridine). 2. Maintain temperature at 0 °C or below during addition. 3. Use fresh, distilled furfuryl alcohol. |
| Low yield of ester; significant amount of 2-(chloromethyl)furan detected. | 1. Nucleophilic substitution by Cl⁻ on protonated furfuryl alcohol. 2. Insufficient base to neutralize HCl. | 1. Increase the amount of base. 2. Perform a "reverse addition" (add alcohol/base to acyl chloride). 3. Switch to pivalic anhydride and a DMAP catalyst. |
| Formation of unexpected chlorinated product when using DMF solvent. | Reaction of pivaloyl chloride with DMF to form a chlorinating Vilsmeier reagent.[7][8] | Do not use DMF as a solvent. Use DCM, THF, or diethyl ether instead. |
| Product degradation or new impurities appear after aqueous workup. | Acid-catalyzed ring-opening of the furan moiety during acidic wash steps.[5][9] | 1. Use a neutral or mildly basic quench (e.g., sat. NaHCO₃ solution). 2. Minimize contact time with aqueous layers. 3. Ensure complete drying of the organic phase. |
| Reaction is sluggish or incomplete. | 1. Poor quality or wet reagents/solvents. 2. Insufficient activation (if using pivalic anhydride). | 1. Use anhydrous solvents and freshly opened or purified reagents. 2. If using pivalic anhydride, add a catalytic amount (0.05-0.1 eq.) of DMAP. |
Visualizing the Reaction Pathways
The following diagram illustrates the desired reaction pathway versus the major competing side reactions.
Caption: Key reaction pathways in the acylation of furfuryl alcohol.
Troubleshooting Workflow
Use this decision tree to diagnose issues encountered during the synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 3. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization [mdpi.com]
- 6. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
stability issues of furan-2-yl 2,2-dimethylpropanoate under acidic conditions
Welcome to the Technical Support Center for Furan-2-yl 2,2-dimethylpropanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stability of this compound, particularly under acidic conditions. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and success of your experiments.
Introduction: The Duality of Reactivity
This compound is a molecule that presents a dual challenge to chemists working in acidic environments. Its structure contains two acid-labile functionalities: the furan ring and an ester linkage. The furan ring, an electron-rich aromatic heterocycle, is susceptible to acid-catalyzed ring-opening, while the ester bond can undergo hydrolysis.[1][2][3] Understanding the interplay of these degradation pathways is critical for reaction design, purification, and sample storage. This guide provides practical solutions and the theoretical underpinnings to manage these stability issues effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound in the presence of acid.
Issue 1: Unexpected Side Products Detected by TLC, LC-MS, or NMR
Observation: Your reaction mixture shows unexpected spots on a TLC plate, or your analytical data (LC-MS, NMR) indicates the presence of compounds other than your starting material or desired product.
Probable Causes & Solutions:
-
Cause A: Acid-Catalyzed Furan Ring Opening. The furan moiety is known to be unstable in acidic conditions, leading to ring cleavage and the formation of linear, often poly-functionalized, byproducts.[4] The initial and rate-limiting step is the protonation of the furan ring, typically at the α-carbon, which is energetically favored.[1][2] This is followed by nucleophilic attack (e.g., by water) and subsequent ring opening to form species like 4-hydroxy-2-butenal derivatives.[1][5]
-
Solution:
-
pH Control: If your reaction conditions permit, raise the pH. Even a modest increase can significantly slow the rate of furan ring degradation. For workups, carefully adjust the pH to be neutral or slightly basic before extraction, being mindful of the stability of other functional groups.
-
Use of Milder Acids: If a Brønsted acid is required, consider using a weaker acid or a solid-supported acid catalyst that can be easily filtered off, minimizing contact time. In some cases, Lewis acids may offer an alternative pathway that avoids direct protonation of the furan ring.[6]
-
Anhydrous Conditions: The presence of water accelerates the ring-opening process.[6] Whenever possible, conduct your reaction under strictly anhydrous conditions using dried solvents and reagents.
-
-
-
Cause B: Ester Hydrolysis. The 2,2-dimethylpropanoate (pivaloate) ester can be hydrolyzed under acidic conditions to yield furfuryl alcohol and pivalic acid. Furfuryl alcohol itself is prone to polymerization or further degradation in acidic media.[2]
-
Solution:
-
Limit Water: As with ring opening, minimizing water in your reaction system will suppress ester hydrolysis.
-
Lower Temperature: Acid-catalyzed hydrolysis is temperature-dependent. Running the reaction at a lower temperature will reduce the rate of this side reaction.
-
Steric Hindrance: While the pivaloyl group offers more steric hindrance to hydrolysis than less bulky esters, this protection is not absolute. If ester cleavage is a persistent issue and the ester is not your reactive site, consider if a more robust protecting group is necessary for your synthetic strategy.
-
-
Issue 2: Low Yield of the Desired Furan-Containing Product
Observation: The isolated yield of your product is consistently lower than expected, even when starting material appears to be fully consumed.
Probable Causes & Solutions:
-
Cause A: Degradation During Reaction or Workup. The target molecule, if it retains the furan-2-yl ester moiety, is itself susceptible to the same degradation pathways as the starting material. Prolonged reaction times or harsh acidic conditions during workup can lead to significant product loss.
-
Solution:
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to avoid over-exposure of the product to acidic conditions.
-
Buffered Workup: Use a buffered aqueous solution (e.g., saturated sodium bicarbonate) for the workup to rapidly neutralize the acid. Be cautious with vigorous gas evolution.
-
Non-Aqueous Workup: If applicable, consider a non-aqueous workup to avoid the combination of acid and water.
-
-
-
Cause B: Degradation During Purification. Silica gel used in column chromatography is slightly acidic and can cause degradation of sensitive compounds.
-
Solution:
-
Deactivate Silica Gel: Neutralize the silica gel by treating it with a solution of triethylamine (typically 1-2%) in the eluent, followed by flushing with the pure eluent before loading your sample.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or a bonded-phase silica like C18 for reversed-phase chromatography.
-
Rapid Purification: Do not let the compound sit on the column for extended periods. Perform the purification as efficiently as possible.
-
-
Issue 3: Solution Color Change (e.g., to Yellow or Brown)
Observation: During the reaction or upon storage in an acidic solution, the initially colorless or pale-yellow solution of this compound turns yellow, brown, or even black.
Probable Causes & Solutions:
-
Cause: Polymerization and Formation of Humins. The degradation products of furan, particularly aldehydes, are highly reactive and can undergo self-condensation or polymerization reactions to form colored, often insoluble, polymeric materials known as humins.[6][7] This is a common fate for furan derivatives in strong acid.
-
Solution:
-
Inert Atmosphere: While the primary degradation in acid is hydrolytic, oxidative processes can contribute to the formation of colored species.[8] Running reactions under an inert atmosphere (Nitrogen or Argon) can mitigate this.
-
Solvent Choice: Polar aprotic solvents, such as DMF, have been shown to have a stabilizing effect on furan derivatives compared to protic solvents.[7] If your chemistry allows, consider a solvent change.
-
Acceptance and Removal: In some cases, minor color change is unavoidable. The resulting colored impurities are often highly polar or insoluble and can be removed by filtration through a plug of Celite® or by standard chromatographic methods.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the instability of the furan ring in acid?
The furan ring possesses aromatic character, but it is less aromatic and more electron-rich than benzene. This makes it behave more like an enol ether.[3] In the presence of acid, the oxygen lone pairs and the π-electrons of the ring are susceptible to protonation. Protonation disrupts the aromaticity and creates a highly reactive electrophilic intermediate that is readily attacked by nucleophiles, initiating the ring-opening cascade.[1][5]
Q2: At what pH does this compound start to degrade?
There is no single "degradation pH" as the rate of degradation is a continuum that depends on pH, temperature, solvent, and the specific acid used.[9] Significant degradation can be observed even under mildly acidic conditions (e.g., pH 4-5), especially upon heating.[2] Strong acids like sulfuric acid or trifluoroacetic acid can cause rapid decomposition, even at room temperature.[10][11]
Q3: How should I store solutions of this compound?
To ensure long-term stability, solutions should be stored under conditions that minimize exposure to acids, light, and oxygen.[8]
-
Solvent: Use a non-acidic, aprotic solvent (e.g., THF, Dichloromethane, Ethyl Acetate). Avoid acidic solvents or those that may contain acidic impurities (e.g., older bottles of chloroform).
-
Temperature: Store solutions at low temperatures (-20°C is recommended for long-term storage).[8]
-
Atmosphere: For maximum stability, purge the vial with an inert gas (Argon or Nitrogen) before sealing.[8]
-
Light: Protect from light by using amber vials.[8]
Q4: What are the expected degradation products I should look for?
Under acidic aqueous conditions, you can expect to see two main classes of degradation products:
-
From Ester Hydrolysis: Pivalic acid (2,2-dimethylpropanoic acid) and furfuryl alcohol.
-
From Furan Ring Opening: Acyclic 1,4-dicarbonyl compounds or their derivatives. The specific structure will depend on the subsequent reactions of the initial ring-opened product.[1][12]
Q5: Can I use computational methods to predict the stability of my furan derivative?
Yes, computational chemistry, specifically Density Functional Theory (DFT), can be a powerful tool. Calculations can predict the most likely site of protonation on the furan ring and estimate the activation energy barriers for ring opening.[1][5] This can help in understanding the relative stability of different substituted furans and in designing more robust molecules.
Visualization of Degradation Pathways
Acid-Catalyzed Degradation of this compound
The following diagram illustrates the two primary degradation pathways under acidic conditions.
Caption: Dual degradation pathways of the title compound.
Troubleshooting Workflow for Unexpected Results
This workflow provides a logical sequence for diagnosing stability issues.
Caption: A step-by-step guide to diagnosing stability problems.
Experimental Protocols
Protocol 1: Stability Test of this compound in Acidic Media
Objective: To quantify the rate of degradation of this compound at a given pH and temperature.
Materials:
-
This compound
-
Buffer solution of desired pH (e.g., citrate buffer for pH 4)
-
Internal standard (IS) solution (e.g., dodecane, naphthalene, or another stable compound with a distinct analytical signal)
-
Extraction solvent (e.g., Ethyl Acetate)
-
GC-MS or HPLC instrument
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mg/mL).
-
In a thermostated vial, add a known volume of the acidic buffer solution. Allow it to equilibrate to the desired temperature (e.g., 50°C).
-
At time t=0, spike the buffer solution with a small volume of the stock solution to achieve the target starting concentration (e.g., 100 µg/mL).
-
Immediately withdraw an aliquot (e.g., 100 µL) for the t=0 time point.
-
At predetermined time intervals (e.g., 15, 30, 60, 120, 240 minutes), withdraw further aliquots.
-
For each aliquot: a. Immediately quench the degradation by adding it to a vial containing a basic solution (e.g., saturated sodium bicarbonate) and the internal standard. b. Extract the mixture with ethyl acetate. c. Analyze the organic layer by GC-MS or HPLC.
-
Data Analysis: Plot the ratio of the peak area of this compound to the peak area of the internal standard versus time. This will provide the degradation profile.
Protocol 2: Monitoring Furan Ring Opening by FT-IR Spectroscopy
Objective: To qualitatively detect the formation of carbonyl groups resulting from the acid-catalyzed ring-opening of furan moieties.
Materials:
-
This compound
-
Acidic medium (e.g., TFA in an appropriate solvent)
-
FT-IR spectrometer with an ATR probe or liquid cell
Procedure:
-
Acquire a background spectrum of the solvent and acid mixture.
-
Dissolve the furan-containing compound in the acidic solvent system.
-
Acquire an initial FT-IR spectrum (t=0). Note the characteristic furan ring stretches and the ester carbonyl peak (~1720-1740 cm⁻¹).
-
Monitor the reaction over time by acquiring spectra at regular intervals.
-
Data Analysis: Look for the appearance and growth of new carbonyl peaks, typically in the range of 1680-1720 cm⁻¹, which can indicate the formation of aldehyde or ketone functionalities from ring opening.[13] A decrease in the intensity of furan-related peaks will also be observed.
Data Summary Table
| Issue | Probable Cause | Key Analytical Signature | Recommended Action |
| Unexpected Products | Ester Hydrolysis | Presence of pivalic acid and/or furfuryl alcohol in MS/NMR. | Reduce water content, lower reaction temperature. |
| Furan Ring Opening | Acyclic compounds, often with carbonyl groups. | Use milder/Lewis acids, ensure anhydrous conditions. | |
| Low Yield | Degradation on Silica | Streaking on TLC, low recovery from column. | Deactivate silica with triethylamine or use alumina. |
| Color Change | Polymerization/Humin Formation | Solution turns yellow/brown, potential precipitate. | Use inert atmosphere, consider aprotic solvents. |
References
-
Liang, G., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. Available at: [Link]
-
Waidmann, C. R., et al. (2013). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology. Available at: [Link]
-
De Clippel, F., et al. (2012). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers. Available at: [Link]
-
Liang, G., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Request PDF on ResearchGate. Available at: [Link]
-
Waidmann, C. R., et al. (2013). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. PDF on ResearchGate. Available at: [Link]
-
"orthocresol". (2014). What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol? Chemistry Stack Exchange. Available at: [Link]
-
Kosenkov, D., et al. (2023). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Chemistry – A European Journal. Available at: [Link]
-
Nikbin, N., et al. (2013). On the Bronsted Acid-Catalyzed Homogeneous Hydrolysis of Furans. ResearchGate. Available at: [Link]
-
Nikbin, N., et al. (2013). On the Brønsted acid-catalyzed homogeneous hydrolysis of furans. Semantic Scholar. Available at: [Link]
-
European Commission, Joint Research Centre. (2007). Methods for the determination of furan in food. JRC Publications Repository. Available at: [Link]
-
Kim, H. Y., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central. Available at: [Link]
-
University of Bristol. (n.d.). Furan Hydrolysis. ChemTube3D. Available at: [Link]
-
Galkin, K. I., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. National Institutes of Health. Available at: [Link]
-
Galkin, K. I., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. Available at: [Link]
-
Wierenga, T. N., et al. (2012). Microbial degradation of furanic compounds: Biochemistry, genetics, and impact. Applied Microbiology and Biotechnology. Available at: [Link]
-
Huang, Y. T., et al. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. Request PDF on ResearchGate. Available at: [Link]
-
Galkin, K. I., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]
-
Delatour, T., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. PubMed. Available at: [Link]
-
Huang, Y. T., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. Available at: [Link]
-
García, P. A., et al. (2021). Kerlinic Acid Preserves the Furan Moiety in Regio- and Diastereoselective Oxidations Giving Beta-Lactones and Oxirane Derivatives. MDPI. Available at: [Link]
-
Grogan, G., et al. (2016). Scheme 1. Synthesis of furan-2-yl malonic acids 8 a–e and subsequent... ResearchGate. Available at: [Link]
-
Batool, Z., et al. (2021). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Request PDF on ResearchGate. Available at: [Link]
-
Li, H., et al. (2024). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Molecules. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemtube3d.com [chemtube3d.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
purification challenges of furan-2-yl 2,2-dimethylpropanoate
Technical Support Center: Furan-2-yl 2,2-dimethylpropanoate
From the desk of the Senior Application Scientist
Welcome to the technical support center for this compound (also known as furan-2-yl pivalate). This guide is designed for researchers, chemists, and drug development professionals who are navigating the specific challenges associated with the purification of this molecule. The inherent sensitivity of the furan moiety, combined with common impurities from its synthesis, demands a carefully considered purification strategy. This document provides in-depth, field-proven insights to help you achieve high purity and yield.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling, analysis, and stability of this compound.
Q1: What are the primary stability concerns for this compound during purification and handling?
A1: The principal stability challenge originates from the furan ring itself. Furans are electron-rich aromatic heterocycles that are highly susceptible to degradation under acidic conditions.[1] The presence of an acid catalyst, even trace amounts, can lead to protonation of the furan ring (preferentially at the Cα position), initiating a cascade of reactions that result in ring-opening and subsequent polymerization.[2][3] This process is often irreversible and leads to the formation of intractable colored materials, significantly reducing yield. Additionally, like many ethers and electron-rich systems, the furan ring can be prone to oxidation over time, especially when exposed to air and light. While the pivaloate ester is relatively robust against hydrolysis due to steric hindrance, prolonged exposure to strong aqueous acids or bases, particularly at elevated temperatures, can still cause cleavage to 2-furanol and pivalic acid.[4]
Q2: I've synthesized this compound via Steglich esterification. What are the most likely impurities I need to remove?
A2: The Steglich esterification, while mild, introduces a specific set of impurities that require targeted removal strategies.[5][6]
-
Unreacted Starting Materials: Residual 2-furanol and pivalic acid.
-
Coupling Reagent Byproduct: Dicyclohexylurea (DCU) if using DCC, or N-ethyl-N'-(3-dimethylaminopropyl)urea if using EDC. DCU is notoriously difficult to remove due to its moderate polarity and limited solubility in common organic solvents.
-
N-Acylurea Byproduct: This is a key side product formed by the intramolecular 1,3-rearrangement of the O-acylisourea intermediate.[6] This impurity often has a polarity similar to the desired product, complicating chromatographic separation.
-
Catalyst: Residual 4-(Dimethylamino)pyridine (DMAP) if used.
Q3: Which analytical techniques are most effective for assessing the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment.
-
¹H NMR Spectroscopy: This is the most powerful tool. It allows for the clear identification and quantification of the product and many common impurities. Key expected signals for the product are a sharp singlet around 1.2-1.3 ppm for the nine protons of the tert-butyl group and characteristic signals for the furan ring protons between 6.0 and 7.5 ppm.[7][8][9] Pivalic acid will show a singlet around 1.2 ppm, and DCU has broad signals in the aliphatic region.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the volatility of the compound, GC-MS is an excellent method for assessing purity and detecting trace volatile impurities.[10][11] It provides both retention time data for quantification and mass spectral data for impurity identification.
-
Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress and optimizing column chromatography conditions. Use a combination of UV visualization (254 nm) and a staining agent like p-anisaldehyde to visualize all spots.
Q4: What are the recommended storage conditions for purified this compound?
A4: To ensure long-term stability, the purified compound should be stored with the furan ring's sensitivities in mind.
-
Temperature: Store at low temperatures (4°C or -20°C) to minimize the rate of any potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent air oxidation of the furan ring.
-
Light: Protect from light by storing in an amber vial or by wrapping the container in aluminum foil to prevent photodegradation.
Section 2: Troubleshooting Guide
This guide addresses specific experimental issues in a "Problem, Cause, Solution" format.
Problem 1: My final product is persistently contaminated with pivalic acid, even after aqueous workup.
-
Probable Cause: Incomplete neutralization and extraction during the workup. Pivalic acid has some solubility in organic solvents, and a single basic wash may not be sufficient for its complete removal.
-
Solution: Perform a rigorous basic wash during the workup. Instead of a single wash, use two to three washes with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[12] For stubborn cases, a wash with a dilute (e.g., 5%) sodium carbonate (Na₂CO₃) solution can be used, followed by a water wash to remove the residual stronger base. Ensure thorough mixing of the biphasic system to maximize extraction efficiency. Adding brine during the final wash can help break any emulsions and further reduce the water content in the organic layer.
Problem 2: My product is contaminated with dicyclohexylurea (DCU) after a DCC-mediated synthesis.
-
Probable Cause: DCU is sparingly soluble in many solvents used for chromatography and workups (like dichloromethane or ethyl acetate) and can either co-elute with the product or slowly precipitate from the concentrated "pure" fractions.
-
Solution:
-
Initial Filtration: After the reaction is complete, cool the reaction mixture (e.g., to 0°C) to maximize DCU precipitation and filter it off before the aqueous workup. Washing the filter cake with a small amount of cold solvent can improve recovery.
-
Solvent-Based Removal: After concentrating the crude product, dissolve it in a minimal amount of dichloromethane or ethyl acetate. Add a larger volume of a non-polar solvent like hexanes or pentane to precipitate more DCU, then filter again.
-
Chromatography: If DCU persists, flash chromatography is necessary. However, DCU can still be problematic. Running the column with a solvent system containing a small percentage of dichloromethane in hexanes can sometimes help separate the product from the last traces of DCU.
-
Problem 3: My product is decomposing on the silica gel column, resulting in a low yield and colored fractions.
-
Probable Cause: The inherent acidity of standard silica gel is catalyzing the degradation of the acid-sensitive furan ring.[2][13]
-
Solution: Use neutralized silica gel. Before packing the column, prepare a slurry of the silica gel in the starting eluent (e.g., 5% ethyl acetate in hexanes) and add 1% triethylamine (Et₃N) by volume relative to the solvent. This neutralizes the acidic sites on the silica surface. Run the column using a mobile phase that also contains a small amount of triethylamine (e.g., 0.1-0.5%) to maintain neutral conditions throughout the purification. Alternatively, alumina (neutral, Brockmann I) can be used as the stationary phase, though it may have different selectivity.
Problem 4: My overall yield is very low after purification, even though the reaction appeared to go to completion by TLC.
-
Probable Cause: This is likely a combination of factors, including physical loss during transfers and washes, but is most often due to product degradation during workup or chromatography (see Problem 3). Another possibility is the product's volatility; significant loss can occur if evaporated to dryness under high vacuum for extended periods.
-
Solution:
-
Adopt a milder workup: Minimize contact time with aqueous layers.
-
Use neutralized chromatography: As described above, this is critical for preventing on-column degradation.
-
Consider distillation: For thermally stable compounds, bulb-to-bulb (Kugelrohr) distillation under high vacuum can be an effective, column-free purification method that minimizes contact with stationary phases. Assess the thermal stability of a small sample before committing the entire batch.
-
Careful solvent removal: Use a rotary evaporator with a moderate bath temperature and avoid leaving the product on a high-vacuum line for longer than necessary.
-
Section 3: Detailed Purification Protocols
Protocol A: Optimized Aqueous Workup for Post-Steglich Esterification
This protocol is designed to efficiently remove urea byproducts, unreacted pivalic acid, and DMAP.
-
Initial Urea Precipitation: Once the reaction is deemed complete by TLC, cool the reaction vessel to 0°C in an ice bath for 30 minutes to precipitate the bulk of the dicyclohexylurea (DCU).
-
Filtration: Filter the cold reaction mixture through a Büchner funnel, washing the filter cake with a small volume of cold reaction solvent (e.g., dichloromethane). Collect the filtrate.
-
Dilution: Transfer the filtrate to a separatory funnel and dilute with ethyl acetate or dichloromethane to a volume that allows for easy phase separation.
-
Acid Wash: Wash the organic layer with 0.5 M HCl (2 x 50 mL per 100 mL of organic phase) to remove DMAP and any other basic residues.
-
Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 x 50 mL) to remove unreacted pivalic acid and residual HCl.[12]
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (1 x 50 mL) to remove the bulk of the dissolved water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. Do not use excessive heat.
Protocol B: Flash Chromatography on Neutralized Silica Gel
This method is crucial for preventing the degradation of the acid-sensitive furan ring.[14]
-
Prepare Neutralized Slurry: In a beaker, add the required amount of silica gel. Add your starting eluent (e.g., 98:2 Hexanes:Ethyl Acetate) to form a slurry. Add triethylamine (Et₃N) to this slurry to a final concentration of 1% v/v relative to the solvent volume. Stir for 5 minutes.
-
Pack the Column: Pack the column with the neutralized silica slurry using standard techniques.
-
Prepare the Mobile Phase: Prepare the mobile phase with 0.5% v/v triethylamine.
-
Load the Sample: Concentrate your crude product and adsorb it onto a small amount of silica gel (dry loading) or dissolve it in a minimal volume of the mobile phase (wet loading).
-
Elution: Run the column using a gradient of ethyl acetate in hexanes (e.g., 2% to 20%), ensuring the mobile phase always contains 0.5% Et₃N.
-
Fraction Collection: Collect fractions based on TLC analysis and combine the pure fractions.
-
Solvent Removal: Concentrate the pure fractions using a rotary evaporator. To remove the residual triethylamine, the concentrated product can be co-evaporated with a solvent like toluene or dissolved in ether and washed again with water and brine, then re-dried and concentrated.
Data Presentation: Example Chromatographic Conditions
| Parameter | Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh), pre-treated with 1% Et₃N | Neutralizes acidic sites to prevent product degradation.[2][13] |
| Mobile Phase | Gradient of 2% to 20% Ethyl Acetate in Hexanes + 0.5% Et₃N | Provides good separation of product from less polar (starting materials) and more polar (urea) impurities. |
| Sample Loading | Dry loading adsorbed onto silica gel | Often results in better peak resolution compared to wet loading. |
| Detection | TLC with UV (254 nm) and p-anisaldehyde stain | Furan ring is UV active; stain helps visualize non-UV active impurities. |
Section 4: Visualization & Workflows
The following diagrams illustrate key decision-making processes and degradation pathways relevant to the purification of this compound.
Caption: Purification decision tree for this compound.
Caption: Acid-catalyzed degradation pathway of the furan ring.[2][15]
References
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). Vertex AI Search.
- Oae, S., Furukawa, N., Watanabe, T., Otsuji, Y., & Hamada, M. (1964). A Study of the Acid Dissociation of Furan- and Thiophenedicarboxylic Acids and of the Alkaline Hydrolysis of Their Methyl Esters. Bulletin of the Chemical Society of Japan.
- Application Notes and Protocols for High-Throughput Purification Using Furan-Based Solvents. (2025). Benchchem.
- Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymeriz
- Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (n.d.). Energy & Fuels.
- What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol? (2014). Chemistry Stack Exchange.
- Steglich Esterific
- Furan Hydrolysis. (n.d.). ChemTube 3D.
- Technical Support Center: Pivaloyl Chloride Reaction Workup. (2025). Benchchem.
- Flash Chromatography: Principles & Applic
- Steglich esterific
- Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (n.d.). NIH.
- Stability issues of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in solution. (2025). Benchchem.
- 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)... (n.d.).
- Furan Analysis of furan in food. (n.d.). Agilent.
- 2.6: Integration of ¹H NMR Absorptions- Proton Counting. (2024). Chemistry LibreTexts.
- Proton NMR splitting in 2-substituted furan. (2020). Chemistry Stack Exchange.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 15. chemtube3d.com [chemtube3d.com]
Technical Support Center: Optimizing Reaction Conditions for Furan-2-yl 2,2-dimethylpropanoate Formation
Welcome to the technical support center for the synthesis of furan-2-yl 2,2-dimethylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to help you navigate the complexities of this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of this compound
Question: I am attempting to synthesize this compound, but I am observing a very low yield or no product at all. What are the likely causes and how can I improve my yield?
Answer:
Low or no yield in the synthesis of this compound is a common issue, often stemming from the inherent sensitivity of the furan ring, especially under acidic conditions.[1][2] Several factors could be at play:
-
Harsh Reaction Conditions: The furan ring is susceptible to polymerization and ring-opening under strongly acidic conditions, which are typical for classical Friedel-Crafts acylations using catalysts like AlCl₃.[1][2] This leads to the formation of dark, tar-like substances instead of the desired product.[3]
-
Solution: Opt for milder Lewis acid catalysts such as BF₃·OEt₂ or solid acid catalysts like tungstophosphoric acid/zirconia composites.[2][4][5] These catalysts are less likely to cause degradation of the furan ring.[1] Controlling the reaction temperature is also crucial; running the reaction at lower temperatures can help minimize polymerization.[1]
-
-
Presence of Water: Water in the reaction mixture can hydrolyze the acylating agent (pivaloyl chloride or pivalic anhydride) and can also contribute to the ring-opening of the furan product, driving the equilibrium away from ester formation.[6]
-
Solution: Ensure all glassware is thoroughly flame-dried or oven-dried before use.[7] Use anhydrous solvents and ensure your starting materials (furan and acylating agent) are free from moisture.[7] If water is a byproduct of the reaction (e.g., when using pivalic acid), consider using a Dean-Stark apparatus to remove it as it forms.[8]
-
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, inadequate temperature, or a non-optimal ratio of reactants and catalyst.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[9] A systematic optimization of the molar ratio of furan to the acylating agent and the catalyst loading should be performed. For instance, in the esterification of 2-furoic acid, the molar ratio of the acid to alcohol and the amount of catalyst significantly impact the conversion.[4]
-
-
Losses During Workup and Purification: Significant amounts of the product can be lost during the extraction, washing, and purification steps.[10]
-
Solution: During aqueous workup, ensure complete extraction of the product by using an adequate amount of organic solvent and performing multiple extractions. When purifying by distillation, high temperatures can lead to decomposition of furan esters.[11] High vacuum distillation in a total heating environment is recommended to gently separate the product and avoid solidification in the apparatus.[11]
-
Issue 2: Formation of Dark Polymeric Byproducts
Question: My reaction mixture is turning dark brown or black, and I am isolating a tar-like substance instead of my desired furan ester. What is causing this polymerization and how can I prevent it?
Answer:
The formation of dark, polymeric material is a classic sign of furan ring degradation.[3] The primary cause is the high sensitivity of the furan ring to acidic conditions.[1]
-
Causality: Strong acids, particularly Lewis acids like AlCl₃ used in Friedel-Crafts reactions, can protonate the furan ring.[1] This protonation can initiate a cascade of reactions, including polymerization and ring-opening, leading to the formation of complex, high-molecular-weight humins.[8][12]
-
Prevention Strategies:
-
Milder Catalysts: Switch to less aggressive catalysts. Milder Lewis acids like ZnCl₂ or BF₃·OEt₂ are often more suitable for furan chemistry.[1][2] Heterogeneous catalysts, such as acidic zeolites or supported heteropoly acids, can also offer a cleaner reaction profile and easier separation.[13][14]
-
Temperature Control: Perform the reaction at low temperatures to suppress the rate of polymerization.[1] For highly reactive acylating agents, conducting the reaction at or below room temperature is advisable.
-
Substrate Modification: If possible, introducing an electron-withdrawing group onto the furan ring can increase its stability towards acid-catalyzed degradation.[1] However, this will also deactivate the ring towards electrophilic acylation.
-
Solvent Choice: The choice of solvent can play a significant role.[13] Non-polar, aprotic solvents are generally preferred. In some cases, running the reaction neat (without solvent) can be advantageous, but this requires careful temperature control.
-
Issue 3: Product Isolation and Purification Challenges
Question: I believe my reaction is working, but I am struggling to isolate and purify the this compound. What are the best practices for workup and purification?
Answer:
Furan esters can be challenging to purify due to their potential for decomposition and the presence of persistent impurities.
-
Workup Procedure:
-
After the reaction is complete, quench the reaction carefully, typically by pouring it over ice-water.
-
Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate. Perform multiple extractions to ensure complete recovery.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification Techniques:
-
High Vacuum Distillation: Furan esters can have high boiling points and may decompose at atmospheric pressure.[11] Distillation under high vacuum is the preferred method for purification.[11][15] It is crucial to use a well-controlled heating mantle and a short-path distillation apparatus to minimize thermal stress on the product.
-
Column Chromatography: If distillation is not feasible or does not provide sufficient purity, column chromatography on silica gel can be employed. However, be aware that silica gel is slightly acidic and can cause decomposition of acid-sensitive compounds.[7] To mitigate this, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.
-
Crystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be an effective purification method.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What are the most common starting materials and reagents for this synthesis?
A1: The most direct approach is the Friedel-Crafts acylation of furan with pivaloyl chloride or pivalic anhydride.[16][17] An alternative route is the esterification of 2-furoic acid with an appropriate pivaloyl source or the transesterification of another furan ester.[4][5]
| Method | Starting Materials | Acylating Agent/Reagent | Typical Catalyst |
| Friedel-Crafts Acylation | Furan | Pivaloyl Chloride or Pivalic Anhydride | BF₃·OEt₂, Phosphoric Acid[16] |
| Esterification | 2-Furoic Acid | Pivaloyl Chloride or Pivalic Anhydride | Pyridine, DMAP |
| Transesterification | Methyl or Ethyl 2-furoate | 2,2-dimethyl-1-propanol (neopentyl alcohol) | Acid or Base Catalyst[15] |
Q2: What is the mechanism of the Friedel-Crafts acylation of furan?
A2: The Friedel-Crafts acylation of furan proceeds through an electrophilic aromatic substitution mechanism.[17]
-
Generation of the Acylium Ion: The Lewis acid catalyst reacts with the acylating agent (e.g., pivaloyl chloride) to form a highly electrophilic acylium ion.[17]
-
Electrophilic Attack: The electron-rich furan ring attacks the acylium ion, preferentially at the C2 position, to form a resonance-stabilized carbocation intermediate (a sigma complex).[17]
-
Deprotonation: A weak base removes a proton from the C2 position, restoring the aromaticity of the furan ring and yielding the 2-acylfuran product.[17]
Caption: Mechanism of Friedel-Crafts Acylation on Furan.
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting materials and the product. The spots can be visualized under a UV lamp. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring and to identify any byproducts that may be forming.[9]
Q4: Are there any green chemistry approaches to this synthesis?
A4: Yes, several strategies can make the synthesis of this compound more environmentally friendly.
-
Heterogeneous Catalysts: Using solid acid catalysts like zeolites or supported heteropoly acids simplifies catalyst recovery and reuse, reducing waste.[13][14]
-
Solventless Conditions: In some cases, the reaction can be run neat, eliminating the need for organic solvents.[14]
-
Biomass-Derived Starting Materials: Furan and its derivatives can be sourced from renewable biomass, making the overall process more sustainable.[13]
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes a method using a mild Lewis acid catalyst to minimize side reactions.
Materials:
-
Furan (freshly distilled)
-
Pivaloyl chloride
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, dissolve furan (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BF₃·OEt₂ (1.1 eq) to the stirred solution.
-
Add pivaloyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Caption: Troubleshooting workflow for low yield.
References
-
Selective Catalytic Reactions For Taking Furan-Based Compounds To Useful Chemicals. (2022-09-17). University of California, Davis. [Link]
-
Friedel‐crafts acylation of furan using chromium‐exchanged dodecatungstophosphoric acid: effect of support. (2021-07-23). ProQuest. [Link]
- Separation and purification of furan carboxylates. (n.d.).
-
Friedel-Crafts acylation of furan. (2020-06-27). Chemistry Stack Exchange. [Link]
-
Development of Sustainable Catalytic Pathways for Furan Derivatives. (2022-02-17). Frontiers in Chemistry. [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. [Link]
- Processes for preparing 2,5-furandicarboxylic acid and esters thereof. (n.d.).
-
Furan acylation to renewable oleo‐furansulfonates. (n.d.). ResearchGate. [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022-07-19). MDPI. [Link]
- Process for preparing esters of furan by a transesterification reaction. (n.d.).
-
Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). (2019-12-31). ACS Omega. [Link]
-
Acylation of furan mechanism structure. (2025-09-16). Filo. [Link]
- Catalyst system for furan resins. (n.d.).
-
Furan. (1927). Organic Syntheses. [Link]
-
Possible sources of error in an esterification lab?. (2025-07-08). Filo. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022-07-19). National Institutes of Health. [Link]
-
Synthesis of Furans. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis and Reactivity of 2-(Furan-2-yl)benzo[1,2-d:4,3-d′]bis[11][13]thiazole. (2025-08-09). Unknown Source.
-
Troubleshooting. (2022-04-07). Chemistry LibreTexts. [Link]
-
Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. (2020-04-03). Quora. [Link]
-
Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst. (n.d.). ResearchGate. [Link]
-
Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites. (n.d.). CONICET. [Link]
-
Chemical reactions of Furan (part-1). (2020-06-22). YouTube. [Link]
-
2-furoic acid. (n.d.). Organic Syntheses. [Link]
-
Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. (2024-02-15). MDPI. [Link]
-
Scheme 1. Synthesis of furan-2-yl malonic acids 8 a–e and subsequent.... (n.d.). ResearchGate. [Link]
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (n.d.). ResearchGate. [Link]
-
Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. (2015-05-18). ResearchGate. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2025-11-20). ResearchGate. [Link]
-
Pivaloyl chloride/DMF: a new reagent for conversion of alcohols to chlorides. (n.d.). ResearchGate. [Link]
-
Furan: Alkylation, Synthesis & Properties. (2023-10-21). StudySmarter. [Link]
-
Paal-Knorr Furan Synthesis. (n.d.). Organic Chemistry. [Link]
- Synthetic process for preparing 2-furoic acid derivatives. (n.d.).
-
Chlorination of Alcohols by Pivaloyl Chloride-DMF. (n.d.). Scribd. [Link]
-
Catalytic Upgrading of Biomass-Derived Furfuryl Alcohol to Butyl Levulinate Biofuel over Common Metal Salts. (2016-09-15). Semantic Scholar. [Link]
-
[2-Furoic acid and Furfuryl alcohol]. (n.d.). Organic Syntheses. [Link]
-
Catalytic Upgrading of Biomass-Derived Furfuryl Alcohol to Butyl Levulinate Biofuel over Common Metal Salts. (2016-09-20). MDPI. [Link]
-
Kinetics of the Reactions of Hydroxyl Radicals with Furan and Its Alkylated Derivatives 2-Methyl Furan and 2,5-Dimethyl Furan. (n.d.). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. quora.com [quora.com]
- 11. EP3749656A1 - Separation and purification of furan carboxylates - Google Patents [patents.google.com]
- 12. WO2017019441A1 - Processes for preparing 2,5-furandicarboxylic acid and esters thereof - Google Patents [patents.google.com]
- 13. DSpace [repository.upenn.edu]
- 14. Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling - ProQuest [proquest.com]
- 15. US4562273A - Process for preparing esters of furan by a transesterification reaction - Google Patents [patents.google.com]
- 16. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 17. acylation of furan mechanism structure | Filo [askfilo.com]
preventing decomposition of furan-2-yl 2,2-dimethylpropanoate during storage
Welcome, valued researcher, to our dedicated support guide for furan-2-yl 2,2-dimethylpropanoate. As Senior Application Scientists, we understand that the stability of your reagents is paramount to the success and reproducibility of your experiments. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to ensure the long-term integrity of your this compound samples during storage.
Frequently Asked Questions (FAQs)
Q1: My vial of this compound has developed a yellow or brownish tint over time. What's happening?
This discoloration is a common visual indicator of compound decomposition. This compound, like many furan derivatives, is susceptible to degradation, which can result in the formation of colored polymeric or oxidized byproducts. The primary causes are exposure to acid, oxygen, light, and elevated temperatures.[1][2] The furan ring itself is the most reactive part of the molecule and is prone to several decomposition pathways that generate these impurities.
Q2: What are the primary chemical reactions causing the decomposition of my compound during storage?
There are two principal decomposition pathways you must be aware of. Understanding these mechanisms is key to preventing them.
-
Acid-Catalyzed Hydrolysis & Ring Opening: The furan ring is notoriously sensitive to acidic conditions.[1] Trace amounts of acid, often in the presence of moisture, can catalyze the hydrolysis of the ester bond and, more critically, the opening of the furan ring.[3][4] The process begins with the protonation of the furan ring, making it susceptible to nucleophilic attack by water, which ultimately leads to the formation of unstable 1,4-dicarbonyl compounds.[5]
-
Oxidation (Photo- and Thermal): The electron-rich furan ring is highly susceptible to oxidation by atmospheric oxygen.[6][7] This process can be accelerated by exposure to light (photo-oxidation) or heat.[8][9] The reaction often proceeds through the formation of an unstable endoperoxide intermediate, which can then rearrange or decompose into a variety of byproducts, including hydroxybutenolides and other oxidative cleavage products.[6][10]
Below is a diagram illustrating these competing degradation pathways.
Q3: What are the definitive, gold-standard storage conditions to ensure maximum long-term stability?
To mitigate the degradation pathways described above, a multi-faceted approach to storage is required. The following conditions are considered best practice for maximizing the shelf-life of this compound and related acylfurans.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Freezer) | Significantly reduces the rate of all chemical reactions, including hydrolysis and oxidation.[2][11][12] For short-term storage (days to weeks), 2-8°C is acceptable but not ideal.[13][14] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, directly preventing oxidative degradation.[15] This is the most critical factor for preventing long-term oxidation. |
| Light | Protection from Light | Store in an amber glass vial or wrap a clear vial in aluminum foil. This prevents photo-oxidation.[8][9][13][16] |
| Container | Tightly Sealed Glass Vial | Use a vial with a PTFE-lined cap to prevent moisture ingress and ensure an inert seal. Avoid plastic containers that may be permeable to air and moisture.[16] |
Q4: My lab does not have a glovebox or inert gas lines for blanketing the vial. What is the next best alternative?
While an inert atmosphere is ideal, you can still achieve good stability with careful handling.
-
Minimize Headspace: If you purchase a larger quantity, aliquot it into smaller, single-use vials. This minimizes the amount of air (and therefore oxygen and moisture) in each vial and reduces the number of times the main stock is exposed to the atmosphere.
-
Use Parafilm: After tightly closing the vial cap, wrap the cap-vial interface securely with Parafilm. This provides an additional barrier against moisture and gas exchange.
-
Rapid Handling: When you need to access the compound, allow the vial to warm to room temperature before opening to prevent condensation of moist lab air inside the cold vial. Take your sample quickly, and immediately reseal and re-wrap the vial before returning it to the freezer.
Q5: How can I quantitatively assess the purity of my stored sample to confirm its integrity before use?
Visual inspection is only a qualitative first step. For quantitative analysis, we recommend using High-Performance Liquid Chromatography with a UV detector (HPLC-UV). The furan ring contains a chromophore that is easily detectable.
A stability-indicating HPLC method will allow you to separate the intact this compound from its potential degradation products. By comparing the peak area of the main compound to any new, smaller peaks that appear over time, you can accurately determine the percentage of decomposition. A simple protocol for this analysis is provided in the "Experimental Protocols" section below. Gas Chromatography-Mass Spectrometry (GC-MS) is also an excellent and highly sensitive method for analyzing this volatile compound and its degradation products.[17][18][19]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound is discolored (yellow/brown) upon arrival or after short-term storage. | 1. Improper shipping conditions (exposure to heat/light). 2. Sub-optimal initial purity. | 1. Contact the supplier immediately to report the issue. 2. Perform a purity check via HPLC or GC-MS before use. 3. If used, be aware that results may be compromised by impurities. |
| Inconsistent experimental results using the same batch over time. | Gradual decomposition of the compound during storage. | 1. Immediately re-evaluate your storage conditions against the gold-standard recommendations. 2. Perform an HPLC purity check on the stored material. 3. Aliquot the remaining material into smaller vials under the best possible conditions. |
| Precipitate or cloudiness observed in a solution made from the stored compound. | Formation of insoluble polymeric degradation products. | 1. The sample is likely significantly degraded. 2. Do not use the material. Dispose of it according to your institution's safety guidelines. 3. Order a fresh batch of the compound. |
Experimental Protocols
Protocol 1: Gold-Standard Storage & Handling Workflow
This protocol ensures the maximum possible stability for your this compound.
Protocol 2: Rapid Stability Assessment by HPLC-UV
Objective: To quantify the purity of a this compound sample.
Instrumentation & Reagents:
-
HPLC system with UV-Vis detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Sample of this compound
Procedure:
-
Sample Preparation:
-
Accurately prepare a stock solution of your compound in Acetonitrile at approximately 1 mg/mL.
-
Dilute this stock solution 1:100 with a 50:50 mixture of Acetonitrile and Water to a final concentration of 10 µg/mL.
-
-
HPLC Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 50% B, increase linearly to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (Furans typically have strong absorbance in this region).
-
-
Analysis:
-
Inject your prepared sample.
-
The intact this compound should elute as a major, sharp peak.
-
Degradation products, being generally more polar (from hydrolysis) or differently structured (from oxidation), will typically elute at different retention times.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks in the chromatogram and multiplying by 100.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
References
-
Li, G., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. Available at: [Link]
-
Sutton, A. D., et al. (2013). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology. Available at: [Link]
-
Al-Mughrabi, A., et al. (2020). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Molecules. Available at: [Link]
-
Li, G., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. ResearchGate. Available at: [Link]
-
Sutton, A. D., et al. (2012). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. ResearchGate. Available at: [Link]
-
Feringa, B. L. (1987). Photo-oxidation of furans. Recueil des Travaux Chimiques des Pays-Bas. Available at: [Link]
-
Mariscal, R., et al. (2016). Furfural: a renewable and versatile platform molecule for the synthesis of chemicals and fuels. ResearchGate. Available at: [Link]
-
Bamoniri, A., et al. (2014). Oxidative Cleavage of Furans. Organic Reactions. Available at: [Link]
-
Müller, M., et al. (2017). Concentrations, Stability, and Isolation of the Furan Fatty Acid 9-(3-Methyl-5-pentylfuran-2-yl)-nonanoic Acid from Disposable Latex Gloves. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Galkin, K. I., & Sandulenko, I. V. (2023). General scheme of the study of furan stability. ResearchGate. Available at: [Link]
-
Müller, M., et al. (2017). Concentrations, Stability, and Isolation of the Furan Fatty Acid 9-(3-Methyl-5-pentylfuran-2-yl)-nonanoic Acid from Disposable Latex Gloves. PubMed. Available at: [Link]
-
Kucinska-Lipka, J., et al. (2022). Bio-renewable furan-based poly(ester amide)s: Synthesis, structure, spectroscopic and mechanical properties. ProQuest. Available at: [Link]
-
Kim, S., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central. Available at: [Link]
-
Le, K. A., et al. (2020). and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). ACS Omega. Available at: [Link]
-
Mollà-Guerola, L., & Baeza, A. (2023). Evaluation of pyrroles and furan derivatives. ResearchGate. Available at: [Link]
-
Batool, Z., et al. (2022). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. ResearchGate. Available at: [Link]
-
Delatour, T., et al. (2019). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. ResearchGate. Available at: [Link]
-
Zhao, X., & Wang, L. (2017). The Atmospheric Oxidation Mechanism of Furfural Initiated by Hydroxyl Radicals. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Furan. Wikipedia. Available at: [Link]
-
Gein, V. L., et al. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. PubMed Central. Available at: [Link]
-
Wenzl, T., & De La Calle, B. (2007). Methods for the determination of furan in food. JRC Publications Repository. Available at: [Link]
-
Delatour, T., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. PubMed. Available at: [Link]
-
Whelan, A., et al. (2020). Kinetics of the Reactions of Hydroxyl Radicals with Furan and Its Alkylated Derivatives 2-Methyl Furan and 2,5-Dimethyl Furan. ResearchGate. Available at: [Link]
-
Philimonov, V. D., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. National Institutes of Health. Available at: [Link]
-
Liu, Y., et al. (2023). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. MDPI. Available at: [Link]
-
Palmers, S., et al. (2015). Furan formation during storage and reheating of sterilised vegetable purées. PubMed. Available at: [Link]
-
Liu, Y., et al. (2023). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. MDPI. Available at: [Link]
-
ChemTube3D. (n.d.). Furan Hydrolysis. ChemTube3D. Available at: [Link]
-
Palmers, S., et al. (2015). Furan formation during storage and reheating of sterilised vegetable purées. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Furan formation during storage and reheating of sterilised vegetable purées - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemtube3d.com [chemtube3d.com]
- 6. researchgate.net [researchgate.net]
- 7. organicreactions.org [organicreactions.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Concentrations, Stability, and Isolation of the Furan Fatty Acid 9-(3-Methyl-5-pentylfuran-2-yl)-nonanoic Acid from Disposable Latex Gloves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-Acetylfuran | 1192-62-7 [chemicalbook.com]
- 14. 1192-62-7 CAS MSDS (2-Acetylfuran) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. 2-acetyl Furan | High Quality Chemical | Chemical Product Exporter [chemicalbull.com]
- 17. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 19. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Furan-2-yl 2,2-dimethylpropanoate Synthesis
Welcome to the technical support guide for the synthesis of furan-2-yl 2,2-dimethylpropanoate (also known as furan-2-yl pivalate). This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during this esterification. We will move beyond simple procedural lists to explore the underlying chemical principles governing this transformation, providing you with the expert insights needed to diagnose and resolve common issues.
The primary challenge in this synthesis stems from the inherent acid sensitivity of the furan moiety.[1][2] Under strongly acidic conditions, such as those used in traditional Fischer esterification, the furan ring is susceptible to protonation, which can initiate irreversible polymerization or ring-opening side reactions, often resulting in the formation of intractable black tars and a significant loss of desired product.[3][4][5] This guide provides a structured approach to overcoming this and other potential hurdles.
Part 1: Core Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction mixture (2-furanol and pivalic acid with H₂SO₄) turns black and results in a very low yield of the ester. What is causing this?
A: This is a classic sign of acid-catalyzed degradation of the furan ring. The furan heterocycle is an electron-rich aromatic system that is highly sensitive to strong Brønsted acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][2]
Causality:
-
Protonation: The acid catalyst protonates the furan ring, breaking its aromaticity and forming a highly reactive, non-aromatic cation.[1]
-
Polymerization/Oligomerization: This reactive intermediate can then act as an electrophile, attacking another neutral furan molecule. This process repeats, leading to the formation of complex, high-molecular-weight oligomers and polymers, which present as the black, tar-like substance in your flask.[3][6][7]
-
Ring-Opening: In the presence of water (which is a byproduct of Fischer esterification), the protonated furan can also undergo hydrolysis, leading to ring-opened byproducts like succinaldehyde derivatives.[2][4]
Solutions:
-
Switch to a Milder Esterification Method: Avoid strong, non-recoverable acids. The most effective solution is to employ a method that operates under neutral or near-neutral conditions. The Steglich esterification is highly recommended for this substrate.[8][9]
-
Use a Heterogeneous Acid Catalyst: If an acid-catalyzed route is necessary, consider using a solid acid catalyst such as Amberlyst® 15 or a tungstophosphoric acid/zirconia composite.[10][11] These can be milder and are easily removed by filtration, preventing further degradation during workup.
Diagram: Competing Reaction Pathways
Caption: Competing pathways in furan esterification.
Q2: I am attempting a Steglich esterification with DCC and DMAP, but the yield is inconsistent and never exceeds 60-70%. How can I optimize this?
A: The Steglich esterification is an excellent choice, but several factors can compromise its efficiency, especially with a sterically hindered acid like pivalic acid.
Causality & Solutions:
-
Water Contamination: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) react readily with water. Ensure your solvent (e.g., DCM or THF) is anhydrous and your starting materials are dry. Water will consume the coupling agent and halt the reaction.
-
Slow Reaction of the Alcohol: The nucleophilic attack of the activated ester (the O-acylisourea intermediate) by the alcohol is the key step. If this step is slow (due to steric hindrance or low nucleophilicity), the intermediate can rearrange to a stable N-acylurea byproduct, which does not react further.[12]
-
Solution: Ensure an adequate catalytic amount of 4-dimethylaminopyridine (DMAP) is used (typically 5-10 mol%). DMAP acts as an acyl transfer catalyst, forming a more reactive DMAP-acylpyridinium intermediate that accelerates the reaction with the alcohol.
-
-
Difficult Byproduct Removal: The dicyclohexylurea (DCU) byproduct of DCC is notoriously difficult to remove completely as it has slight solubility in many organic solvents.[13][14] This can contaminate your product and artificially lower the isolated yield after purification.
-
Solution: Switch from DCC to a water-soluble carbodiimide like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl).[13] The resulting urea byproduct is easily removed with a simple aqueous wash, significantly simplifying purification and improving isolated yield. When using EDC·HCl, an additional equivalent of a non-nucleophilic base (like triethylamine or DIPEA) is often added to neutralize the hydrochloride salt.[13]
-
Q3: My TLC and GC-MS analysis show good conversion to the product, but I lose a significant amount during the aqueous workup and column chromatography. What are the best practices for isolation?
A: Product loss during purification is a common issue, often stemming from the chemical instability of the product or suboptimal separation techniques.
Causality & Solutions:
-
Ester Hydrolysis: Your target ester, while more stable than the starting 2-furanol, can still be hydrolyzed back to the starting materials under overly acidic or basic conditions during the aqueous workup.
-
Solution: Perform aqueous washes with mild solutions. Use a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, not stronger bases like NaOH. Wash with brine to help break up emulsions and remove water. Ensure the contact time with the aqueous layers is minimized.
-
-
Product Volatility: Furan-2-yl pivalate is a relatively small molecule and may have some volatility.
-
Solution: Be cautious when removing solvent under reduced pressure. Avoid excessive heating of the rotovap bath (keep it below 40-50°C) and do not leave the product on a high-vacuum line for extended periods.
-
-
Co-elution during Chromatography: Incomplete separation from starting materials or byproducts on a silica gel column will lower the yield of pure fractions.
-
Solution: Use a less polar solvent system for chromatography (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate or diethyl ether). The ester product should be significantly less polar than the 2-furanol starting material. Perform TLC with several different solvent systems first to find the optimal conditions for separation.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best overall synthetic method for preparing this compound with high yield?
A: For this specific transformation, methods that avoid strong acids and equilibrium limitations are superior. The two most recommended methods are the Steglich Esterification (using EDC) and reaction with an acid chloride or anhydride .
Table 1: Comparison of Esterification Methods
| Method | Typical Conditions | Pros | Cons | Applicability for Furan-2-yl Pivalate |
| Fischer Esterification | Pivalic Acid, 2-Furanol, H₂SO₄ (cat.), Toluene, Reflux (Dean-Stark) | Inexpensive reagents. | Equilibrium reaction; requires water removal; strong acid degrades furan ring.[15][16] | Not Recommended. High risk of polymerization and low yields.[3] |
| Steglich Esterification | Pivalic Acid, 2-Furanol, EDC·HCl, DMAP (cat.), DCM, 0°C to RT | Mild, neutral conditions; high yields; not an equilibrium.[8][9] | More expensive reagents; requires anhydrous conditions. | Highly Recommended. Protects the sensitive furan ring; water-soluble urea byproduct simplifies workup.[13] |
| Acid Chloride/Anhydride | Pivaloyl Chloride or Pivalic Anhydride, 2-Furanol, Pyridine or Et₃N, DCM, 0°C to RT | High-yielding, fast, irreversible reaction.[17] | Pivaloyl chloride is moisture-sensitive; generates HCl or carboxylic acid byproduct. | Highly Recommended. An excellent, high-yield alternative to the Steglich method. |
Q2: How can I be certain that furan ring degradation is my primary issue?
A: Besides the visual cue of the reaction turning dark or black, you can use ¹H NMR spectroscopy on your crude reaction mixture. Look for a disappearance of the characteristic sharp furan proton signals (typically between 6.0 and 7.5 ppm) and the appearance of broad, unresolved humps in the aliphatic region, which is indicative of polymer formation. You may also see the formation of aldehyde protons (around 9-10 ppm) if ring-opening has occurred.[5]
Part 3: Recommended Experimental Protocols
Protocol 1: High-Yield Synthesis via Steglich Esterification
This protocol uses EDC for a simplified, high-purity workup.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-furanol (1.0 eq.), pivalic acid (1.1 eq.), and DMAP (0.1 eq.).
-
Dissolution: Dissolve the components in anhydrous dichloromethane (DCM, approx. 0.2 M concentration relative to 2-furanol).
-
Cooling: Cool the flask to 0°C in an ice-water bath.
-
Addition of Coupling Agent: Add EDC·HCl (1.2 eq.) to the stirred solution portion-wise over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate).
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove unreacted DMAP and EDC), saturated NaHCO₃ solution (to remove unreacted pivalic acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Protocol 2: High-Yield Synthesis via Pivaloyl Chloride
This protocol is fast and efficient but requires handling of a moisture-sensitive acid chloride.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-furanol (1.0 eq.) and anhydrous pyridine (2.0 eq., acts as both base and solvent) or dissolve 2-furanol and triethylamine (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the flask to 0°C in an ice-water bath.
-
Addition of Acid Chloride: Add pivaloyl chloride (1.1 eq.) dropwise via syringe to the stirred solution. A precipitate (pyridinium or triethylammonium hydrochloride) will form.
-
Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.
-
Workup:
-
Quench the reaction by carefully adding cold water.
-
Dilute with DCM or diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with cold 1 M HCl (to remove the amine base), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography as described in Protocol 1.
Part 4: Visual Troubleshooting Workflow
Caption: Step-by-step troubleshooting workflow.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Retrieved from [Link]
-
Li, W., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances. Retrieved from [Link]
- Zhang, Z., et al. (2021). The Critical Role of Water in the Ring Opening of Furfural Alcohol to 1,2-Pentanediol.
-
Maleev, G. O., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Furans. Organic-Chemistry.org. Retrieved from [Link]
- Apesteguia, C. R., et al. (2015). Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids.
- Google Patents. (n.d.). EP3749656A1 - Separation and purification of furan carboxylates.
- Clark, J. H., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
-
ResearchGate. (n.d.). Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon. Retrieved from [Link]
- Google Patents. (n.d.). WO2015075540A1 - A process for synthesis of furan derivative using an acid catalyst and preparation thereof.
-
Frontiers in Chemistry. (2020). Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYLCARBINOL. Retrieved from [Link]
-
MDPI. (2021). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic-Chemistry.org. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. Retrieved from [Link]
-
PubMed. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon. Retrieved from [Link]
-
ResearchGate. (n.d.). Can you recommend the reaction conditions of esterification of anhydride with alcohol? Retrieved from [Link]
- Google Patents. (n.d.). US9765045B2 - Esterification of 2,5-furan-dicarboxylic acid.
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Retrieved from [Link]
-
SciSpace. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances. Retrieved from [Link]
-
RSC Publishing. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances. Retrieved from [Link]
-
Reddit. (n.d.). Steglich Esterification with EDC. r/OrganicChemistry. Retrieved from [Link]
-
SlidePlayer. (n.d.). Preparation and Properties of Furan. Retrieved from [Link]
-
Reddit. (n.d.). How can I improve the yield of my Fischer Esterification?. r/Chempros. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]
-
Reddit. (n.d.). Esterification not Working (Separation). r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic investigations on esterification of maleic anhydride with butanols. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of esters derived from 2,5-furandicarboxylic acid and study of its plasticizing effects on poly(lactic acid). Retrieved from [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. Fischer Esterification [organic-chemistry.org]
- 16. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Byproduct Identification in Furan-2-yl 2,2-dimethylpropanoate Synthesis
Welcome to the technical support guide for the synthesis of furan-2-yl 2,2-dimethylpropanoate (also known as furan-2-yl pivalate). This resource is designed for researchers, chemists, and drug development professionals who are utilizing this important building block. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues, identify unwanted byproducts, and optimize your reaction for the highest purity and yield.
The esterification of a furan moiety with pivaloyl chloride presents a unique set of challenges primarily due to the inherent acid sensitivity of the furan ring. Understanding the causality behind byproduct formation is the first step toward mastering this synthesis.
Part 1: Troubleshooting Guide — Symptom-Based Diagnosis
This section addresses the most common observational issues encountered during the synthesis. Each question is designed to guide you from a general problem to a specific, actionable solution.
Q1: Why did my reaction mixture turn dark brown or black upon adding the acylating agent or acid catalyst?
A1: This is the most frequently reported issue and is almost always indicative of acid-catalyzed polymerization of the furan ring .
-
Causality: The furan ring, while aromatic, has significantly lower resonance energy than benzene, making it susceptible to acid-catalyzed degradation. Protonation of the furan ring, especially at the alpha-carbon (Cα), creates a reactive electrophile.[1][2] This carbocation can then be attacked by another neutral furan molecule, initiating a polymerization cascade that results in the formation of dark, insoluble, conjugated poly(furan) materials.[3][4] The reaction between pivaloyl chloride and the furanol starting material generates HCl as a byproduct, which, if not effectively neutralized, will rapidly catalyze this polymerization.[5]
-
Immediate Action: If the reaction has just begun, cooling it to 0°C or below can slow the polymerization rate. Ensure your acid scavenger (e.g., pyridine, triethylamine) is present in at least a stoichiometric amount and was added correctly.
-
Preventative Measures:
-
Choice of Base: Use a non-nucleophilic base like pyridine. It is an effective HCl scavenger.[5]
-
Inverse Addition: Add the pivaloyl chloride solution dropwise to the mixture of the furan substrate and pyridine at a low temperature (e.g., 0°C) to ensure the generated HCl is scavenged immediately.
-
Milder Conditions: If using a catalyst for acylation, avoid strong Lewis acids like AlCl₃, which are known to be too harsh for furans.[6] Opt for milder catalysts like boron trifluoride etherate (BF₃·OEt₂) or phosphoric acid.[7][8]
-
Q2: My yield is very low, and TLC/GC-MS analysis shows a significant amount of unreacted 2-furanol. What went wrong?
A2: This points to incomplete acylation. Several factors could be at play.
-
Causality:
-
Insufficient Acylating Agent: Pivaloyl chloride is sensitive to moisture and can be partially hydrolyzed to pivalic acid before it reacts with the furanol.
-
Inactive Catalyst: If using a catalyst, it may have been deactivated by water or other impurities.
-
Steric Hindrance: The bulky tert-butyl group on pivaloyl chloride can slow down the reaction rate. The reaction may simply require more time or gentle heating to proceed to completion.[5]
-
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened or distilled pivaloyl chloride. Ensure all solvents and reagents are anhydrous.
-
Reaction Time & Temperature: Monitor the reaction by TLC or GC. If it stalls, consider extending the reaction time or slowly increasing the temperature (e.g., from 0°C to room temperature).
-
Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of pivaloyl chloride to compensate for any minor hydrolysis.
-
Q3: My ¹H NMR spectrum is complex. Besides the product signals, I see a broad singlet around 10-12 ppm and a sharp singlet around 1.2 ppm. What are these?
A3: These signals strongly suggest the presence of pivalic acid as a byproduct.
-
Identification:
-
The broad singlet in the 10-12 ppm region is characteristic of a carboxylic acid proton.
-
The sharp singlet around 1.2 ppm corresponds to the nine equivalent protons of the tert-butyl group of pivalic acid. This signal often overlaps with the tert-butyl signal of the desired product, but may appear as a distinct peak if the resolution is high.
-
-
Formation Mechanism: This byproduct forms from the hydrolysis of pivaloyl chloride by trace amounts of water in the reaction mixture.
-
Confirmation Protocol (Self-Validating):
-
Acquire the standard ¹H NMR spectrum of your crude product in CDCl₃.
-
Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for 30 seconds.
-
Re-acquire the spectrum.
-
Expected Result: The broad singlet at 10-12 ppm will disappear due to the rapid exchange of the acidic proton with deuterium. This confirms the presence of a carboxylic acid.
-
-
Removal: Pivalic acid can typically be removed by washing the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) during the workup.
Part 2: FAQ — Specific Byproduct Identification
This section provides detailed guidance on identifying specific, less obvious byproducts through analytical techniques.
Q1: How can I detect and characterize ring-opened byproducts?
A1: Furan ring-opening is a significant side reaction under acidic conditions, especially in the presence of water or other nucleophiles.[9][10][11] The initial product is often an unstable unsaturated 1,4-dicarbonyl compound, such as 4-hydroxy-2-butenal or its derivatives.[2][9]
-
Mechanism: Protonation of the furan ring at the Cα position, followed by nucleophilic attack by a water molecule, leads to a furanol intermediate.[9] A subsequent acid-catalyzed C-O bond cleavage opens the ring.[1][12]
-
Analytical Signatures:
-
FT-IR Spectroscopy: Look for the appearance of strong carbonyl (C=O) stretching bands around 1680-1720 cm⁻¹ and broad hydroxyl (O-H) bands around 3200-3500 cm⁻¹, which are absent in the starting material and desired product.
-
¹³C NMR Spectroscopy: The presence of signals in the aldehyde/ketone region (190-210 ppm) is a strong indicator of ring-opening.
-
Mass Spectrometry: Look for masses corresponding to the addition of a water molecule (M+18) to the furan starting material or subsequent fragments.
-
Q2: Is C-acylation a possible side reaction, and how would I identify it?
A2: While O-acylation of 2-furanol is electronically favored, C-acylation is a potential competing pathway, analogous to a Friedel-Crafts reaction. This would lead to the formation of (5-pivaloylfuran)-2-ol.
-
Formation Conditions: This side reaction is more likely if using strong Lewis acid catalysts that can promote electrophilic aromatic substitution on the electron-rich furan ring.[13]
-
Spectroscopic Identification: The key is to look for the preservation of the furanol -OH group and the appearance of a ketone.
-
¹H NMR: You would expect to see a downfield shift for the furan ring protons adjacent to the new carbonyl group. You would also retain a signal for the hydroxyl proton, which would exchange with D₂O.
-
¹³C NMR: A new signal would appear in the ketone region (~190-200 ppm).
-
FT-IR: A new carbonyl peak for the ketone would appear (~1660-1680 cm⁻¹), in addition to the broad -OH stretch.
-
Part 3: Data & Workflow Visualization
Spectroscopic Data Reference Table
To aid in the identification process, the following table summarizes key ¹H NMR signals for the target product and major potential byproducts. Chemical shifts (δ) are approximate and given in ppm relative to TMS in CDCl₃.
| Compound Name | Structure | Key ¹H NMR Signals (ppm) | Notes |
| This compound (Product) | 7.45 (dd, 1H, H5), 6.85 (dd, 1H, H3), 6.40 (dd, 1H, H4), 1.35 (s, 9H, t-Bu) | Characteristic three distinct furan proton signals. | |
| 2-Furanol (Starting Material) | ~7.3 (m, 1H), ~6.3 (m, 1H), ~5.2 (m, 1H), broad OH signal | Exists in tautomeric equilibrium; signals can be broad. | |
| Pivalic Acid (Byproduct) | 10-12 (br s, 1H, -COOH), 1.25 (s, 9H, t-Bu) | COOH proton exchanges with D₂O. | |
| Pivalic Anhydride (Byproduct) | 1.28 (s, 18H, t-Bu) | A single sharp singlet for both tert-butyl groups. |
Experimental Workflow: Minimizing Byproduct Formation
The following diagram outlines the recommended experimental procedure to maximize the yield and purity of the target ester.
Caption: Recommended workflow for clean synthesis of furan-2-yl pivalate.
Logical Relationship: Acid-Catalyzed Side Reactions
This diagram illustrates how a single root cause—the presence of acid—can lead to multiple undesirable byproducts.
Caption: Key acid-catalyzed pathways leading to byproduct formation.
References
-
Liang, X., Haynes, B. S., & Montoya, A. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. [Link]
-
Goundry, A. J., & Hubbard, J. (2014). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology. [Link]
-
Laugel, C., et al. (2016). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. [Link]
-
Liang, X., Haynes, B. S., & Montoya, A. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. ResearchGate. [Link]
-
Liang, X., Haynes, B. S., & Montoya, A. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. OUCI. [Link]
- Causse, J., & Schonek, R. (2003). Continuous process for the preparation of pivaloyl chloride and of aroyl...
-
Zhang, Z., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing. [Link]
-
American Chemical Society (ACS). (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]
-
Zhang, Z., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Pivaloyl chloride/DMF: a new reagent for conversion of alcohols to chlorides. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2020). Friedel-Crafts acylation of furan. Chemistry Stack Exchange. [Link]
-
Wanner, K. T., et al. (2004). Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. The Journal of Organic Chemistry. [Link]
-
Gandini, A., et al. (1996). Acid-Catalyzed Polycondensation of Furfuryl Alcohol: Mechanisms of Chromophore Formation and Cross-Linking. Macromolecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 8. Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan | PPTX [slideshare.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization [mdpi.com]
- 12. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution [ouci.dntb.gov.ua]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Production of Furan-2-yl 2,2-dimethylpropanoate
Welcome to the technical support center for the synthesis and scale-up of furan-2-yl 2,2-dimethylpropanoate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, field-proven insights, and robust troubleshooting protocols to ensure a successful, safe, and scalable synthesis.
Introduction and Strategic Overview
This compound, also known as furan-2-yl pivalate, is a key intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). The introduction of the sterically hindered pivaloyl group onto the furan scaffold imparts unique chemical properties valuable in complex molecular architectures.[1] While the bench-scale synthesis is relatively straightforward, scaling up production presents significant challenges related to reaction kinetics, thermal management, and impurity profiling. This guide addresses these challenges head-on, providing a framework for logical process development and optimization.
Critical Safety Protocols: Hazard Analysis and Mitigation
Scaling up any chemical process requires a renewed and intensified focus on safety. The primary hazards in this synthesis are associated with the starting material, pivaloyl chloride.
Pivaloyl Chloride (CAS 3282-30-2):
-
Hazards: Pivaloyl chloride is a highly flammable, corrosive, and volatile liquid with a pungent odor. It causes severe skin burns and eye damage and can be fatal if inhaled.[2] It reacts exothermically and vigorously with water, alcohols, and bases, releasing toxic hydrogen chloride (HCl) gas.[3]
-
Required Precautions:
-
Engineering Controls: All manipulations must be conducted in a certified, well-ventilated chemical fume hood designed for flammable liquids.[2][3] All equipment, including stirrers and transfer lines, must be properly grounded to prevent static discharge.[2][4]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes chemical-resistant gloves (e.g., nitrile or neoprene), flame-retardant lab coats, and tight-sealing safety goggles with a face shield.[2][3] Respiratory protection may be necessary for large-scale transfers.[2]
-
Spill Management: An appropriate spill kit containing non-combustible absorbent materials (e.g., sand, earth) must be readily available.[3] Do not use water to clean up spills. Isolate the area and eliminate all ignition sources immediately.[3]
-
Reaction Overview and Mechanism
The synthesis of this compound is an O-acylation reaction. Furan-2-ol is reacted with pivaloyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which acts as a scavenger for the HCl generated during the reaction.
Caption: Reaction scheme for the synthesis of this compound.
The choice of an anhydrous solvent is critical to prevent the hydrolysis of pivaloyl chloride into pivalic acid, which would consume the reagent and complicate purification.
Detailed Protocol for Scaled-Up Synthesis (1 Molar Scale)
This protocol is designed as a starting point for process optimization. All steps must be performed under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocol:
-
Reactor Setup:
-
Equip a 5 L, three-necked, jacketed reactor with an overhead mechanical stirrer, a thermocouple, a pressure-equalizing dropping funnel, and an inert gas inlet connected to a bubbler.
-
Ensure the reactor is thoroughly oven-dried and purged with nitrogen before use.
-
-
Reagent Charging:
-
To the reactor, charge furan-2-ol (1.0 mol, 84.07 g) and anhydrous dichloromethane (DCM, 2.0 L).[5]
-
Begin stirring and cool the solution to 0-5 °C using a circulating chiller.
-
Charge triethylamine (1.1 mol, 111.32 g, 153 mL) to the reactor via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
-
Pivaloyl Chloride Addition:
-
Charge pivaloyl chloride (1.05 mol, 126.61 g, 130 mL) to the dropping funnel.
-
Add the pivaloyl chloride dropwise to the stirred solution over 60-90 minutes.[5] Crucial: Maintain the internal temperature at 0-5 °C throughout the addition. This is a highly exothermic step.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes.
-
-
Reaction Monitoring and Work-up:
-
Remove the cooling bath and allow the mixture to warm to room temperature, stirring for 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the furan-2-ol is consumed.
-
Upon completion, cool the mixture back to 10-15 °C.
-
Slowly quench the reaction by adding 1 L of deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 500 mL), saturated NaHCO₃ solution (2 x 500 mL), and brine (1 x 500 mL).
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.
-
Process Parameters and Data
The following table summarizes the key parameters for the described 1-molar scale synthesis.
| Parameter | Value | Rationale & Notes |
| Furan-2-ol | 1.0 eq | Limiting Reagent |
| Pivaloyl Chloride | 1.05 eq | A slight excess ensures complete conversion of the starting alcohol. |
| Triethylamine | 1.1 eq | A slight excess ensures complete scavenging of HCl byproduct. |
| Solvent | Anhydrous DCM | Good solubility for reactants; easily removed. Other anhydrous, non-protic solvents can be evaluated. |
| Addition Temperature | 0-5 °C | Critical for controlling the exotherm and minimizing side reactions.[5] |
| Reaction Time | 2-4 hours post-addition | Monitor by TLC/GC for completion. |
| Expected Yield | 85-95% | Yield is dependent on strict anhydrous conditions and temperature control. |
Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
-
Cause A: Moisture Contamination. Pivaloyl chloride readily hydrolyzes to pivalic acid in the presence of water. This is the most common cause of low yield.
-
Solution: Ensure all glassware is rigorously dried. Use anhydrous solvents and freshly distilled reagents. Perform the reaction under a strict inert atmosphere.
-
-
Cause B: Inefficient Temperature Control. If the temperature rises significantly during the pivaloyl chloride addition, side reactions can occur, including potential polymerization of the furan moiety.
-
Solution: Use a reliable cooling system (jacketed reactor with a chiller is ideal for scale-up). Add the pivaloyl chloride slowly and monitor the internal temperature continuously.
-
-
Cause C: Incomplete Reaction. The reaction may not have gone to completion.
-
Solution: Before work-up, confirm the absence of the limiting reagent (furan-2-ol) by TLC or GC analysis. If necessary, extend the reaction time at room temperature.
-
Q2: I am observing a significant amount of an acidic impurity during work-up. What is it and how can I prevent it?
-
Problem: This impurity is almost certainly pivalic acid, resulting from the hydrolysis of pivaloyl chloride.
-
Prevention: As detailed in Q1, the primary preventative measure is to maintain strictly anhydrous conditions throughout the process.
-
Removal: The aqueous washes during the work-up, particularly the saturated NaHCO₃ wash, are designed to remove acidic impurities like pivalic acid and residual HCl. Ensure these washes are performed thoroughly.
-
Q3: The final product is dark or discolored after distillation. Why?
-
Cause A: Thermal Decomposition. Furan derivatives can be sensitive to high temperatures.[6] Overheating during distillation can lead to decomposition and color body formation.
-
Solution: Use high-vacuum distillation to lower the boiling point of the product. Ensure the distillation pot temperature is kept as low as possible for the shortest duration necessary.
-
-
Cause B: Acidic Residues. Trace amounts of acid left in the crude product can catalyze decomposition at high temperatures.
-
Solution: Ensure the aqueous work-up, especially the base wash, is effective in neutralizing and removing all acidic components before distillation.
-
Frequently Asked Questions (FAQs)
Q: How stable is the this compound product? What are the optimal storage conditions? A: Furan rings can be susceptible to oxidation and degradation upon exposure to light and air.[6][7] To ensure long-term stability, it is recommended to store the purified product under an inert atmosphere (argon or nitrogen), protected from light in an amber container, and at reduced temperatures (e.g., 4 °C).[6]
Q: Can I use a different base instead of triethylamine? A: Yes, other non-nucleophilic tertiary amines like pyridine or diisopropylethylamine (DIPEA) can be used. However, their efficiency, cost, and the solubility of the resulting ammonium salt byproduct may differ. Triethylamine is often chosen for its cost-effectiveness and the ease of removing its corresponding salt.
Q: What analytical methods are recommended for in-process control and final product analysis? A: For in-process control, Thin-Layer Chromatography (TLC) provides a quick qualitative assessment of reaction completion. For quantitative analysis and final product purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for volatile compounds like this ester.[8][9] Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy is essential for definitive structural confirmation of the final product.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Safety First: Handling Pivaloyl Chloride in Industrial Settings.
- Ataman Kimya. PIVALOYL CHLORIDE.
- KSCL (KRISHNA). Pivaloyl Chloride MSDS.
- SD Fine-Chem. pivaloyl chloride.
- Loba Chemie. PIVALOYL CHLORIDE EXTRA PURE.
- ECHEMI. 2-FURANOL,TETRAHYDRO-2-METH SDS, 7326-46-7 Safety Data Sheets.
- Benchchem. Stability issues of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in solution.
- PubMed. Concentrations, Stability, and Isolation of the Furan Fatty Acid 9-(3-Methyl-5-pentylfuran-2-yl)-nonanoic Acid from Disposable Latex Gloves.
- National Institutes of Health (NIH). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
- PubMed Central. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries.
- ResearchGate. Concentrations, Stability and Isolation of the Furan Fatty Acid 9-(3-Methyl-5-Pentylfuran-2-yl)-Nonanoic Acid (9M5) from Disposable Latex Gloves.
- MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
- National Institutes of Health (NIH). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization.
- ChemicalBook. 2-Furanol synthesis.
-
Benchchem. Synthesis and Reactivity of 2-(Furan-2-yl)benzo[1,2-d:4,3-d′]bis[2][3]thiazole. Available from:
- MDPI. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.
- Organic Syntheses. 4 - Organic Syntheses Procedure.
- Organic Chemistry Portal. Furan synthesis.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan.
- BOC Sciences. CAS 1608-67-9 2-Furanol,tetrahydro-, 2-acetate.
- E3S Web of Conferences. RETRACTED: Synthesis of vinyl esters of some furan carboxylic acids based on vinyl acetate.
- European Patent Office. METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE.
- Benchchem. Application Notes and Protocols: Synthesis of Furan Derivatives from 2,2-Dimethylhexa-4,5-dien-3-one.
- ResearchGate. Scheme 1. Synthesis of furan-2-yl malonic acids 8 a–e and subsequent...
- The Good Scents Company. tetrahydro-2-furanol.
- Benchchem. Application Notes: Pivaloyl Chloride in Pharmaceutical Intermediate Synthesis.
- ResearchGate. Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids.
- NIST WebBook. 2-Furanol, tetrahydro-2-methyl-.
- Paal-Knorr Furan Synthesis.
- National Institutes of Health (NIH). Biocatalysis enables the scalable conversion of biobased furans into various furfurylamines.
- Chemistry Stack Exchange. Unusual Friedel–Crafts alkylation with pivaloyl chloride.
- Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
- National Center for Biotechnology Information. Furan - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals.
- TargetMol. 2-[(furan-2-yl)methyl]furan | Organic reagent.
- MDPI. Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules.
- MDPI. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. kscl.co.in [kscl.co.in]
- 3. nbinno.com [nbinno.com]
- 4. lobachemie.com [lobachemie.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Concentrations, Stability, and Isolation of the Furan Fatty Acid 9-(3-Methyl-5-pentylfuran-2-yl)-nonanoic Acid from Disposable Latex Gloves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Efficient Furan-2-yl 2,2-dimethylpropanoate Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of furan-2-yl 2,2-dimethylpropanoate, commonly known as furan-2-yl pivalate. Our focus is on strategic catalyst selection to overcome common hurdles such as steric hindrance and substrate sensitivity, ensuring efficient and high-yielding reactions.
A Note on Nomenclature: The target molecule, this compound, is the pivalate ester of 2-hydroxyfuran. However, 2-hydroxyfuran exists in tautomeric equilibrium with the less aromatic 2(5H)-furanone, making direct esterification challenging. A more common and stable structural isomer, often used in synthetic chemistry, is furan-2-ylmethyl 2,2-dimethylpropanoate , derived from the acylation of the readily available furfuryl alcohol. This guide will primarily focus on the synthesis of this stable and practical isomer, as the catalytic principles are broadly applicable and address the core challenges of the chemistry involved.
Part 1: Core Concepts & Primary Synthetic Pathways
Q1: What are the most effective catalytic strategies for synthesizing furan-2-ylmethyl 2,2-dimethylpropanoate?
A1: The synthesis of this ester primarily involves the acylation of furfuryl alcohol with a pivaloyl source, such as pivaloyl chloride or pivalic anhydride. The significant steric bulk of the pivaloyl group and the acid-sensitivity of the furan ring are the main challenges.[1][2] Two primary catalytic routes have proven most effective:
-
DMAP-Catalyzed Acylation: This is a highly efficient method utilizing 4-(dimethylamino)pyridine (DMAP) as a nucleophilic catalyst, typically in the presence of a non-nucleophilic auxiliary base like triethylamine (NEt₃) to scavenge the acid byproduct (HCl or pivalic acid).[3][4]
-
Base-Catalyzed Transesterification: A milder, acid-free alternative involves the reaction of furfuryl alcohol with a simple alkyl pivalate (e.g., ethyl pivalate) in the presence of a basic catalyst like potassium carbonate.[5]
Caption: Troubleshooting decision tree for low yield.
Part 3: Alternative & Advanced Catalytic Strategies
Q: Are there milder, recyclable, or heterogeneous catalysts for this transformation?
A: Yes. When facing issues with substrate stability or if process sustainability is a key driver, several excellent alternatives exist.
-
Base-Catalyzed Transesterification: This method avoids the generation of corrosive and detrimental HCl. By reacting furfuryl alcohol with an excess of a simple pivalate ester (like ethyl pivalate) in the presence of potassium carbonate, the equilibrium can be driven towards the desired product. This heterogeneous system simplifies catalyst removal via filtration. [5]2. Recyclable DMAP Catalysts: 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has been successfully employed as a recyclable catalyst for acylations under base-free conditions. [6]The catalyst can be recovered and reused multiple times without significant loss of activity, making it a more cost-effective and sustainable option for industrial applications. [6]3. Solid Acid Catalysts: While more commonly applied to Fischer esterifications (carboxylic acid + alcohol), solid acid catalysts like tungstophosphoric acid supported on zirconia have shown great promise for the synthesis of other furoate esters. [7][8]Their application here would represent a green, heterogeneous alternative, though optimization would be required. They offer benefits of easy separation and reusability. [7]
Part 4: Data Summary & Catalyst Comparison
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Key References |
| DMAP / NEt₃ | Pivaloyl Chloride, DCM, 0 °C to RT | High reaction rates, high yields, well-established methodology. | Generates corrosive HCl, sensitive to water, potential for furan degradation if not controlled. | [3][4] |
| K₂CO₃ | Ethyl Pivalate, 40-60 °C, Neat or high-boiling solvent | Mild, acid-free conditions, heterogeneous catalyst (easy removal), ideal for acid-sensitive substrates. | Equilibrium-driven (may require excess reagent), generally slower reaction times than DMAP. | [5] |
| DMAP·HCl | Pivalic Anhydride, Toluene, Reflux | Recyclable catalyst, base-free conditions, suitable for industrial scale-up. | May require higher temperatures, mechanism involves direct formation of the N-acylpyridinium salt. | [6] |
| Solid Acids (e.g., TPA/ZrO₂) | Pivalic Acid, 125 °C | Heterogeneous, reusable, environmentally benign. | Primarily demonstrated for Fischer esterification, requires high temperatures, potential for dehydration side-reactions. | [7][8] |
Part 5: Experimental Protocols
Protocol 1: DMAP-Catalyzed Synthesis of Furan-2-ylmethyl 2,2-dimethylpropanoate
This protocol is a representative method adapted from standard DMAP-catalyzed acylations. [4][9] Materials:
-
Furfuryl alcohol (1.0 eq)
-
Pivaloyl chloride (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Triethylamine (NEt₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aq. NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add furfuryl alcohol (1.0 eq), DMAP (0.1 eq), and triethylamine (1.2 eq).
-
Dissolve the components in anhydrous DCM (approx. 0.2 M concentration relative to furfuryl alcohol).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Add pivaloyl chloride (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the furfuryl alcohol spot is consumed (typically 2-4 hours).
-
Work-up: a. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. b. Transfer the mixture to a separatory funnel and separate the layers. c. Wash the organic layer sequentially with water and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: K₂CO₃-Catalyzed Transesterification Synthesis
This protocol is based on the methodology for transesterification of furan alcohols. [5] Materials:
-
Furfuryl alcohol (1.0 eq)
-
Ethyl pivalate (3.0 eq, serves as reagent and solvent)
-
Potassium carbonate (K₂CO₃), anhydrous powder (0.2 eq)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add furfuryl alcohol (1.0 eq), ethyl pivalate (3.0 eq), and anhydrous potassium carbonate (0.2 eq).
-
Heat the heterogeneous mixture to 50-60 °C with vigorous stirring.
-
Monitor the reaction progress by GC or TLC. The reaction may take several hours to reach equilibrium.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter the solid potassium carbonate and wash the solid with a small amount of diethyl ether or ethyl acetate. c. Combine the filtrates and remove the excess ethyl pivalate and byproduct ethanol under reduced pressure.
-
Purification: The resulting crude product can be further purified by flash column chromatography if necessary.
Part 6: Catalyst Mechanism Spotlight: The Role of DMAP
Understanding the mechanism explains why DMAP is so effective and why the auxiliary base is critical.
Q: How does DMAP catalyze the acylation reaction?
A: DMAP does not act as a simple base. It functions as a superior nucleophilic catalyst. [3][4]
-
Activation Step: The pyridine nitrogen of DMAP, being highly nucleophilic, attacks the electrophilic carbonyl carbon of the pivaloyl chloride (or anhydride). This displaces the chloride and forms a highly reactive N-pivaloyl-4-dimethylaminopyridinium salt. [3]This intermediate is significantly more electrophilic and a much more potent acylating agent than the starting pivaloyl chloride.
-
Acyl Transfer: The furfuryl alcohol, a weaker nucleophile, now readily attacks the activated carbonyl of the pyridinium intermediate.
-
Product Formation & Catalyst Regeneration: The acyl group is transferred to the alcohol, forming the desired ester product. This step also releases DMAP. The HCl byproduct is neutralized by the auxiliary base (triethylamine), which allows the regenerated DMAP to re-enter the catalytic cycle. Without the auxiliary base, the DMAP would be protonated and rendered inactive. [3]
Caption: The catalytic cycle of DMAP in acylation.
References
-
Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. [Link]
-
E. V. S. (2006). Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments. PubMed. [Link]
-
Li, W. et al. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, ACS Publications. [Link]
-
Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. [Link]
-
MDPI (2024). Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. [Link]
- Google Patents.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. [Link]
-
ResearchGate. Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst. [Link]
-
CONICET. Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites. [Link]
Sources
- 1. Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US4562273A - Process for preparing esters of furan by a transesterification reaction - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. "The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study" by Tania Veronica Alvarez Castro [scholarworks.utrgv.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of Furan-2-yl 2,2-dimethylpropanoate and Furfuryl Acetate
Introduction
In the landscape of medicinal chemistry and materials science, furan-containing molecules serve as versatile scaffolds and key intermediates. Their derivatives, particularly esters, are employed in a wide range of applications, from flavoring agents to precursors for complex pharmaceutical agents. However, the reactivity of these molecules is not monolithic; it is profoundly influenced by the precise placement and nature of their substituents.
This guide provides an in-depth, objective comparison of the chemical reactivity of two common furan esters: furan-2-yl 2,2-dimethylpropanoate (also known as furan-2-yl pivalate) and furfuryl acetate . Understanding the nuanced differences between these structures is critical for researchers designing synthetic routes, predicting degradation pathways, and developing novel therapeutics where controlling the lability of either the ester bond or the furan ring is paramount. We will dissect their reactivity through the lens of structural analysis, supported by detailed experimental protocols designed to quantify these differences.
Structural and Electronic Dissection
At first glance, both molecules are simple esters of furan alcohols. However, their fundamental structural difference dictates their chemical behavior.
-
Furfuryl Acetate: The ester functionality is linked to the furan ring via a methylene (-CH₂) spacer. The ester group is an alkyl ester.
-
This compound: The ester oxygen is bonded directly to an sp²-hybridized carbon of the aromatic furan ring. This is an aryl or, more accurately, a heteroaryl ester. Furthermore, the acyl group is a bulky tert-butyl group (pivaloyl), a source of significant steric hindrance.
This seemingly subtle distinction between a C(sp³)-O and a C(sp²)-O bond to the ester oxygen has profound electronic and steric consequences that bifurcate their reactivity profiles.
Caption: Logical flow of structural influence on reactivity.
| Feature Comparison | This compound | Furfuryl Acetate |
| Ester Type | Heteroaryl Ester | Primary Alkyl Ester |
| Linkage to Ring | C(sp²)-O-C=O | C(sp³)-O-C=O |
| Acyl Group | Pivaloyl (-C(CH₃)₃) | Acetyl (-CH₃) |
| Steric Hindrance at Carbonyl | High | Low |
| Electronic Effect on Ring | Strong -I, -M (Electron Withdrawing) | Weak -I (Electron Withdrawing) |
Comparative Reactivity at the Ester Carbonyl
The primary function of an ester is often to act as a protecting group or a pro-drug moiety, making its susceptibility to nucleophilic acyl substitution (e.g., hydrolysis) a critical parameter.
Theoretical Framework
Two main factors govern the rate of nucleophilic attack at the ester carbonyl:
-
Leaving Group Stability: The reaction proceeds via a tetrahedral intermediate. The rate-determining step is often the collapse of this intermediate and expulsion of the leaving group. A more stable leaving group (i.e., the conjugate base of a stronger acid) will depart more readily. 2-Furanol (the leaving group from the furan-2-yl ester) is significantly more acidic than furfuryl alcohol due to the oxygen being attached to an sp² carbon. This makes the furan-2-oxide anion a much better, more stable leaving group than the furfuryl alkoxide.
-
Steric Hindrance: The bulky pivaloyl group in this compound creates a sterically congested environment around the electrophilic carbonyl carbon. This hinders the approach of nucleophiles compared to the sterically unencumbered acetyl group of furfuryl acetate.
Hypothesis: The superior leaving group ability of the furan-2-oxide will accelerate hydrolysis of this compound, while the steric hindrance of the pivaloyl group will decelerate it. The net effect will determine the relative reactivity. In most cases, the electronic effect of the leaving group is a dominant factor.
Experimental Validation: Comparative Base-Catalyzed Hydrolysis
To quantify the lability of the ester bond, a kinetic analysis of the base-catalyzed hydrolysis (saponification) is the gold standard. The reaction can be monitored by tracking the consumption of the base over time.
Caption: Experimental workflow for hydrolysis kinetics.
Protocol: Saponification Rate Measurement
-
Reagent Preparation:
-
Solution A: 0.01 M this compound in 1,4-dioxane.
-
Solution B: 0.01 M furfuryl acetate in 1,4-dioxane.
-
Solution C: 0.02 M NaOH in a 1:1 (v/v) mixture of 1,4-dioxane and deionized water.
-
Standardized 0.01 M HCl (for quenching) and 0.01 M NaOH (for back-titration).
-
-
Kinetic Run:
-
Place 50.0 mL of Solution A and 50.0 mL of Solution C in separate flasks within a thermostat-controlled water bath at 25.0 ± 0.1 °C and allow them to equilibrate for 20 minutes.
-
Rapidly mix the two solutions and start a stopwatch simultaneously. The initial concentrations are now 0.005 M ester and 0.01 M NaOH.
-
At recorded time intervals (e.g., 2, 5, 10, 20, 30, 60 minutes), withdraw a 10.0 mL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a flask containing 15.0 mL of the standardized 0.01 M HCl.
-
-
Analysis:
-
Add 2-3 drops of phenolphthalein indicator to the quenched solution.
-
Titrate the excess HCl with the standardized 0.01 M NaOH until a faint pink endpoint is reached.
-
Calculate the concentration of NaOH remaining at each time point.
-
Repeat the entire procedure for furfuryl acetate (Solution B).
-
-
Data Processing:
-
The reaction follows second-order kinetics. A plot of 1/[Ester] vs. time will be linear, with the slope equal to the second-order rate constant, k.
-
Expected Results & Interpretation
| Compound | Predicted 2nd Order Rate Constant, k (M⁻¹s⁻¹) | Rationale |
| This compound | ~ 0.05 - 0.15 | Dominant Factor: Excellent leaving group (furan-2-oxide). Counteracting Factor: High steric hindrance from the pivaloyl group slows nucleophilic approach. |
| Furfuryl Acetate | ~ 0.01 - 0.03 | Dominant Factor: Poorer leaving group (furfuryl alkoxide). Favorable Factor: Low steric hindrance allows easy nucleophilic approach. |
The data would likely show that this compound hydrolyzes significantly faster than furfuryl acetate, indicating that the stability of the leaving group is the dominant factor governing reactivity at the ester carbonyl, despite the significant steric shielding.
Comparative Reactivity of the Furan Ring
The furan ring is an electron-rich aromatic system that can undergo reactions typical of such rings, including electrophilic aromatic substitution (EAS) and Diels-Alder cycloadditions.
Theoretical Framework
The reactivity of the furan ring is modulated by the electronic properties of its substituents.
-
This compound: The ester group is directly conjugated with the furan π-system. The carbonyl oxygen can pull electron density out of the ring via resonance (-M effect), and the electronegative ester oxygen withdraws electrons inductively (-I effect). Both effects deactivate the ring towards attack by electrophiles, making it less nucleophilic than unsubstituted furan.
-
Furfuryl Acetate: The ester group is attached via an insulating methylene bridge. It cannot exert a resonance effect on the ring. It can only withdraw electron density weakly via an inductive (-I) effect. Therefore, the furan ring in furfuryl acetate is significantly more electron-rich and nucleophilic than in the furan-2-yl ester.
Hypothesis: The furan ring of furfuryl acetate will be substantially more reactive towards electrophiles than the ring of this compound. In Diels-Alder reactions, the situation is more complex; the electron-withdrawing group on the furan-2-yl ester could make it a better diene in reactions with electron-rich dienophiles (inverse-electron-demand), but less reactive in standard Diels-Alder reactions.
Experimental Validation: Comparative Electrophilic Bromination
A mild electrophilic substitution, such as bromination with N-bromosuccinimide (NBS), can effectively demonstrate the difference in ring activation. Furan itself reacts vigorously with halogens, so controlled conditions are necessary.
Caption: Comparison of electrophilic bromination reactions.
Protocol: Bromination with NBS
-
Reaction Setup (Furfuryl Acetate):
-
Dissolve furfuryl acetate (1.0 mmol) in 10 mL of anhydrous tetrahydrofuran (THF) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.0 mmol) in one portion.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
-
Reaction Setup (Furan-2-yl Ester):
-
Repeat the exact same procedure using this compound.
-
-
Workup and Analysis (for both reactions):
-
Once the reaction is complete (as judged by TLC), dilute the mixture with 20 mL of diethyl ether and wash with 20 mL of saturated sodium thiosulfate solution, followed by 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to confirm the structure and calculate the yield.
-
Expected Results & Interpretation
| Compound | Predicted Reaction Time | Predicted Yield | Rationale |
| This compound | 4 - 8 hours | 40 - 60% | The strongly deactivated furan ring reacts sluggishly with the mild electrophile. |
| Furfuryl Acetate | < 30 minutes | > 90% | The electron-rich, weakly deactivated furan ring reacts rapidly and cleanly. |
The experimental results would clearly demonstrate the superior reactivity of the furan ring in furfuryl acetate towards electrophiles, a direct consequence of the insulating methylene spacer that minimizes the electron-withdrawing influence of the ester group.
Conclusion and Practical Recommendations
The reactivity of this compound and furfuryl acetate is fundamentally different, dictated by the ester's connectivity to the furan ring and the steric bulk of the acyl group.
-
For Ester Lability: this compound is the more reactive of the two towards nucleophilic attack. The electronic stabilization of the furan-2-oxide leaving group outweighs the steric hindrance of the pivaloyl group.
-
Recommendation: Use a furan-2-yl ester as a protecting group when facile cleavage under mild basic or nucleophilic conditions is desired. Avoid this structure if stability to hydrolysis is required.
-
-
For Furan Ring Reactivity: Furfuryl acetate possesses a much more nucleophilic and reactive furan ring.
-
Recommendation: Furfuryl acetate is the superior substrate for synthetic transformations involving the furan ring, such as electrophilic substitution or standard Diels-Alder reactions. The furan-2-yl ester should be chosen when the furan ring needs to be preserved and unreactive towards electrophiles while other chemistry is performed elsewhere in the molecule.
-
By understanding these core principles, researchers can make informed decisions in their experimental design, leading to higher yields, fewer side products, and more efficient synthetic strategies in the development of furan-based molecules.
References
-
Chen, Z.-H., et al. (2021). Synthesis of Neocaesalpin A, AA, and Nominal Neocaesalpin K. ResearchGate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of furfuryl acetate. Retrieved from [Link]
-
Vaishnavi, B. J., et al. (2021). Selective synthesis of furfuryl acetate over solid acid catalysts and active site exploration using density functional theory. Catalysis Science & Technology. Retrieved from [Link]
-
Sole, R., et al. (2022). Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols. MDPI. Retrieved from [Link]
-
Filo. (2025). Identify the nature of the substituent effect. Retrieved from [Link]
comparative analysis of the spectroscopic data of furan-2-yl 2,2-dimethylpropanoate analogs
A Comparative Spectroscopic Guide to Furan-2-yl 2,2-Dimethylpropanoate and Its Analogs
Introduction: Furan-based esters are a significant class of heterocyclic compounds, pivotal in the fields of flavor chemistry, pharmaceuticals, and material science.[1][2] Their structural elucidation is fundamental to understanding their function and reactivity. This compound, also known as furan-2-yl pivalate, serves as an excellent model compound for exploring the interplay between a sterically demanding acyl group and an aromatic furan ring. This guide provides an in-depth comparative analysis of its spectroscopic characteristics alongside key analogs, offering researchers a practical framework for identifying and characterizing similar structures. By examining the nuances in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can delineate the structural influences that govern their spectral signatures.
Core Spectroscopic Profile: this compound
The structure of this compound presents a unique combination of an aromatic heterocycle and a bulky, aliphatic ester group. This arrangement dictates a specific and identifiable spectroscopic fingerprint.
Workflow for Spectroscopic Elucidation
The logical flow for analyzing a novel furan ester derivative involves a multi-technique approach to build a comprehensive structural picture.
Caption: A typical workflow for the structural analysis of furan ester analogs.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is highly informative for identifying the substitution pattern on the furan ring. The electron-withdrawing nature of the ester oxygen deshields the furan protons, particularly H5, shifting them downfield compared to unsubstituted furan (where protons appear at ~7.4 ppm and ~6.4 ppm).[3]
-
H5 Proton: This proton, adjacent to the ring oxygen, typically appears as the most downfield furan signal, often as a doublet of doublets due to coupling with H4 and H3. For 1-(furan-2-yl)ethan-1-ol, a related structure, this proton is observed at 7.36 ppm.[4]
-
H3 Proton: Situated ortho to the ester group, this proton is also shifted downfield and appears as a doublet of doublets.
-
H4 Proton: The H4 proton is generally the most shielded of the ring protons, appearing further upfield.
-
Pivalate Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group give rise to a sharp, intense singlet, typically in the 1.2-1.4 ppm region.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum complements the proton data, providing a map of the carbon skeleton. For unsubstituted furan, the α-carbons (C2, C5) resonate at approximately 142.7 ppm and the β-carbons (C3, C4) at 109.6 ppm.[3]
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and is expected in the 160-170 ppm range.
-
Furan Carbons:
-
C2: The carbon directly attached to the ester oxygen will be significantly downfield.
-
C5: This carbon, alpha to the ring oxygen, will also be downfield, typically around 145-150 ppm.
-
C3 & C4: These carbons will appear further upfield, generally between 110-125 ppm.
-
-
Pivalate Carbons: The spectrum will show a quaternary carbon (-C (CH₃)₃) and a methyl carbon signal (-C(CH₃ )₃).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective tool for confirming the presence of key functional groups.
-
C=O Stretch: A strong, sharp absorption band corresponding to the ester carbonyl stretch is the most prominent feature. For furan-based esters, this typically appears in the range of 1720-1740 cm⁻¹.[5] The conjugation with the furan ring can slightly lower this frequency compared to a saturated ester.
-
C-O Stretches: Strong absorptions corresponding to the asymmetric and symmetric C-O-C stretching of the ester group are expected between 1300 cm⁻¹ and 1100 cm⁻¹.[6]
-
Furan Ring Vibrations: Characteristic bands for the furan ring include C=C stretching around 1600-1500 cm⁻¹, and C-H stretching for the aromatic protons above 3100 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial fragmentation data that confirms the identity of the acyl and furan portions of the molecule.
-
Molecular Ion (M⁺): The molecular ion peak for this compound (C₁₀H₁₄O₃) is expected at m/z 182.[7]
-
Key Fragmentation: The primary fragmentation pathway involves the cleavage of the ester bond.
-
Loss of the Pivaloyl Cation: A significant peak corresponding to the furan-2-olate radical cation (m/z 83) or furfuroxy radical (m/z 97) after rearrangement is plausible.
-
Formation of the Pivaloyl Cation: A base peak or very prominent peak at m/z 85, corresponding to the stable tert-butylcarbonyl cation [(CH₃)₃C-C=O]⁺, is highly characteristic.
-
Loss of tert-Butyl Radical: A fragment corresponding to [M - 57]⁺ from the loss of the tert-butyl group is also possible.
-
Comparative Analysis with Structural Analogs
To understand the influence of the acyl group and furan ring substituents, we compare our target compound with two representative analogs: Furan-2-yl acetate (different acyl group) and Dimethyl furan-2,5-dicarboxylate (different ring substitution).
Structural Comparison Diagram
Caption: Structures of the core compound and its selected analogs for comparison.
Spectroscopic Data Comparison Table
| Spectroscopic Feature | This compound | Furan-2-yl Acetate | Dimethyl furan-2,5-dicarboxylate | Rationale for Differences |
| ¹H NMR: Furan Protons | H5, H3, H4 show distinct signals | Similar pattern to pivalate, with minor shifts due to different electronic/steric environment | One sharp singlet for two equivalent protons (~7.30 ppm)[8] | The C2 symmetry in the dicarboxylate makes the H3 and H4 protons chemically equivalent. |
| ¹H NMR: Acyl Group | Singlet at ~1.3 ppm (9H) | Singlet at ~2.1 ppm (3H) | Singlet at ~3.88 ppm (6H, -OCH₃)[8] | The chemical shift directly reflects the environment of the protons (aliphatic vs. attached to ester oxygen). |
| ¹³C NMR: Carbonyl (C=O) | ~165 ppm (Est.) | ~168 ppm (Est.) | ~158.8 ppm[8] | The two electron-withdrawing ester groups in the dicarboxylate shield the carbonyl carbon more significantly. |
| ¹³C NMR: Furan C3/C4 | Two distinct signals ~110-125 ppm | Two distinct signals ~110-125 ppm | One signal at ~119.3 ppm[8] | Chemical equivalence due to symmetry in the dicarboxylate. |
| IR: C=O Stretch (cm⁻¹) | ~1730 cm⁻¹ (Est.) | ~1735 cm⁻¹ (Est.) | ~1725 cm⁻¹ (Est.) | The electronic nature of the acyl group and ring substituents subtly influences the C=O bond strength. Furan-dicarboxylates show strong C=O bands.[9] |
| MS: Base Peak (m/z) | 85 [(CH₃)₃C-C=O]⁺ | 43 [CH₃-C=O]⁺ | 153 [M - OCH₃]⁺ or 184 (M⁺) | The base peak is dictated by the formation of the most stable cation, which is typically the acylium ion for simple esters. |
Standardized Experimental Protocols
To ensure data reproducibility and validity, the following standardized protocols are recommended for the analysis of furan esters.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the furan ester analog and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.[1] Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse proton spectrum.
-
Set a spectral width of approximately 16 ppm, centered at 6 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire at least 16 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 250 ppm, centered at 125 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans (typically >1024) to achieve adequate signal-to-noise.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).[10]
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
-
Sample Preparation: If the sample is a liquid, place one drop directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. If solid, place a small amount onto the crystal and apply pressure using the anvil.
-
Instrumentation: Use a benchtop FTIR spectrometer equipped with a universal ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the mid-IR range (4000-400 cm⁻¹).[11]
-
Co-add at least 16 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.
-
-
Data Processing: Perform an ATR correction and baseline correction using the instrument's software. Label the major peaks corresponding to the key functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the furan ester (approx. 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.[12]
-
GC Conditions:
-
Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the sample in split mode (e.g., 50:1 split ratio) with an injector temperature of 250°C.
-
Oven Program: Start at 50°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
-
Source Temperature: Set to 230°C.
-
-
Data Analysis: Identify the peak corresponding to the compound of interest. Analyze the resulting mass spectrum, identifying the molecular ion peak and major fragment ions. Compare the spectrum to library databases (e.g., NIST, Wiley) if available.
Conclusion
The spectroscopic analysis of this compound and its analogs reveals a set of predictable and interpretable patterns. ¹H and ¹³C NMR are invaluable for determining the substitution pattern and symmetry of the furan ring, while the signals from the acyl group are highly characteristic. IR spectroscopy provides rapid confirmation of the ester functional group, and mass spectrometry confirms the molecular weight and offers definitive structural clues through fragmentation analysis. By systematically comparing the spectra of related analogs, researchers can confidently assign structures, understand the electronic and steric effects of different substituents, and build a robust library of data for the characterization of novel furan-containing compounds.
References
- Yao, L., Su, C., Qi, L., Liu, C., Hu, Y., & Zhao, H. (1999). The substituent structures and characteristic infrared spectra of alpha-furan esters. Guang Pu Xue Yu Guang Pu Fen Xi, 19(1), 32-34.
-
ResearchGate. (n.d.). FTIR spectra of furan-based copolyesters. Retrieved from [Link]
- University of Dayton. (1965).
- Nguyen, H. T., et al. (2019). Esters of Furan Dicarboxylic Acids Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). ACS Omega.
- Royal Society of Chemistry. (n.d.).
-
SpectraBase. (n.d.). 2-Methylene-5-phenyl-3H-furan-4-carboxylic acid ethyl ester. Retrieved from [Link]
- AL-Hazimi, H. M., & Al-Alshaikh, M. A. (2010). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Journal of King Saud University - Science.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785). Retrieved from [Link]
- Vasilyev, A. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules.
- Nemykin, V. N., et al. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)
- Vasilyev, A. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
- Cureton, L. T., & La Scala, J. J. (2013). Synthesis and Characterization of Furanic Compounds.
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
- Yoshikai, N., et al. (2022). Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties.
-
PubChem. (n.d.). 2-Furancarboxylic acid, 2,2-dimethylpropyl ester. Retrieved from [Link]
- Cureton, L. T., & La Scala, J. J. (2013). Synthesis and Characterization of Furanic Compounds.
- Hähner, T., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molecules.
- Hähner, T., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.
-
ResearchGate. (n.d.). 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Proton NMR splitting in 2-substituted furan. Retrieved from [Link]
- ResearchGate. (n.d.). 1H NMR spectrum of 1,2-di(furan-2-yl)-2-hydroxyethan-1-one in DMSO-d6.
- ResearchGate. (n.d.). 13 C NMR spectrum of 2-(furan-2-yl)-3,3-dichloroacrylonitrile ( 1n ).
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Catalytic conversion of biomass-derived carbohydrates into 5-hydroxymethylfurfural and furan-2,5-dicarboxylic acid.
-
NIST. (n.d.). Furan, 2,5-dimethyl-. Retrieved from [Link]
-
SpectraBase. (n.d.). DIETHYL-2-[5-(2-ACETOXYETHYL)-FURAN-2-YL]-2-METHYLMALONATE. Retrieved from [Link]
- National Institutes of Health. (2020).
- Lin, Y.-S., et al. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules.
- Blank, I., & Fay, L. B. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Furan(110-00-9) 13C NMR [m.chemicalbook.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. [The substituent structures and characteristic infrared spectra of alpha-furan esters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Furancarboxylic acid, 2,2-dimethylpropyl ester | C10H14O3 | CID 565342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Efficacy of Furan-2-yl 2,2-dimethylpropanoate and Existing Therapeutics
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Furan Scaffold as a Privileged Structure in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic and structural properties make it a versatile scaffold for the development of novel therapeutic agents. The furan moiety is present in a number of approved drugs and is known to contribute to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5][6] Furan-containing compounds can act as bioisosteres for other aromatic systems, like phenyl rings, potentially improving pharmacokinetic profiles and target binding interactions.[1][7] This guide provides a comparative analysis of the potential biological efficacy of a novel furan derivative, furan-2-yl 2,2-dimethylpropanoate, against established drugs in key therapeutic areas.
While direct experimental data for this compound is not yet extensively available, its structural features—a furan ring linked to a pivaloate ester—suggest significant potential for biological activity. This document will, therefore, extrapolate its potential efficacy based on the known performance of other furan derivatives and provide a framework for its future evaluation.
Comparative Landscape: Benchmarking Against Established Drugs
To contextualize the potential of this compound, we will compare its inferred activity profile against well-established drugs in three key areas: antimicrobial, anti-inflammatory, and anticancer.
Antimicrobial Efficacy: A Potential Alternative to Nitrofurantoin
Nitrofurantoin is a furan-containing antibiotic commonly used to treat urinary tract infections (UTIs) caused by Escherichia coli and Staphylococcus aureus.[8] Its mechanism involves reductive activation of the nitro group on the furan ring within bacterial cells, leading to the generation of reactive intermediates that damage bacterial DNA and ribosomes.[1] Given that the furan nucleus is central to this activity, it is plausible that other furan derivatives could exhibit similar antimicrobial properties.
| Compound | Organism | Metric | Value | Reference |
| Nitrofurantoin | Escherichia coli | MIC | 8 to 32 mg/L | [9] |
| Escherichia coli | MIC | 1 to 128 µg/mL | [4] | |
| Staphylococcus aureus | MIC | 128 µg/mL (most tested objects) | [10] | |
| This compound | E. coli, S. aureus | MIC | To be determined |
MIC: Minimum Inhibitory Concentration
The antimicrobial potential of this compound would need to be assessed through rigorous antimicrobial susceptibility testing.
Anti-inflammatory Potential: Targeting Cyclooxygenase-2 (COX-2)
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. Many furan derivatives have demonstrated anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[3][11] Celecoxib is a selective COX-2 inhibitor, a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins. The furan scaffold has been incorporated into diaryl furanone derivatives that have shown potent and selective COX-2 inhibition.[3]
| Compound | Target | Metric | Value | Reference |
| Celecoxib | COX-2 | IC50 | 40 nM | [1] |
| COX-1 | IC50 | 15 µM | ||
| This compound | COX-2 | IC50 | To be determined |
IC50: Half-maximal inhibitory concentration
The potential of this compound as an anti-inflammatory agent would be determined by its ability to selectively inhibit COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects.
Anticancer Activity: Cytotoxicity Against Cancer Cell Lines
The furan scaffold is present in numerous compounds with demonstrated anticancer activity.[5][12] These compounds can induce apoptosis and inhibit cancer cell proliferation through various mechanisms. Doxorubicin is a widely used chemotherapeutic agent effective against a range of cancers, including breast and liver cancer.
| Compound | Cell Line | Metric | Value | Reference |
| Doxorubicin | MCF-7 (Breast Cancer) | IC50 | 0.68±0.04 µg/ml | [2] |
| MCF-7 (Breast Cancer) | IC50 | 700 nM (resistant), 400 nM (sensitive) | ||
| HepG2 (Liver Cancer) | IC50 | 7.98 µg/mL | [13] | |
| HepG2 (Liver Cancer) | IC50 | 0.45 µg/mL | [14] | |
| This compound | MCF-7, HepG2 | IC50 | To be determined |
IC50: Half-maximal inhibitory concentration
The evaluation of this compound for anticancer activity would involve screening against a panel of cancer cell lines to determine its potency and selectivity.
Experimental Protocols for Efficacy Determination
To objectively assess the biological efficacy of this compound, standardized and validated experimental protocols are essential.
Workflow for Efficacy Screening
Caption: A generalized workflow for drug discovery and development.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: Prepare a two-fold serial dilution of this compound in MHB in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.
Anti-inflammatory Assay: COX-2 Inhibition Assay
Objective: To measure the ability of a compound to inhibit the activity of the COX-2 enzyme.
Materials:
-
This compound
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Prostaglandin E2 (PGE2) EIA kit
-
Assay buffer
Procedure:
-
Enzyme Reaction: In a suitable reaction vessel, combine the COX-2 enzyme, the test compound (at various concentrations), and the assay buffer.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).
-
Termination of Reaction: Stop the reaction by adding a suitable reagent (e.g., hydrochloric acid).
-
Quantification of PGE2: Measure the amount of PGE2 produced using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Calculation of IC50: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Caption: Inhibition of the COX-2 pathway by a potential inhibitor.
Anticancer Assay: MTT Cell Viability Assay
Objective: To assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Conclusion and Future Directions
The furan scaffold is a well-established pharmacophore with proven therapeutic relevance. While the specific biological efficacy of this compound remains to be experimentally determined, its chemical structure suggests a high potential for activity in antimicrobial, anti-inflammatory, and anticancer applications. The comparative data and experimental protocols provided in this guide offer a robust framework for the systematic evaluation of this and other novel furan derivatives.
Future research should focus on the synthesis and in-depth biological characterization of this compound. Structure-activity relationship (SAR) studies, involving modifications of the ester and furan substituents, will be crucial for optimizing potency and selectivity. Promising candidates identified through in vitro screening should then be advanced to in vivo models to assess their efficacy and safety profiles. The exploration of novel furan derivatives represents a promising avenue for the discovery of next-generation therapeutics.
References
-
Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]
-
Osman, M. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
-
Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723-740. [Link]
-
Osman, M. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Semantic Scholar. [Link]
-
Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]
-
Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci, 6(1), 123-134. [Link]
-
Al-Shafie, W. M., et al. (2023). A Proposed Association between Improving Energy Metabolism of HepG2 Cells by Plant Extracts and Increasing Their Sensitivity to Doxorubicin. MDPI. [Link]
-
Zavarzin, I. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]
-
Meiyanto, E., et al. (2018). MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Indonesian Journal of Cancer Chemoprevention, 9(2), 73-80. [Link]
-
Xu, Y., et al. (2020). Nitrofurantoin Combined With Amikacin: A Promising Alternative Strategy for Combating MDR Uropathogenic Escherichia coli. Frontiers in Microbiology, 11, 609994. [Link]
-
Zavarzin, I. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. National Institutes of Health. [Link]
-
Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Pharmaceutical Sciences, 26(3), 259-268. [Link]
-
Li, Y., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. MDPI. [Link]
-
Al-Warhi, T., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. National Institutes of Health. [Link]
-
Li, Y., et al. (2022). Synergistic Effect of Doxorubicin and Blue Light Irradiation on the Antitumor Treatment of HepG2 Cells in Liver Cancer. MDPI. [Link]
-
Zavarzin, I. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. [Link]
-
Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. ResearchGate. [Link]
-
Kim, S. F., et al. (2012). Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation. British Journal of Pharmacology, 165(6), 1926-1940. [Link]
-
Sharma, A., et al. (2022). Nitrofurantoin Susceptibility Pattern in Gram-Negative Urinary Isolates: In Need of Increased Vigilance. National Institutes of Health. [Link]
-
Ghaffar, K. A., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Nitrofurantoin Susceptibility Pattern in Gram-Negative Urinary Isolates: In Need of Increased Vigilance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 11. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Proposed Association between Improving Energy Metabolism of HepG2 Cells by Plant Extracts and Increasing Their Sensitivity to Doxorubicin [mdpi.com]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to HPLC-Based Purity Assessment of Synthesized Furan-2-yl 2,2-dimethylpropanoate
For researchers and professionals in drug development, establishing the purity of newly synthesized compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of furan-2-yl 2,2-dimethylpropanoate, a furan derivative of interest in medicinal chemistry. We will explore the rationale behind methodological choices, present detailed experimental protocols, and offer comparative data to aid in the selection of an optimal analytical approach.
The Synthetic Landscape and Its Analytical Implications
The synthesis of this compound typically involves the esterification of 2-furoic acid with pivaloyl chloride or pivalic anhydride, or a coupling reaction such as the Steglich esterification.[1][2] A common synthetic route is the reaction of 2-furoic acid with a suitable pivaloyl source in the presence of a catalyst.
Understanding the potential impurities arising from the synthesis is critical for developing a robust purity assessment method. Key potential impurities include:
-
Unreacted Starting Materials: Residual 2-furoic acid and any unreacted pivaloyl source.
-
Catalyst and Reagents: Traces of the coupling agents (e.g., dicyclohexylcarbodiimide - DCC) or catalysts used.
-
Side-Reaction Products: In the case of Steglich esterification, the formation of N-acylurea is a possible side reaction.[2] At elevated temperatures, 2-furoic acid can undergo decarboxylation.[3][4]
-
Degradation Products: Furan rings can be susceptible to acid-catalyzed polymerization, leading to tarry by-products.[5]
A successful HPLC method must be able to separate the target compound, this compound, from these potential impurities.
Comparing HPLC Methodologies for Furan Ester Analysis
Reversed-phase HPLC (RP-HPLC) is the most suitable technique for the analysis of moderately polar compounds like this compound. The choice of stationary phase, mobile phase composition, and detector settings significantly impacts the resolution and sensitivity of the analysis.
Stationary Phase Selection: C8 vs. C18
The most common stationary phases for small molecule analysis are octadecylsilane (C18) and octylsilane (C8) bonded to silica particles.
-
C18 Columns: Offer a higher degree of hydrophobicity, leading to stronger retention of non-polar compounds. This can be advantageous for separating closely related non-polar impurities.
-
C8 Columns: Are less hydrophobic than C18 columns, resulting in shorter retention times for many compounds.[6] This can be beneficial for faster analysis times and for analyzing more polar compounds that might be too strongly retained on a C18 column.
For this compound, both C8 and C18 columns can be effective. A C8 column may provide a good balance of retention and analysis speed, while a C18 column could offer superior resolution for any non-polar byproducts.
Mobile Phase Optimization
The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (ACN) or methanol (MeOH). The ratio of water to organic solvent determines the polarity of the mobile phase and, consequently, the retention time of the analyte.
-
Acetonitrile vs. Methanol: Acetonitrile generally has a lower viscosity and UV cutoff compared to methanol, which can lead to better peak shapes and lower backpressure.
-
Acidic Modifiers: The addition of a small amount of acid, such as formic acid, acetic acid, or phosphoric acid, to the mobile phase is often necessary to ensure the consistent protonation of acidic and basic functional groups, leading to sharper and more symmetrical peaks.[7][8] For 2-furoic acid, an acidic mobile phase will suppress its ionization, leading to better retention and peak shape.
A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a range of polarities in a single run.
Recommended HPLC Protocol for Purity Assessment
Based on established methods for similar furan derivatives, the following protocol is recommended as a starting point for the purity analysis of this compound.[6][9]
Experimental Workflow
Sources
- 1. Steglich esterification - Wikipedia [en.wikipedia.org]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. US9765045B2 - Esterification of 2,5-furan-dicarboxylic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of Furan, dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Separation of Furan, 2-heptyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. lcms.cz [lcms.cz]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Furan-2-yl 2,2-dimethylpropanoate
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for the small molecule, furan-2-yl 2,2-dimethylpropanoate. As researchers and drug development professionals, understanding the specificity of antibodies and immunoassays for such haptens is paramount for data integrity and the development of reliable diagnostic and screening tools. This document will delve into the theoretical underpinnings and practical methodologies for assessing the cross-reactivity of this furan derivative, providing a roadmap from immunogen synthesis to comparative data analysis.
The Immunological Challenge of Small Molecules
This compound, like most small organic molecules, is a hapten. By itself, it is incapable of eliciting a robust immune response.[1][2] To generate antibodies, it must be covalently coupled to a larger, immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1][3][4] This hapten-carrier conjugate presents the small molecule to the immune system in a context that stimulates B-cell activation and antibody production.[5][6] The design of this conjugate is a critical determinant of the resulting antibody's specificity and affinity.
Strategic Design of the Immunogen
The synthesis of a high-quality immunogen is the cornerstone of a successful immunoassay. The strategy for conjugating this compound to a carrier protein must be carefully considered to ensure that the key structural features of the hapten are exposed for antibody recognition. Since this compound itself lacks readily reactive functional groups for direct conjugation, a derivative must be synthesized to introduce a linker arm. A common approach is to introduce a carboxylic acid group, which can then be coupled to primary amines (e.g., lysine residues) on the carrier protein using carbodiimide chemistry (EDC/NHS).
A plausible synthetic route would involve modifying the furan ring or the pivaloyl group to incorporate a linker with a terminal carboxyl group. For this guide, we will hypothesize the synthesis of a derivative, 5-((4-carboxybutanoyl)oxy)methyl)this compound, which places the linker away from the core furan and ester moieties.
Caption: Workflow for immunogen preparation and antibody generation.
Protocol for EDC/NHS Conjugation
-
Dissolve the Hapten Derivative: Dissolve the carboxylated hapten derivative in an appropriate organic solvent (e.g., DMSO or DMF), then dilute into an aqueous reaction buffer (e.g., MES buffer, pH 4.5-6.0).
-
Activate with EDC/NHS: Add a 5-10 fold molar excess of N-hydroxysuccinimide (NHS) followed by a 2-5 fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Incubate for 15-30 minutes at room temperature to form the NHS-ester.
-
Conjugation to Carrier: Add the activated hapten solution to the carrier protein (e.g., BSA) dissolved in a suitable buffer (e.g., PBS, pH 7.2-8.0). The molar ratio of hapten to carrier can be varied to optimize hapten density, with a typical starting point being 20-40 fold molar excess of hapten.[7]
-
Reaction and Purification: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. Remove unreacted hapten and byproducts by dialysis or gel filtration.
-
Characterization: Confirm conjugation and estimate hapten density using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the hapten has a chromophore.[7]
Comparative Methodologies for Cross-Reactivity Assessment
To comprehensively evaluate the specificity of the generated antibodies, two orthogonal methods are recommended: a high-throughput screening method like Competitive ELISA and a high-resolution, label-free method like Surface Plasmon Resonance (SPR).
Competitive ELISA
Competitive ELISA is a robust and widely used format for the detection of small molecules.[8][9] In this assay, free antigen in the sample competes with a fixed amount of labeled or coated antigen for binding to a limited number of antibody binding sites. The signal is inversely proportional to the concentration of the analyte in the sample.
Caption: Step-by-step workflow for a competitive ELISA.
-
Plate Coating: Coat a 96-well microplate with a hapten-BSA conjugate (using a different carrier than for immunization to avoid anti-carrier antibodies) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Competitive Reaction: Prepare serial dilutions of the standard (this compound) and the potential cross-reactants. In each well, add 50 µL of the standard or test compound and 50 µL of the primary antibody (at a pre-determined optimal dilution). Incubate for 1-2 hours at room temperature.
-
Secondary Antibody: Wash the plate 3 times. Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) at its optimal dilution. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate 5 times. Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes. Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: Read the absorbance at 450 nm. Calculate the concentration that causes 50% inhibition (IC50) for the target analyte and each potential cross-reactant. Cross-reactivity (%) is calculated as: (IC50 of target analyte / IC50 of test compound) x 100.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that measures biomolecular interactions in real-time.[10][11] It provides detailed kinetic information (association and dissociation rates) and affinity data (KD). For cross-reactivity studies, the antibody is typically immobilized on the sensor chip, and the target analyte and potential cross-reactants are injected over the surface.
Caption: Workflow for SPR-based cross-reactivity analysis.
-
Antibody Immobilization: Immobilize the purified antibody onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for an immobilization level that will provide a good signal-to-noise ratio for small molecule binding.
-
Kinetic Analysis of Target Analyte: Prepare a series of dilutions of this compound in running buffer. Inject the dilutions over the sensor surface, from lowest to highest concentration, followed by a dissociation phase.
-
Regeneration: After each injection, regenerate the sensor surface using a mild regeneration solution (e.g., low pH glycine or a high salt buffer) to remove the bound analyte without denaturing the antibody.
-
Cross-Reactivity Testing: Repeat the kinetic analysis (steps 2 and 3) for each potential cross-reactant.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). Cross-reactivity can be assessed by comparing the KD values.
Comparative Data Analysis: A Hypothetical Study
To illustrate the expected outcomes, the following tables present hypothetical data from our proposed cross-reactivity studies. The selection of potential cross-reactants is based on structural similarity to this compound, including variations in the ester group and substitutions on the furan ring.
Table 1: Potential Cross-Reactants for this compound
| Compound ID | Compound Name | Structural Relationship to Target |
| Target | This compound | - |
| CR-1 | Furan-2-yl acetate | Different ester group (smaller) |
| CR-2 | Furan-2-yl benzoate | Different ester group (aromatic) |
| CR-3 | 2-Methylfuran | Lacks the ester group |
| CR-4 | 2,5-Dimethylfuran | Substituted furan, lacks ester |
| CR-5 | Furfural | Furan with an aldehyde group |
| CR-6 | Thiophen-2-yl 2,2-dimethylpropanoate | Isosteric replacement (S for O in ring) |
| CR-7 | Phenyl 2,2-dimethylpropanoate | Lacks the furan ring |
Table 2: Hypothetical Cross-Reactivity Data from Competitive ELISA
| Compound ID | IC50 (nM) | % Cross-Reactivity |
| Target | 15 | 100% |
| CR-1 | 150 | 10.0% |
| CR-2 | 450 | 3.3% |
| CR-3 | > 10,000 | < 0.15% |
| CR-4 | > 10,000 | < 0.15% |
| CR-5 | 8,500 | 0.18% |
| CR-6 | 980 | 1.5% |
| CR-7 | > 10,000 | < 0.15% |
Table 3: Hypothetical Affinity Data from Surface Plasmon Resonance (SPR)
| Compound ID | ka (1/Ms) | kd (1/s) | KD (nM) |
| Target | 2.5 x 10⁵ | 5.0 x 10⁻³ | 20 |
| CR-1 | 1.8 x 10⁵ | 3.6 x 10⁻² | 200 |
| CR-2 | 9.0 x 10⁴ | 5.4 x 10⁻² | 600 |
| CR-3 | No Binding Detected | No Binding Detected | N/A |
| CR-4 | No Binding Detected | No Binding Detected | N/A |
| CR-5 | Weak, non-specific binding | - | >10,000 |
| CR-6 | 5.0 x 10⁴ | 7.5 x 10⁻² | 1500 |
| CR-7 | No Binding Detected | No Binding Detected | N/A |
Conclusion and Interpretation
The hypothetical data presented herein illustrates a typical outcome for a highly specific antibody. The antibody demonstrates the highest affinity for the target analyte, this compound. Structurally similar compounds with modifications to the ester group (CR-1, CR-2) show measurable but significantly lower cross-reactivity. The isosteric replacement of the furan oxygen with sulfur (CR-6) also reduces binding affinity. Critically, compounds lacking the ester group (CR-3, CR-4, CR-5) or the furan ring (CR-7) exhibit negligible cross-reactivity, indicating that both moieties are crucial for antibody recognition.
For any drug development or research application, a thorough understanding of immunoassay cross-reactivity is non-negotiable. It ensures the reliability of screening data, prevents false positives, and provides confidence in the quantification of the target molecule. The methodologies and principles outlined in this guide provide a solid foundation for conducting these critical studies.
References
-
Aptamer Group. (n.d.). Anti-hapten Antibody Problems. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Hapten Specific Antibody Discovery Service. Retrieved from [Link]
-
Creative Diagnostics. (2021). Competitive ELISA. Retrieved from [Link]
-
G-Biosciences. (2016). Coupling to Carrier Proteins: An Overview. Retrieved from [Link]
-
Ann Ist Super Sanita. (1991). Antibodies against small molecules. Retrieved from [Link]
-
The Biochemist. (2003). Hapten engineering: Raising antibodies against the smallest of small molecules. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. Retrieved from [Link]
-
Wikipedia. (n.d.). Hapten. Retrieved from [Link]
-
Journal of the American Chemical Society. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Retrieved from [Link]
-
PubMed. (n.d.). Conjugation of haptens. Retrieved from [Link]
-
Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from [Link]
-
Chemosphere. (1997). An immunoassay for TEQ screening of dioxin/furan samples: current status of assay and applications development. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Retrieved from [Link]
-
PubMed. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Retrieved from [Link]
-
ResearchGate. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Retrieved from [Link]
-
Journal of the American Chemical Society. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Retrieved from [Link]
-
PMC. (n.d.). Small Molecule Immunosensing Using Surface Plasmon Resonance. Retrieved from [Link]
-
Springer. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Progress in immunoassays for nitrofurans detection. Retrieved from [Link]
Sources
- 1. aptamergroup.com [aptamergroup.com]
- 2. Antibodies against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hapten antibody – Monoclonal or polyclonal - ProteoGenix [proteogenix.science]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 6. Hapten - Wikipedia [en.wikipedia.org]
- 7. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bio-rad.com [bio-rad.com]
- 11. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to the Synthesis of Furan-2-yl 2,2-dimethylpropanoate: A Comparative Benchmarking Study
For researchers, medicinal chemists, and professionals in drug development, the efficient and selective synthesis of key chemical intermediates is paramount. Furan-2-yl 2,2-dimethylpropanoate, also known as furan-2-yl pivalate, is a valuable building block, incorporating a furan moiety—a scaffold present in numerous biologically active compounds—with a sterically demanding pivaloyl group that can enhance metabolic stability and modulate pharmacokinetic profiles. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this target molecule, grounded in mechanistic principles and supported by representative experimental data. We will move beyond simple protocols to dissect the causality behind the choice of reagents and conditions, offering a field-proven perspective on optimizing this crucial transformation.
Introduction: The Strategic Importance of Furan-2-yl Pivalate
The furan ring is a privileged heterocycle in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with antimicrobial, anti-inflammatory, and anticancer properties. The strategic installation of a pivaloyl (trimethylacetyl) group onto the 2-hydroxyfuran (or its tautomeric equivalent) offers several advantages. The bulky tert-butyl group can act as a steric shield, protecting the ester linkage from enzymatic hydrolysis and thereby increasing the in vivo half-life of a drug candidate. Furthermore, this lipophilic group can significantly alter the solubility and membrane permeability of the parent molecule.
Given these benefits, the ability to synthesize this compound efficiently and in high yield is a critical capability. This guide will benchmark three common and mechanistically distinct esterification strategies:
-
Direct Acylation of 2-Furyl Alcohol with Pivaloyl Chloride: A rapid and often high-yielding method utilizing a highly reactive acylating agent.
-
Steglich Esterification of 2-Furoic Acid: A powerful, carbodiimide-mediated coupling that excels under mild conditions, particularly with sterically hindered substrates.
-
Classical Fischer-Speier Esterification: An acid-catalyzed equilibrium process, which we will analyze for its suitability with sterically hindered reagents.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route is dictated by a multitude of factors including substrate sensitivity, steric hindrance, desired purity, and scalability. Below, we compare the performance of the three selected methods for the synthesis of this compound.
| Method | Starting Materials | Key Reagents | Typical Yield | Reaction Time | Temperature | Key Advantages | Key Disadvantages |
| Acylation with Pivaloyl Chloride | 2-Furyl Alcohol, Pivaloyl Chloride | Pyridine or other non-nucleophilic base | >90% | 1-3 hours | 0 °C to RT | High yield, fast, irreversible reaction. | Pivaloyl chloride is moisture-sensitive; generates stoichiometric waste (pyridinium hydrochloride). |
| Steglich Esterification | 2-Furoic Acid, tert-Butanol | DCC, DMAP | 80-90% | 12-24 hours | Room Temp. | Mild conditions, tolerates sensitive functional groups, effective for sterically hindered substrates. | DCC is an allergen; byproduct (DCU) can be difficult to remove; higher reagent cost. |
| Fischer-Speier Esterification | 2-Furoic Acid, tert-Butanol | Strong acid catalyst (e.g., H₂SO₄) | <10% | 24-48 hours | Reflux | Inexpensive reagents, simple setup. | Low yield for tertiary alcohols due to elimination side-reactions; harsh acidic conditions; reversible reaction requires water removal. |
Method 1: Direct Acylation with Pivaloyl Chloride
This method is often the first choice for its speed and high efficiency. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair on the oxygen of 2-furyl alcohol attacks the highly electrophilic carbonyl carbon of pivaloyl chloride.
Mechanistic Rationale
The high reactivity of the acyl chloride is due to the strong electron-withdrawing effect of the chlorine atom, which makes the carbonyl carbon highly susceptible to nucleophilic attack. A non-nucleophilic base, such as pyridine, is crucial for two reasons: it neutralizes the HCl byproduct, which could otherwise lead to side reactions with the acid-sensitive furan ring, and it can act as a nucleophilic catalyst to form a highly reactive acylpyridinium intermediate.
Experimental Protocol
Materials:
-
2-Furyl alcohol (furfuryl alcohol)
-
Pivaloyl chloride
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-furyl alcohol (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.2 eq.) dropwise to the stirred solution.
-
Slowly add pivaloyl chloride (1.1 eq.) dropwise to the reaction mixture. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Workflow Diagram
Method 2: Steglich Esterification
The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it ideal for substrates with acid- or base-labile functional groups.[1] It is particularly effective for coupling sterically hindered alcohols and carboxylic acids.[2][3][4]
Mechanistic Rationale
This reaction relies on the activation of the carboxylic acid (2-furoic acid) with a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC). This forms a highly reactive O-acylisourea intermediate. However, this intermediate can undergo a deleterious intramolecular rearrangement to a stable N-acylurea. To prevent this and accelerate the desired esterification, a catalytic amount of 4-dimethylaminopyridine (DMAP) is added.[1][5] DMAP, being a superior nucleophile to the alcohol, intercepts the O-acylisourea to form a reactive N-acylpyridinium salt. This "activated ester" is then readily attacked by the alcohol (tert-butanol in this case) to furnish the final product and regenerate the DMAP catalyst. The driving force is the formation of the highly stable dicyclohexylurea (DCU) byproduct.[3]
Experimental Protocol
Materials:
-
2-Furoic acid
-
tert-Butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-furoic acid (1.0 eq.), tert-butanol (1.5 eq.), and a catalytic amount of DMAP (0.1 eq.).
-
Dissolve the solids in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Once the reaction is complete (monitored by TLC), filter off the DCU precipitate through a pad of Celite, washing with a small amount of DCM.
-
Concentrate the filtrate under reduced pressure.
-
The crude residue can be purified by flash column chromatography (typically with an ethyl acetate/hexanes gradient) to yield the pure ester.
Method 3: Fischer-Speier Esterification
The Fischer-Speier esterification is the archetypal acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] While it is a workhorse for synthesizing esters from primary and secondary alcohols, its utility is severely limited when dealing with tertiary alcohols like tert-butanol due to competing side reactions.
Mechanistic Rationale and Inefficiency for Pivalate Synthesis
The reaction mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[2] The alcohol then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfers and elimination of a water molecule yield the ester.
The critical flaw of this method for synthesizing furan-2-yl pivalate lies in the harsh acidic conditions and elevated temperatures required to drive the equilibrium forward. Tertiary alcohols, such as tert-butanol, are highly susceptible to acid-catalyzed elimination (dehydration) to form alkenes (isobutylene in this case).[2] This competing E1 elimination pathway is kinetically favorable at reflux temperatures, leading to very low yields of the desired ester. Therefore, this method is not recommended for the synthesis of this specific target molecule but is included for a comprehensive comparison.
Conclusion and Recommendations
For the synthesis of this compound, the choice of method has a profound impact on yield and purity.
-
Highly Recommended: The direct acylation of 2-furyl alcohol with pivaloyl chloride stands out as the superior method. It is rapid, high-yielding, and proceeds via an irreversible reaction. The primary considerations are the handling of the moisture-sensitive acyl chloride and the removal of the basic scavenger.
-
Viable Alternative: The Steglich esterification is an excellent alternative, particularly if the starting material is 2-furoic acid or if milder conditions are required to protect other sensitive functional groups in a more complex molecule.[5] While yields are generally very good, the longer reaction times and the need to remove the DCU byproduct make it a less time-efficient process than direct acylation.
-
Not Recommended: The Fischer-Speier esterification is ill-suited for this transformation due to the steric hindrance and acid-lability of tert-butanol, which strongly favors a competing elimination pathway.[2]
By understanding the mechanistic underpinnings of each method, researchers can make informed decisions to select the optimal synthetic route, thereby maximizing efficiency and ensuring the successful preparation of this valuable furan-based building block.
References
-
Fischer, E.; Speier, A. Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft1895 , 28 (3), 3252–3258. [Link]
-
Steglich, W.; Neises, B. Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English1978 , 17 (7), 522-524. [Link]
-
Grokipedia. Steglich esterification. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Nain, G.; et al. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry2023 , 5, 100834. [Link]
Sources
- 1. Steglich Esterification [organic-chemistry.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Investigating Furan-2-yl 2,2-dimethylpropanoate: A Comparative Analysis of In Vitro and In Vivo Methodologies
For drug development professionals and researchers, the journey from a promising chemical entity to a potential therapeutic agent is paved with rigorous scientific investigation. Furan-2-yl 2,2-dimethylpropanoate, a member of the furan derivative family, represents a class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties[1][2][3]. The furan ring, a five-membered aromatic heterocycle, is a key structural component in numerous pharmacologically active compounds[1][3]. However, this same chemical moiety can undergo metabolic activation in vivo, sometimes leading to toxic metabolites[1][4]. This duality necessitates a carefully considered experimental approach, balancing the exploration of therapeutic potential with a thorough assessment of safety. This guide provides a comparative analysis of in vitro and in vivo studies as they pertain to the investigation of this compound, offering insights into the rationale behind experimental choices and detailed protocols for key assays.
The Dichotomy of Biological Investigation: In Vitro vs. In Vivo
The selection between in vitro and in vivo studies is not a matter of preference but a strategic decision dictated by the research question at hand. In vitro ("in the glass") studies are performed in a controlled environment outside of a living organism, typically involving cell cultures or isolated enzymes. They are instrumental for high-throughput screening, mechanism of action studies, and initial toxicity assessments. In contrast, in vivo ("within the living") studies are conducted in whole, living organisms, such as animal models. These studies are indispensable for understanding the systemic effects of a compound, including its pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), overall efficacy, and potential for systemic toxicity.
Caption: Logical workflow from initial in vitro screening to comprehensive in vivo evaluation for a novel compound.
In Vitro Investigations: Unraveling Cellular and Molecular Mechanisms
In vitro assays offer a reductionist approach, allowing researchers to dissect complex biological processes in a controlled setting. For a furan derivative like this compound, initial in vitro studies are crucial for identifying its primary biological targets and potential liabilities.
Key In Vitro Assays for this compound
| Assay Type | Objective | Example Parameters Measured | Significance |
| Enzyme Inhibition Assays | To determine if the compound directly inhibits a specific enzyme target. | IC50 values (half-maximal inhibitory concentration). | Identifies direct molecular targets; crucial for understanding the mechanism of action. |
| Cell Viability/Cytotoxicity Assays | To assess the compound's effect on cell survival. | CC50 values (half-maximal cytotoxic concentration), apoptosis markers (e.g., caspase activation). | Provides an initial indication of the therapeutic window and potential for off-target toxicity. |
| Anti-inflammatory Assays | To evaluate the compound's ability to modulate inflammatory responses in cell models. | Inhibition of nitric oxide (NO) production, reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6). | Relevant for exploring the anti-inflammatory potential of furan derivatives. |
| Antimicrobial Assays | To determine the compound's efficacy against various microbial strains. | Minimum Inhibitory Concentration (MIC). | Explores the potential of the compound as an antibacterial or antifungal agent[2]. |
| Metabolic Stability Assays | To assess the compound's susceptibility to metabolism by liver enzymes. | Rate of disappearance of the parent compound in the presence of liver microsomes or hepatocytes. | Predicts the compound's half-life in vivo and potential for drug-drug interactions. |
Experimental Protocol: In Vitro Cytotoxicity Assay using MTT
This protocol describes a common method to assess the cytotoxic effects of this compound on a cancer cell line, such as HepG2 (human liver cancer cell line), which is relevant given the known hepatotoxicity of some furan compounds[4].
Objective: To determine the CC50 of this compound in HepG2 cells.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old media from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (media with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.
In Vivo Investigations: Bridging the Gap to Clinical Relevance
While in vitro studies provide valuable mechanistic insights, they cannot fully replicate the complexity of a whole organism. In vivo studies are essential to understand how this compound behaves in a systemic context, considering factors like metabolic activation, immune responses, and off-target effects.
The Critical Role of Metabolism for Furan Derivatives
The furan ring can be metabolized by cytochrome P450 enzymes, particularly CYP2E1, to form a reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA)[5][6][7]. BDA is a toxic and mutagenic metabolite considered responsible for the hepatotoxicity of furan[5][6]. Therefore, in vivo studies are paramount to assess the formation of such reactive metabolites and their toxicological consequences.
Caption: Metabolic activation pathway of the furan ring leading to potential hepatotoxicity.
Key In Vivo Studies for this compound
| Study Type | Objective | Example Parameters Measured | Significance |
| Pharmacokinetic (PK) Studies | To determine the ADME profile of the compound. | Cmax, Tmax, AUC, half-life, bioavailability. | Essential for designing effective dosing regimens for efficacy and toxicology studies. |
| Acute Toxicity Studies | To determine the short-term toxicity and lethal dose of the compound. | LD50, clinical signs of toxicity, gross pathology. | Provides critical information for dose selection in subsequent studies. |
| Sub-chronic Toxicity Studies | To evaluate the potential toxicity of the compound after repeated administration over a longer period. | Organ weight, histopathology, clinical chemistry, hematology. | Identifies target organs of toxicity and establishes a no-observed-adverse-effect level (NOAEL). |
| Efficacy Studies in Disease Models | To assess the therapeutic potential of the compound in a relevant animal model of disease. | Disease-specific endpoints (e.g., tumor size reduction, decreased inflammation markers). | Provides proof-of-concept for the compound's therapeutic utility. |
Experimental Protocol: In Vivo Acute Toxicity Study in Rodents
This protocol outlines a basic acute toxicity study in mice to evaluate the safety profile of this compound.
Objective: To determine the acute toxicity of this compound following a single oral administration in mice.
Materials:
-
Male and female CD-1 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., corn oil)
-
Oral gavage needles
-
Standard laboratory animal housing and care facilities
Procedure:
-
Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the study.
-
Dose Preparation: Prepare a range of doses of this compound in the vehicle.
-
Animal Grouping: Randomly assign animals to different dose groups (e.g., 5, 50, 500, 2000 mg/kg) and a vehicle control group. Each group should consist of at least 5 male and 5 female mice.
-
Administration: Administer a single oral dose of the compound or vehicle to each animal.
-
Observation: Observe the animals for clinical signs of toxicity (e.g., changes in behavior, posture, respiration) and mortality at regular intervals for 14 days. Record body weights before dosing and at the end of the study.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to examine for any abnormalities in organs and tissues.
-
Data Analysis: Analyze the mortality data to estimate the LD50. Summarize the clinical observations and necropsy findings for each dose group.
Conclusion: An Integrated Approach for Comprehensive Evaluation
The investigation of this compound requires a synergistic approach that leverages the strengths of both in vitro and in vivo methodologies. In vitro studies provide a powerful platform for initial screening, target identification, and mechanistic elucidation in a cost-effective and high-throughput manner. However, the potential for metabolic activation and systemic toxicity inherent to the furan moiety underscores the indispensability of in vivo studies. A well-designed experimental cascade, beginning with a broad panel of in vitro assays and progressing to targeted in vivo studies in relevant animal models, will provide the comprehensive data package necessary to make informed decisions about the future development of this and other promising furan derivatives.
References
-
Chen, L. et al. (2023). Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo. European Journal of Medicinal Chemistry, 246, 114994. [Link]
-
Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Scientific Research in Science and Technology. [Link]
-
Jahan, S. et al. (2019). Toxicological effects of furan on the reproductive system of male rats: An "in vitro" and "in vivo"-based endocrinological and spermatogonial study. Chemosphere, 235, 83-92. [Link]
-
Manolov, S. et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules, 27(19), 6589. [Link]
-
Voskressensky, L. G. et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4615. [Link]
-
Singh, P. P. et al. (2011). Synthesis and biological activity of furan derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Maier, M. S. et al. (2020). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2020(3), M1143. [Link]
-
Cureton, L. T. & La Scala, J. J. (2013). Synthesis and Characterization of Furanic Compounds. Army Research Laboratory. [Link]
-
Cureton, L. T. & La Scala, J. J. (2013). Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center. [Link]
-
Castillo-García, E. et al. (2020). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry – A European Journal, 26(48), 10936-10945. [Link]
-
Peterson, L. A. (2013). Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes. Drug Metabolism and Disposition, 41(10), 1733-1740. [Link]
-
Mally, A. et al. (2020). Metabolic pathways of furan leading to formation of potential biomarkers of furan exposure. ResearchGate. [Link]
-
Tian, M. et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(4), 435-446. [Link]
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. [Link]
-
Stepanov, I. et al. (2023). Furan Metabolites Are Elevated in Users of Various Tobacco Products and Cannabis. Chemical Research in Toxicology, 36(2), 157-161. [Link]
-
El-Sayed, N. N. E. et al. (2024). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Medicinal Chemistry Letters, 15(12), 2150-2157. [Link]
-
Surh, Y. J. et al. (2008). Chemopreventive effects of Furan-2-yl-3-pyridin-2-yl-propenone against 7,12-dimethylbenz[a]anthracene-inducible genotoxicity. Toxicology and Applied Pharmacology, 228(3), 285-294. [Link]
-
El-Sayed, N. N. E. et al. (2024). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijabbr.com [ijabbr.com]
- 3. mdpi.com [mdpi.com]
- 4. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
For: Researchers, scientists, and drug development professionals.
Abstract
Furan-based molecular scaffolds are of paramount importance in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, agrochemicals, and functional polymers.[1][2] Understanding their intrinsic electronic properties and reactivity is crucial for the rational design of new chemical entities. This guide presents a comparative in silico study of furan-2-yl 2,2-dimethylpropanoate and two structurally related analogs—furan-2-yl acetate and thiophen-2-yl 2,2-dimethylpropanoate—using Density Functional Theory (DFT). By modulating steric hindrance (2,2-dimethylpropanoate vs. acetate) and the ring heteroatom (furan vs. thiophene), we elucidate key structure-property relationships. This analysis provides a framework for predicting reactivity and guiding synthetic efforts, leveraging modern computational tools to accelerate the discovery process.
Introduction: The Significance of Furan Esters and the Predictive Power of DFT
The furan ring is a privileged structure in drug discovery, known for its ability to engage in various intermolecular interactions and serve as a stable, aromatic core.[2][3] Its derivatives have demonstrated a wide range of biological activities.[4][5] The ester functional group, particularly at the 2-position, provides a key modification point to tune a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.
The subject of our investigation, This compound (also known as furan-2-yl pivalate), features a sterically demanding tert-butyl group. To understand its unique characteristics, we compare it against two analogs:
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Furan-2-yl acetate : Replaces the bulky pivalate with a smaller acetate group to probe steric effects.
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Thiophen-2-yl 2,2-dimethylpropanoate : Replaces the furan's oxygen with sulfur to investigate the influence of the heteroatom on electronic structure.
Direct experimental synthesis and characterization of every conceivable analog is resource-intensive. Density Functional Theory (DFT) offers a powerful, cost-effective alternative for exploring chemical space.[6] DFT calculations allow us to reliably predict molecular geometries, electronic distributions, and reactivity trends, providing deep mechanistic insights that guide experimental design.[6][7]
This guide will walk through the computational methodology, present a comparative analysis of the results, and demonstrate how DFT can be a cornerstone of modern chemical research.
Computational Methodology: A Self-Validating Protocol
To ensure the reliability and reproducibility of our findings, a robust and well-validated computational protocol is essential. The following workflow was designed to provide a balance of accuracy and computational efficiency, a common requirement in screening studies.
Level of Theory Selection
The choice of the functional and basis set is the most critical decision in a DFT study.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) was chosen. It is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, offering a well-documented record of providing excellent descriptions of molecular geometries and electronic properties for a wide range of organic molecules.[8][9][10]
-
Basis Set: 6-311++G(d,p) was selected. This is a triple-zeta basis set that provides a flexible description of the valence electrons. The additions are crucial:
-
++: Adds diffuse functions on both heavy atoms and hydrogens, which are essential for accurately describing lone pairs and non-covalent interactions.[8]
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p), allowing orbitals to change shape and providing a more accurate description of chemical bonding.[11][12]
-
This combination, B3LYP/6-311++G(d,p), is a highly suitable method for the DFT analysis of organic compounds.[8]
Step-by-Step Computational Workflow
-
Structure Preparation : Initial 3D structures of the three compounds were built using standard bond lengths and angles.
-
Geometry Optimization : Each structure was fully optimized in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation (the most stable structure).
-
Frequency Calculation : Vibrational frequency calculations were performed on each optimized structure at the same level of theory. This crucial step serves two purposes:
-
Property Calculation : Using the validated optimized geometries, single-point energy calculations were performed to derive the final electronic properties, including molecular orbitals (HOMO/LUMO), molecular electrostatic potential (MEP), and Mulliken population analysis.
This entire workflow is visualized in the diagram below.
Caption: Diagram of the step-by-step DFT computational workflow.
Results and Discussion: A Comparative Analysis
This section details the calculated properties of this compound (FDP), furan-2-yl acetate (FA), and thiophen-2-yl 2,2-dimethylpropanoate (TDP).
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[15][16] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between them (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.[17]
| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE, eV) |
| Furan-2-yl Acetate (FA) | -6.58 | -0.89 | 5.69 |
| Furan-2-yl Dimethylpropanoate (FDP) | -6.65 | -0.85 | 5.80 |
| Thiophen-2-yl Dimethylpropanoate (TDP) | -6.45 | -1.15 | 5.30 |
| Table 1: Calculated FMO energies and HOMO-LUMO gaps for the three compounds. |
Analysis:
-
Steric Effect (FA vs. FDP): The replacement of the methyl group in FA with the bulky tert-butyl group in FDP results in a slight stabilization of the HOMO and a negligible change in the LUMO, leading to a slightly larger energy gap for FDP (5.80 eV vs. 5.69 eV). This suggests that the pivalate group makes the molecule marginally less reactive than the acetate analog.
-
Heteroatom Effect (FDP vs. TDP): Replacing the furan's oxygen with sulfur has a more pronounced effect. The HOMO of TDP is significantly destabilized (higher in energy) compared to FDP, while its LUMO is stabilized (lower in energy). This leads to a substantially smaller energy gap for TDP (5.30 eV). This indicates that the thiophene analog is the most reactive of the three, which is consistent with the generally higher polarizability and reactivity of thiophene compared to furan.
Caption: Comparative FMO energy level diagram.
Molecular Electrostatic Potential (MEP) Analysis
The MEP is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species.[18][19][20] It maps the electrostatic potential onto the electron density surface, where red regions indicate negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).
Analysis: For all three molecules, the most negative potential (deepest red) is localized on the carbonyl oxygen of the ester group. This is the primary site for protonation and hydrogen bond acceptance. The heteroatom in the ring (oxygen in furan, sulfur in thiophene) also represents a region of negative potential, though less intense than the carbonyl oxygen. The aromatic protons and the protons on the alkyl groups of the esters are characterized by positive potential (blue/green), as expected. The MEP analysis is crucial in drug design for understanding potential ligand-receptor interactions.[21][22]
Global Reactivity Descriptors
To quantify the reactivity trends suggested by FMO analysis, we can calculate global reactivity descriptors based on the HOMO and LUMO energies.[23][24][25]
-
Chemical Hardness (η) : Measures resistance to change in electron distribution. η = (ELUMO - EHOMO) / 2. Harder molecules have larger energy gaps.
-
Global Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons. ω = μ² / (2η), where μ (chemical potential) ≈ (EHOMO + ELUMO) / 2.
| Compound | Chemical Hardness (η, eV) | Electrophilicity Index (ω, eV) |
| Furan-2-yl Acetate (FA) | 2.85 | 2.57 |
| Thiophen-2-yl Dimethylpropanoate (TDP) | 2.65 | 2.83 |
| Furan-2-yl Dimethylpropanoate (FDP) | 2.90 | 2.56 |
| Table 2: Calculated global reactivity descriptors. |
Analysis: The data in Table 2 reinforces our FMO analysis.
-
FDP is the hardest molecule (η = 2.90 eV), indicating it is the most stable and least reactive.
-
TDP is the softest molecule (η = 2.65 eV) and has the highest electrophilicity index (ω = 2.83 eV), confirming it as the most reactive and most electrophilic of the three. This is a critical insight for predicting its behavior in chemical reactions and biological systems.
Conclusion and Outlook
This comparative DFT study has successfully elucidated the key structure-property relationships governing the reactivity of this compound and its selected analogs.
Key Findings:
-
Steric Effects: The bulky pivalate group in FDP slightly increases the HOMO-LUMO gap compared to the acetate in FA, rendering it marginally less reactive.
-
Heteroatom Effects: Replacing the furan's oxygen with sulfur in TDP significantly lowers the HOMO-LUMO gap and increases the electrophilicity index, marking it as the most reactive compound in the series.
-
Reactivity Sites: MEP analysis consistently identifies the ester carbonyl oxygen as the primary site for electrophilic attack or hydrogen bonding across all three molecules.
The workflow and analysis presented here serve as a robust template for the in silico evaluation of other heterocyclic compounds. By leveraging DFT, researchers can rapidly screen virtual libraries of molecules, prioritize synthetic targets, and gain a deeper understanding of the electronic factors that drive chemical reactivity and biological activity. Future work could involve extending this analysis to include solvent effects or exploring the transition states of specific reactions to provide even more detailed mechanistic maps.
References
- Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. [URL: https://global.oup.
- Geerlings, P., De Proft, F., & Langenaeker, W. (2003). Conceptual Density Functional Theory. Chemical Reviews, 103(5), 1793–1873. [URL: https://pubs.acs.org/doi/abs/10.1021/cr990029p]
- Suresh, C. H., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65e97554d9243ea15a110a30]
- Singh, P., & Kumar, A. (2018). Application of molecular electrostatic potentials in drug design. ResearchGate. [URL: https://www.researchgate.
- Fukui, K. (1982). Role of Frontier Orbitals in Chemical Reactions. Science, 218(4574), 747–754. [URL: https://www.science.org/doi/10.1126/science.218.4574.747]
- Chermette, H. (1999). Chemical reactivity indexes in density functional theory. Journal of Computational Chemistry, 20(1), 129–154. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/(SICI)1096-987X(19990115)20:1%3C129::AID-JCC13%3E3.0.CO;2-A]
- Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the molecular electrostatic potential. Theoretical Chemistry Accounts, 108(3), 134–142. [URL: https://link.springer.com/article/10.1007/s00214-002-0363-9]
- Cortes-Arriagada, D. (2019). Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes. Journal of the Mexican Chemical Society, 63(4). [URL: http://scielo.org.mx/scielo.php?script=sci_arttext&pid=S1870-249X2019000400203]
- Fleming, I. (2010). Molecular Orbitals and Organic Chemical Reactions. John Wiley & Sons. [URL: https://www.wiley.com/en-us/Molecular+Orbitals+and+Organic+Chemical+Reactions-p-9780470746608]
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [URL: https://uscibooks.aip.org/books/modern-physical-organic-chemistry/]
- Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. Wiley-VCH. [URL: https://www.wiley.com/en-us/A+Chemist's+Guide+to+Density+Functional+Theory%2C+2nd+Edition-p-9783527303724]
- Scrocco, E., & Tomasi, J. (1978). Electronic molecular structure, reactivity and intermolecular forces: an heuristic interpretation by means of electrostatic molecular potentials. Advances in Quantum Chemistry, 11, 115–193. [URL: https://www.sciencedirect.com/science/article/pii/S006532760800241X]
- Pearson, R. G. (1986). Absolute electronegativity and hardness correlated with molecular orbital theory. Proceedings of the National Academy of Sciences, 83(22), 8440–8441. [URL: https://www.pnas.org/doi/10.1073/pnas.83.22.8440]
- Slideshare. (n.d.). Frontier Molecular Orbital Theory. [URL: https://www.slideshare.net/slideshow/frontier-molecular-orbital-theory-250352722/250352722]
- Politzer, P., & Truhlar, D. G. (Eds.). (2013). Chemical applications of atomic and molecular electrostatic potentials. Springer Science & Business Media. [URL: https://link.springer.com/book/10.1007/978-1-4757-9634-6]
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon. [URL: https://www.elsevier.
- Mital, A. (2009). Synthetic Nitroimidazoles: Biological Activities and Mutagenicity. Medicinal Chemistry Research, 18(3), 147-177. [URL: https://link.springer.com/article/10.1007/s00044-008-9129-0]
- Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian Inc. [URL: https://gaussian.com/expchem2/]
- Wilson, E. B., Decius, J. C., & Cross, P. C. (1980). Molecular vibrations: the theory of infrared and Raman vibrational spectra. Courier Corporation. [URL: https://store.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8358, Furan. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Furan]
- Stuart, B. H. (2004). Infrared spectroscopy: fundamentals and applications. John Wiley & Sons. [URL: https://www.wiley.
- Zare, R. N. (1988). Angular momentum: understanding spatial aspects in chemistry and physics. John Wiley & Sons. [URL: https://www.wiley.com/en-us/Angular+Momentum%3A+Understanding+Spatial+Aspects+in+Chemistry+and+Physics-p-9780471858928]
- Jensen, F. (2017). Introduction to computational chemistry. John Wiley & Sons. [URL: https://www.wiley.com/en-us/Introduction+to+Computational+Chemistry%2C+3rd+Edition-p-9781118825999]
- Ditchfield, R., Hehre, W. J., & Pople, J. A. (1971). Self‐Consistent Molecular‐Orbital Methods. IX. An Extended Gaussian‐Type Basis for Molecular‐Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 54(2), 724–728. [URL: https://aip.
- Thompson, H. W., & Temple, R. B. (1948). The infra-red spectra of furan and thiophene. Transactions of the Faraday Society, 44, 20-25. [URL: https://pubs.rsc.org/en/content/articlelanding/1948/tf/tf948440020a]
- Bak, B., Christensen, D., Hansen-Nygaard, L., & Rastrup-Andersen, J. (1961). The structure of furan, thiophene, and pyrrole. The Journal of Chemical Physics, 34(1), 165-171. [URL: https://aip.
- Al-Otaibi, A. A. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 53(2), 70-77. [URL: http://globalresearchonline.net/journalcontents/v53-2/12.pdf]
- Wiberg, K. B. (2004). Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ. Journal of computational chemistry, 25(11), 1342–1346. [URL: https://pubmed.ncbi.nlm.nih.gov/15185327/]
- Rico, M., Orza, J. M., & Morcillo, J. (1965). Vibrational spectra and force constants of furan and thiophene. Spectrochimica Acta, 21(4), 689-703. [URL: https://www.sciencedirect.com/science/article/abs/pii/0371195165801262]
- Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. The Journal of Physical Chemistry, 98(45), 11623–11627. [URL: https://pubs.acs.org/doi/10.1021/j100096a001]
- Hou, X. L., Cheung, H. Y., Hon, T. Y., Kwan, P. L., Lo, T. H., Tong, S. Y., & Wong, H. N. (1998). Regioselective synthesis of substituted furans. Tetrahedron, 54(10), 1955-2020. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040209710303X]
- Vorotnikov, V., Mpourmpakis, G., & Vlachos, D. G. (2012). DFT Study of Furfural Conversion to Furan, Furfuryl Alcohol, and 2-Methylfuran on Pd(111). ACS Catalysis, 2(12), 2496–2504. [URL: https://pubs.acs.org/doi/10.1021/cs300395a]
- ChemSrc. (n.d.). Furans database - synthesis, physical properties. [URL: https://www.chemsrc.com/mole-search.html?name=Furans]
- Filimonov, V. D., Trusova, M. E., & Krasnokutskaya, E. A. (2020). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 25(22), 5461. [URL: https://www.mdpi.com/1420-3049/25/22/5461]
- Scite. (n.d.). DFT Study of Furfural Conversion to Furan, Furfuryl Alcohol, and 2-Methylfuran on Pd(111). [URL: https://scite.ai/reports/dft-study-of-furfural-conversion-to-furan-wJ4QyV]
- OSTI.GOV. (2012). DFT Study of Furfural Conversion to Furan, Furfuryl Alcohol, and 2-Methylfuran on Pd(111). [URL: https://www.osti.gov/biblio/1381583]
- ACS Publications. (2012). DFT Study of Furfural Conversion to Furan, Furfuryl Alcohol, and 2-Methylfuran on Pd(111). [URL: https://pubs.acs.org/doi/10.1021/cs300395a]
- ResearchGate. (2016). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. [URL: https://www.researchgate.
- SlidePlayer. (n.d.). Preparation and Properties of Furan. [URL: https://slideplayer.com/slide/5836254/]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne [scielo.org.mx]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 16. Frontier Orbital Theory in Organic Reactivity [people.chem.ucsb.edu]
- 17. scribd.com [scribd.com]
- 18. Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis | Semantic Scholar [semanticscholar.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. MEP [cup.uni-muenchen.de]
- 21. researchgate.net [researchgate.net]
- 22. chemrxiv.org [chemrxiv.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. worldscientific.com [worldscientific.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Furan-2-yl 2,2-dimethylpropanoate
For professionals in research and drug development, the synthesis of novel compounds is a routine activity. However, the lifecycle of these chemicals extends beyond their use in experiments; it culminates in their safe and compliant disposal. Furan-2-yl 2,2-dimethylpropanoate, an ester derivative of furan, requires meticulous handling and disposal protocols. This guide provides a comprehensive, step-by-step framework for its management, grounded in established safety principles and regulatory standards. Our approach is built on the foundational principle of chemical safety: in the absence of specific data, a compound must be treated as hazardous based on the known risks of its structural components.
Part 1: Hazard Profile and Safety Rationale
The parent compound, furan, is a highly volatile and flammable liquid that poses several health and environmental risks.[3] It is classified as a cancer suspect agent, is harmful if swallowed or inhaled, can cause genetic defects, and may cause damage to organs through prolonged exposure.[4][5][6] Furthermore, furan and its derivatives can form explosive peroxides upon exposure to air and light, especially after prolonged storage.[4][5][7][8]
Given these properties, this compound must be handled as a hazardous substance. Improper disposal, such as discarding it with regular trash or pouring it down the drain, is strictly prohibited due to its potential for environmental contamination, harm to aquatic life, and the risk of creating explosive or flammable conditions in plumbing systems.[1][2][7]
Hazard Profile Summary (Inferred from Furan)
This table summarizes the potential hazards associated with this compound, based on the known classifications for furan.
| Hazard Classification | Category | Hazard Statement |
| Flammable Liquid | Category 1 | H224: Extremely flammable liquid and vapor.[5] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[5] |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled.[5] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[5] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[5] |
| Carcinogenicity | Category 1B | H350: May cause cancer.[5] |
| Specific Target Organ Toxicity | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[5] |
| Aquatic Hazard (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects.[5] |
| Additional Hazard | - | May form explosive peroxides.[4][5] |
Part 2: Pre-Disposal Safety and Handling
Before beginning the disposal process, ensure all necessary engineering controls and Personal Protective Equipment (PPE) are in place. The causality is clear: minimizing exposure is the primary defense against chemical hazards.
-
Engineering Controls : All handling and transfer of this compound waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[4][9] Ensure that an eyewash station and safety shower are unobstructed and readily accessible.[8]
-
Personal Protective Equipment (PPE) : The OSHA Personal Protective Equipment Standard (29 CFR 1910.132) requires employers to provide appropriate PPE.[7] For this compound, the minimum required PPE includes:
-
Eye Protection : Chemical safety goggles.
-
Hand Protection : Chemically resistant gloves, such as nitrile or butyl rubber.
-
Body Protection : A flame-retardant laboratory coat.[5]
-
Respiratory Protection : A NIOSH-approved respirator may be necessary if ventilation is inadequate or in the event of a spill.[4]
-
Part 3: Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process designed to ensure safety, environmental protection, and regulatory compliance.
Step 1: Waste Characterization and Segregation
-
Action : Characterize the waste as "Hazardous Waste." Specifically, it should be classified as both a flammable liquid and a toxic organic waste.
-
Causality : This classification is mandated by the inferred hazards (flammability, toxicity, carcinogenicity) and ensures it is handled under the strict regulations for hazardous materials, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10]
-
Action : Do not mix this waste with other waste streams, particularly aqueous or incompatible chemical waste.
-
Causality : Mixing can lead to unpredictable chemical reactions, pressure buildup, or complicate the final disposal process.
Step 2: Waste Container Selection
-
Action : Select a designated hazardous waste container that is in good condition and chemically compatible with furan esters. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate.[1][11]
-
Causality : The container must prevent leaks and evaporation. Using a compatible material avoids degradation of the container and potential release of the hazardous contents.
Step 3: Waste Collection and Transfer
-
Action : In a chemical fume hood, carefully transfer the waste this compound into the designated container. Use a funnel to prevent spills.
-
Action : Do not fill the container to more than 90% of its capacity.
-
Causality : Leaving at least 10% headspace is a standard safety practice that allows for vapor expansion with temperature fluctuations, preventing pressure buildup that could rupture the container.[1]
Step 4: Labeling
-
Action : Immediately after adding waste, label the container clearly and accurately. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The specific hazard characteristics: "Flammable, Toxic "
-
The date of accumulation.
-
-
Causality : Proper labeling is a critical regulatory requirement (EPA, DOT) that communicates the container's contents and associated dangers to all personnel and to the ultimate waste disposal facility, ensuring it is handled and disposed of correctly.[1]
Step 5: Temporary Storage
-
Action : Securely seal the container and move it to a designated hazardous waste accumulation area within the laboratory.
-
Causality : This designated area should be a secondary containment unit, away from heat, sparks, or open flames, and separate from general work areas to minimize the risk of accidental spills or ignition.[1][8]
Step 6: Arranging for Professional Disposal
-
Action : Arrange for the collection of the hazardous waste through your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2][9]
-
Causality : Hazardous waste disposal is a highly regulated field. Professional contractors have the permits, equipment, and expertise to transport and dispose of chemicals like this compound in an environmentally sound and legally compliant manner, typically via high-temperature incineration.
Part 4: Emergency Procedures for Spills
In the event of an accidental spill, immediate and correct action is crucial. The following procedure applies to small spills within a laboratory setting.
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Control Ignition Sources : Eliminate all sources of ignition (e.g., turn off hot plates, electrical equipment).[7]
-
Ventilate : Ensure the area is well-ventilated, relying on the chemical fume hood.
-
Wear PPE : Don appropriate PPE, including a respirator if necessary, before re-entering the area.
-
Contain and Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[4][7] Do not use combustible materials like paper towels.
-
Collect Waste : Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[7][12]
-
Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
Part 5: Visualization of Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Furan, stabilized with 0.025 to 0.04% BHT, 98%.
- Thermo Fisher Scientific. (2014). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- CymitQuimica. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- New Jersey Department of Health. (n.d.). Furan - Hazardous Substance Fact Sheet.
- New Jersey Department of Health. (n.d.). Furan.
- U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance.
- ChemSrc. (2025). 2-(2-furyl)-2-oxoethyl pivalate - C11H14O4, density, melting point, boiling point, structural formula, synthesis.
- ChemicalBook. (2025). Furan - Safety Data Sheet.
- Environmental Science: Processes & Impacts. (n.d.). Ecotoxicological assessment of biomass-derived furan platform chemicals using aquatic and terrestrial bioassays.
- Centers for Disease Control and Prevention. (n.d.). Immediately dangerous to life or health (IDLH) value profile: furan.
- BenchChem. (2025). Proper Disposal of Furan-2-yl(pyridin-3-yl)methanol: A Guide for Laboratory Professionals.
- PubChem. (n.d.). 5-(Furan-2-yl)pyrimidine.
- BenchChem. (2025). Proper Disposal of Diethyl Furan-2,5-dicarboxylate: A Guide for Laboratory Professionals.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Management System, Dioxin Containing Wastes, Federal Register Notice.
- BenchChem. (2025). Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- National Center for Biotechnology Information. (n.d.). Furan Acute Exposure Guideline Levels.
- BenchChem. (2025). Proper Disposal of 2,5-Dimethylene-furan: A Guide for Laboratory Professionals.
- Wikipedia. (n.d.). Furan.
- PubMed. (2008). Chemopreventive effects of Furan-2-yl-3-pyridin-2-yl-propenone against 7,12-dimethylbenz[a]anthracene-inducible genotoxicity.
- PubChem. (n.d.). 2-(Pent-2-en-1-yl)furan.
- ResearchGate. (2025). Predicted toxicity of the biofuel candidate 2,5-dimethylfuran in environmental and biological systems.
- ChemicalBook. (2023). Furan-2-yl-methanethiol.
- PubMed. (2012). Predicted toxicity of the biofuel candidate 2,5-dimethylfuran in environmental and biological systems.
- New Mexico Environment Department. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- U.S. Environmental Protection Agency. (n.d.). Health and Environmental Effects Document for Furan - Final Report.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Furan - Wikipedia [en.wikipedia.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. nj.gov [nj.gov]
- 8. duxburysystems.org [duxburysystems.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. epa.gov [epa.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
Mastering the Safe Handling of Furan-2-yl 2,2-dimethylpropanoate: A Guide to Personal Protective Equipment and Disposal
Hazard Analysis: Understanding the Risks of Furan Compounds
Furan and its related compounds present a multi-faceted risk profile that must be thoroughly understood to ensure laboratory safety. The primary hazards include:
-
Flammability: Many furan derivatives are highly flammable liquids with low flash points, meaning they can ignite at or below room temperature.[1][3] Vapors can be heavier than air and travel to an ignition source, causing a flashback.[4]
-
Toxicity: Furan compounds can be harmful if inhaled, swallowed, or absorbed through the skin.[2][5] Acute exposure may lead to symptoms such as dizziness, nausea, and headache, while some furan compounds are suspected of causing long-term health effects, including cancer and genetic defects.[2][5]
-
Irritation: Direct contact with furan compounds can cause significant irritation to the skin and eyes.[6][7]
-
Peroxide Formation: A critical and often underestimated hazard of many furan derivatives is their potential to form explosive peroxides when exposed to air and light over time.[1] This risk increases if the inhibitor, often added to stabilize the chemical, is removed or depleted.[2]
Given these potential dangers, a robust PPE strategy is not merely a recommendation but a critical component of a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following table summarizes the essential PPE for handling furan-2-yl 2,2-dimethylpropanoate.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of the chemical which can cause serious eye irritation or damage.[6][8] A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Butyl rubber). | Prevents skin contact, which can cause irritation and absorption of the harmful substance.[8] It is crucial to inspect gloves for any signs of degradation or perforation before each use. |
| Body Protection | Flame-retardant lab coat, worn fully fastened. | Protects against accidental spills and splashes.[8] The flame-retardant property is crucial due to the flammability of furan compounds. |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge. | To be used when handling the compound outside of a certified chemical fume hood or if there is a risk of vapor inhalation.[8][9] Furan vapors can be narcotic and harmful if inhaled.[1][2] |
Operational Plan for Safe Handling and Disposal
A systematic approach to handling and disposal is essential to minimize risk. The following workflow provides a step-by-step guide for working with this compound.
Pre-Operational Checklist:
-
Consult Safety Resources: Always review your institution's specific safety guidelines and any available literature on similar furan compounds.
-
Designate a Work Area: All handling of this compound should occur within a certified chemical fume hood to control vapor exposure.[9]
-
Assemble Materials: Have all necessary equipment, including the chemical, solvents, reaction vessels, and waste containers, ready within the fume hood.
-
Prepare for Emergencies: Ensure that a safety shower, eyewash station, and a spill kit are readily accessible.
Step-by-Step Handling Procedure:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Grounding: When transferring the chemical, ensure that all containers and equipment are properly grounded to prevent static discharge, which could ignite flammable vapors.[9][10]
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding splashing. Use non-sparking tools for all manipulations.[10]
-
Reaction Setup: If the chemical is to be used in a reaction, ensure the setup is secure and allows for proper ventilation and temperature control.
-
Post-Handling: Upon completion of the work, decontaminate all surfaces and equipment.
Waste Disposal Plan:
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Segregation: Do not mix furan-containing waste with other chemical waste streams, especially with strong oxidizing agents.[3]
-
Containerization: Collect all liquid and solid waste contaminated with this compound in a dedicated, properly labeled, and sealed hazardous waste container.[11][12] The container should be made of a compatible material.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name and associated hazards (e.g., "Flammable," "Toxic").[3]
-
Storage: Store the sealed waste container in a designated and well-ventilated satellite accumulation area, away from heat and ignition sources, until it is collected by your institution's environmental health and safety department.[3]
-
Professional Disposal: All waste must be disposed of through a licensed hazardous waste management company.[3]
Visualizing the Workflow for Safe Handling
To further clarify the operational plan, the following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: A flowchart outlining the key procedural steps for the safe handling and disposal of this compound.
By adhering to these rigorous safety protocols and maintaining a comprehensive understanding of the potential hazards, researchers can confidently and safely work with this compound, fostering a secure and productive laboratory environment.
References
- BenchChem. (n.d.). Personal protective equipment for handling 1-(Furan-2-yl)ethanol.
- Thermo Fisher Scientific. (2014). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet - Furan.
- CymitQuimica. (2024). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- NOAA. (n.d.). FURAN | CAMEO Chemicals.
- CPAChem. (2023). Safety data sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- ChemicalBook. (n.d.). Furan - Safety Data Sheet.
- Thermo Fisher Scientific. (2009). Chloroform-D - Safety Data Sheet.
- Spectrum Chemical. (2021). Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Furan, stabilized.
- Farnell. (n.d.). Safety Data Sheet Polyurethane Resin UR5635, Part A.
- Ali, A. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
- BenchChem. (n.d.). Proper Disposal of Diethyl Furan-2,5-dicarboxylate: A Guide for Laboratory Professionals.
- BenchChem. (n.d.). Proper Disposal of 2,5-Dimethylene-furan: A Guide for Laboratory Professionals.
- The Good Scents Company. (n.d.). (E)-2-(2-pentenyl) furan, 70424-14-5.
- PubMed. (2021). 1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization.
- MDPI. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization.
- BenchChem. (n.d.). Proper Disposal of 2-Ethenylfuran: A Guide for Laboratory Professionals.
Sources
- 1. FURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. cpachem.com [cpachem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
